molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B592062
CAS No.: 1190318-10-5
M. Wt: 278.477
InChI Key: QGKROTYYWLVZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a versatile azaindole-based chemical intermediate specifically designed for advanced medicinal chemistry and drug discovery applications. This compound serves as a critical synthetic building block for the construction of 2,4-disubstituted azaindole scaffolds, a chemotype of significant interest in antiparasitic research . Scientific literature demonstrates the application of this core structure in hit-to-lead optimization campaigns for neglected tropical diseases, including Human African Trypanosomiasis (HAT) . Researchers utilize this compound to develop novel analogs aimed at achieving improved potency, metabolic stability, and pharmacokinetic parameters, particularly those necessary for central nervous system exposure in the treatment of late-stage disease . The presence of both chloro and iodo substituents on the azaindole ring system provides distinct reactive sites for sequential cross-coupling reactions, such as Suzuki couplings, enabling efficient diversification and exploration of structure-activity relationships (SAR) . The value of this reagent lies in its role in creating innovative solutions for unmet medical needs through targeted chemical synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKROTYYWLVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696672
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-10-5
Record name 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrrolo[3,2-b]pyridines in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural counterpart in interactions with biological targets while offering modulated physicochemical properties.[1] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, enhancing binding affinities and influencing metabolic stability. This has led to the incorporation of the 7-azaindole core into a multitude of clinically significant molecules, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.

The targeted functionalization of the 7-azaindole nucleus is paramount for the fine-tuning of a drug candidate's pharmacological profile. Specifically, the introduction of halogen atoms at key positions serves as a powerful tool for modulating electronic properties, metabolic stability, and providing synthetic handles for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways to a particularly valuable derivative, 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate for the development of novel therapeutics. We will delve into the strategic considerations behind the construction of the bicyclic core and the subsequent regioselective introduction of the iodine substituent, offering field-proven insights and detailed experimental protocols for the discerning researcher.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most logically approached in a two-stage process. The initial stage focuses on the construction of the foundational 7-chloro-1H-pyrrolo[3,2-b]pyridine core. The second stage addresses the selective introduction of an iodine atom at the C3 position of the pyrrole ring, a site electronically primed for electrophilic substitution.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Regioselective Iodination Starting_Materials Substituted Pyridine Precursors Core_Intermediate 7-Chloro-1H-pyrrolo[3,2-b]pyridine Starting_Materials->Core_Intermediate Cyclization Target_Molecule This compound Core_Intermediate->Target_Molecule C3-Iodination

Figure 1: A high-level overview of the two-stage synthetic strategy.

Part 1: Synthesis of the 7-Chloro-1H-pyrrolo[3,2-b]pyridine Core

The construction of the pyrrolo[3,2-b]pyridine skeleton is a well-trodden path in heterocyclic chemistry, with several established methodologies.[2][3] A highly effective and convergent approach commences with a suitably substituted pyridine precursor, upon which the pyrrole ring is annulated. For the synthesis of the 7-chloro derivative, a logical starting point is a 2-amino-3-chloropyridine derivative.

Proposed Pathway: Modified Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis, a classic method for the formation of indole rings, can be adapted for the construction of the 7-azaindole core.[4][5] This reaction involves the condensation of an arylamine with an α-haloketone, followed by an acid-catalyzed cyclization and aromatization. In our case, 2-amino-3-chloropyridine serves as the arylamine equivalent.

G 2_amino_3_chloropyridine 2-Amino-3-chloropyridine intermediate Intermediate Adduct 2_amino_3_chloropyridine->intermediate alpha_haloketone α-Haloketone (e.g., 2-bromoacetaldehyde diethyl acetal) alpha_haloketone->intermediate cyclization Acid-catalyzed Cyclization & Aromatization intermediate->cyclization product 7-Chloro-1H-pyrrolo[3,2-b]pyridine cyclization->product

Figure 2: Proposed synthetic pathway for the 7-chloro-1H-pyrrolo[3,2-b]pyridine core.

Mechanistic Rationale: The initial step involves the nucleophilic attack of the amino group of 2-amino-3-chloropyridine on the electrophilic carbon of the α-haloketone, displacing the halide and forming an intermediate α-aminoketone (or its acetal precursor). Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid and trifluoroacetic anhydride, catalyzes the intramolecular electrophilic attack of the carbonyl carbon (or its enol/enamine equivalent) onto the electron-rich C3 position of the pyridine ring, followed by dehydration to yield the aromatic pyrrolo[3,2-b]pyridine core.[6]

Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

ReagentMolar Mass ( g/mol )CAS Number
2-Amino-3-chloropyridine128.566298-19-7
2-Bromoacetaldehyde diethyl acetal197.072032-35-1
Polyphosphoric acid (PPA)-8017-16-1
Dichloromethane (DCM)84.9375-09-2
Saturated sodium bicarbonate solution--
Anhydrous sodium sulfate142.047757-82-6
Silica gel for column chromatography--

Procedure:

  • Condensation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in a suitable solvent such as toluene, add 2-bromoacetaldehyde diethyl acetal (1.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate can be purified by column chromatography on silica gel or carried forward to the next step without further purification.

  • Cyclization and Aromatization: Add the crude intermediate to polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring. Maintain this temperature for 2-4 hours. The reaction mixture will become viscous and darken in color.

  • Quenching and Extraction: Carefully pour the hot reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-chloro-1H-pyrrolo[3,2-b]pyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 2: Regioselective C3-Iodination of the Pyrrolo[3,2-b]pyridine Core

The pyrrole ring of the 7-azaindole system is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic.[7] This inherent reactivity allows for the precise and high-yielding introduction of an iodine atom at this position. Several iodinating agents can be employed, with N-iodosuccinimide (NIS) being a popular choice due to its ease of handling and high reactivity.[8]

The Causality of C3-Selectivity

The regioselectivity of the iodination is a direct consequence of the electronic distribution within the bicyclic system. The lone pair of the pyrrole nitrogen participates in the aromaticity of the five-membered ring, significantly increasing the electron density at the C3 position. Computational studies have confirmed that the Highest Occupied Molecular Orbital (HOMO) has the largest coefficient at the C3 carbon, making it the most favorable site for attack by an electrophile like the iodonium ion (I+).[1]

G Core_Intermediate 7-Chloro-1H-pyrrolo[3,2-b]pyridine Electrophilic_Attack Electrophilic Aromatic Substitution at C3 Core_Intermediate->Electrophilic_Attack Iodinating_Agent N-Iodosuccinimide (NIS) + Base (e.g., KOH) Iodinating_Agent->Electrophilic_Attack Target_Molecule This compound Electrophilic_Attack->Target_Molecule

Figure 3: The C3-iodination step of the synthesis.

Experimental Protocol: C3-Iodination of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Materials:

ReagentMolar Mass ( g/mol )CAS Number
7-Chloro-1H-pyrrolo[3,2-b]pyridine152.5855052-28-3
N-Iodosuccinimide (NIS)224.98516-12-1
Potassium hydroxide (KOH)56.111310-58-3
Acetonitrile (ACN)41.0575-05-8
Saturated sodium thiosulfate solution--
Brine--
Ethyl acetate (EtOAc)88.11141-78-6
Anhydrous sodium sulfate142.047757-82-6

Procedure:

  • Reaction Setup: To a solution of 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in acetonitrile (ACN), add potassium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the color of the solution may change.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the mixture with ethyl acetate (EtOAc) (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Summary of Synthetic Pathways and Key Parameters

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1aCondensation2-Amino-3-chloropyridine, 2-bromoacetaldehyde diethyl acetalTolueneReflux>80%
1bCyclization & AromatizationPolyphosphoric acid (PPA)Neat120-140 °C50-70%
2C3-IodinationN-Iodosuccinimide (NIS), Potassium hydroxide (KOH)AcetonitrileRoom Temperature>90%

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically sound two-stage synthetic pathway for the preparation of this compound. The strategy leverages well-established principles of heterocyclic chemistry, namely the Bischler-Möhlau indole synthesis for the construction of the 7-azaindole core and a highly regioselective electrophilic iodination for the introduction of the C3-iodo substituent. The detailed experimental protocols provided herein are designed to be a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of this key building block.

The versatility of the this compound scaffold opens up a myriad of possibilities for further chemical exploration. The iodo group at the C3 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. Similarly, the chloro group at the C7 position can be targeted for nucleophilic aromatic substitution, providing an orthogonal site for functionalization. This dual-handle approach allows for the rapid generation of diverse chemical libraries, accelerating the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • G. Gribble, in Indole Ring Synthesis: From Natural Products to Drug Discovery, John Wiley & Sons, Ltd, 2016, pp. 249-268.
  • D. K. Whelligan, D. W. Thomson, D. Taylor, S. Hoelder, J. Org. Chem., 2010, 75, 11-15.
  • T. C. Leboho, S. F. van Vuuren, J. P. Michael, C. B. de Koning, Org. Biomol. Chem., 2013, 11, 8189-8198.
  • C. Fléchon, C. G. Kok, A. V. G. N. S. Ramakrishna, G. P. Karmakar, F. Chevallier, T. Roisnel, V. Dorcet, F. Mongin, Molecules, 2020, 25, 247.
  • German P
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • M. C. de Mattos, S. Alatorre-Santamaría, V. Gotor-Fernández, V. Gotor, Synthesis, 2007, 2149-2152.
  • A. Bischler, Ber. Dtsch. Chem. Ges., 1892, 25, 2860-2879.
  • DAVE C. G., SHAH P. R., UPADHYAYA S. P., ChemInform, 1988, 19.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). [Link]

  • C. Hojnik, Master Thesis, University of Graz, 2016.
  • S. Lee, H. Lee, H. Kim, S. Kim, J. H. Lee, S. Y. Kim, ACS Omega, 2021, 6, 20836-20845.
  • ResearchGate. 1H NMR spectra of compound 3a. [Link]

  • K. M. H. Hilmy, et al., Bull. Chem. Soc. Ethiop., 2023, 37, 841-852.
  • M. B. A. Al-Amiery, et al., Molecules, 2023, 28, 7533.
  • M. H. El-nagdi, et al., RSC Adv., 2017, 7, 23512-23519.
  • S. H. Jung, et al., Molecules, 2023, 28, 7533.
  • H.-L. Qin, et al., Molecules, 2018, 23, 3302.
  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

  • European P
  • S. Sladowska, et al., Molecules, 2021, 26, 3845.
  • G. W. Gribble, Indole Ring Synthesis: From Natural Products to Drug Discovery, John Wiley & Sons, 2016.
  • M. Möhlau, Ber. Dtsch. Chem. Ges., 1881, 14, 171-175.
  • YouTube. Bischler synthesis of indole explained. [Link]

Sources

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated arsenal of molecular scaffolds. Among these, nitrogen-containing heterocyclic compounds have perennially held a position of prominence, owing to their intrinsic ability to engage in a multitude of biological interactions. The pyrrolopyridine core, a bioisostere of indole, is a quintessential example of such a privileged structure, forming the backbone of numerous biologically active molecules. This guide delves into the chemical intricacies of a particularly strategic derivative: 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine .

While direct, extensive literature on this specific di-halogenated isomer is emerging, its true potential can be extrapolated from the well-established chemistry of its parent scaffold and related halogenated analogs. The strategic placement of two distinct halogens—a chloro group on the pyridine ring and an iodo group on the pyrrole ring—endows this molecule with exceptional versatility for synthetic diversification. The differential reactivity of the C-I and C-Cl bonds opens a gateway for sequential, site-selective cross-coupling reactions, making it an invaluable intermediate for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor development.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, plausible synthetic routes, reactivity profile, and its profound potential in shaping the future of targeted therapeutics.

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are pivotal for its handling, reactivity, and formulation. While experimental data for this specific molecule is not widely published, the following table consolidates available information for closely related analogs and provides predicted values to guide laboratory practice.

PropertyValue (Predicted/Inferred)Justification/Reference
Molecular Formula C₇H₄ClIN₂-
Molecular Weight 278.48 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to light yellow solidBased on the typical appearance of similar halogenated heterocyclic compounds.[2]
Melting Point >200 °C (decomposes)Inferred from the high melting point of 3-iodo-1H-pyrrolo[2,3-b]pyridine (202-206 °C) and the general trend of increased melting points with halogenation and molecular weight.
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, THF.General solubility trends for polar, halogenated heterocyclic compounds.
pKa (Predicted) ~12.5 (NH proton)Based on predictions for similar pyrrolopyridine structures, indicating weak acidity of the pyrrole NH.
LogP (Predicted) ~2.5 - 3.0Calculated using computational models, suggesting moderate lipophilicity.
CAS Number Not availableA specific CAS number for this compound could not be located in public databases as of the last search. A related isomer, 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, has CAS 869335-73-9.
Spectroscopic Signature (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of this molecule. The following are expected features based on the analysis of related pyrrolopyridine structures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • NH Proton: A broad singlet is expected in the range of δ 11.5-12.5 ppm.

    • Pyrrole Proton (H2): A singlet or a narrow doublet is anticipated around δ 7.5-8.0 ppm.

    • Pyridine Protons (H5, H6): Two doublets in the aromatic region, likely between δ 7.0-8.5 ppm, with coupling constants characteristic of ortho-coupling (J ≈ 5-6 Hz). The exact shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Iodo-substituted Carbon (C3): A significantly shielded signal is expected in the range of δ 70-85 ppm due to the heavy atom effect of iodine.

    • Chloro-substituted Carbon (C7): A signal is anticipated around δ 145-155 ppm.

    • Other Aromatic Carbons: Signals for the remaining carbons of the bicyclic system are expected in the typical aromatic region of δ 110-150 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z 278.9 (major isotope) and 280.9 (reflecting the ³⁷Cl isotope). The characteristic isotopic pattern of chlorine (M and M+2 in a roughly 3:1 ratio) will be a key diagnostic feature.

Synthesis and Halogenation Strategy

The synthesis of this compound is not explicitly detailed in the current literature. However, a logical and efficient synthetic pathway can be devised based on established methodologies for the construction and functionalization of the pyrrolopyridine core. A plausible retrosynthetic analysis suggests a two-step process starting from the commercially available 7-chloro-1H-pyrrolo[3,2-b]pyridine.

G Target This compound Intermediate 7-Chloro-1H-pyrrolo[3,2-b]pyridine Target->Intermediate Electrophilic Iodination Start Substituted Pyridine Precursor Intermediate->Start Annulation/Cyclization

Caption: Retrosynthetic approach for this compound.

Step 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

The construction of the 1H-pyrrolo[3,2-b]pyridine scaffold can be achieved through various established synthetic routes, often starting from appropriately substituted pyridine precursors. One common approach involves the annulation of a pyrrole ring onto a pyridine core. While the direct synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine is a multi-step process, this intermediate is commercially available, which provides a practical starting point for further functionalization.[3][4]

Step 2: Regioselective Iodination

With the 7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate in hand, the subsequent challenge lies in the regioselective introduction of an iodine atom at the C3 position of the pyrrole ring. The pyrrole ring in azaindoles is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution. The C3 position is often the most reactive site for such reactions in the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, and a similar reactivity pattern is expected for the 1H-pyrrolo[3,2-b]pyridine isomer.[5]

Experimental Protocol: Electrophilic Iodination

  • Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. The succinimide byproduct is easily removed during workup.

  • Procedure:

    • To a solution of 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous DMF (0.1-0.2 M) in a flask protected from light, add N-iodosuccinimide (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Chemical Reactivity and Derivatization: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for a sequential and regioselective derivatization of the scaffold, providing a powerful platform for generating libraries of complex molecules.

G cluster_0 C3-Position (Iodo) cluster_1 C7-Position (Chloro) a Suzuki Coupling (Ar-B(OH)2) b Sonogashira Coupling (R-C≡CH) c Heck Coupling (Alkene) d Stille Coupling (Ar-SnBu3) e Buchwald-Hartwig Amination (R2NH) f Nucleophilic Aromatic Substitution (Nu-) Core 7-Chloro-3-iodo- 1H-pyrrolo[3,2-b]pyridine Core->a Core->b Core->c Core->d Core->e Requires harsher conditions Core->f Requires activation or harsh conditions

Caption: Differential reactivity of this compound in cross-coupling reactions.

Reactions at the C3-Position (Iodo)

The C3-iodo group is the primary site for initial functionalization via palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. It is a robust and widely used method for introducing aryl, heteroaryl, or vinyl substituents.

  • Sonogashira Coupling: This allows for the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.

  • Heck Coupling: This reaction facilitates the formation of carbon-carbon bonds with alkenes.

  • Stille Coupling: This provides an alternative method for carbon-carbon bond formation using organostannanes.

Experimental Protocol: Suzuki-Miyaura Coupling at C3

  • Rationale: This protocol outlines a typical Suzuki-Miyaura coupling to introduce an aryl group at the C3 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Pd(PPh₃)₄ is a commonly used catalyst for such transformations.

  • Procedure:

    • To a degassed mixture of this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a solvent mixture like 1,4-dioxane/water (4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the C3-arylated product.

Reactions at the C7-Position (Chloro)

The C7-chloro group is less reactive than the C3-iodo group and typically requires more forcing conditions or specific catalyst systems for cross-coupling. This allows for a second, distinct functionalization after the C3-position has been modified.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds, introducing primary or secondary amines at the C7 position. This is a particularly important transformation in medicinal chemistry for modulating solubility, basicity, and biological activity.[6]

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for unactivated chloro-pyridines, under high temperatures or with strong nucleophiles, direct displacement of the chloride may be possible.

Experimental Protocol: Buchwald-Hartwig Amination at C7

  • Rationale: This protocol describes the amination of the C7-chloro position, assuming the C3-position has been previously functionalized. The choice of a suitable palladium precatalyst and a bulky phosphine ligand is critical for efficient coupling with the less reactive chloro-pyridine.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the C3-substituted-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a strong base such as NaOt-Bu or K₃PO₄ (2.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.10 eq.) in an anhydrous, degassed solvent like toluene or dioxane.

    • Seal the reaction vessel and heat to 90-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by chromatography to obtain the final C3,C7-disubstituted product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold, along with its isomers, is a prominent feature in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolopyridine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The strategic di-halogenation of this compound makes it an exceptionally valuable starting material for the synthesis of kinase inhibitors. The C3-iodo position allows for the introduction of various substituents that can occupy the hydrophobic pocket of the kinase active site, while the C7-chloro position provides a handle for attaching solubilizing groups or moieties that can interact with the solvent-exposed region of the protein. This modular approach allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

G cluster_0 Kinase Inhibitor Design Strategy Core 7-Chloro-3-iodo- 1H-pyrrolo[3,2-b]pyridine Hinge Pyrrolopyridine Core (Hinge Binding) Core->Hinge Forms core scaffold Hydrophobic C3-Substituent (Hydrophobic Pocket) Core->Hydrophobic Derivatized via Suzuki/Sonogashira Solvent C7-Substituent (Solvent Exposed Region) Core->Solvent Derivatized via Buchwald-Hartwig Kinase Kinase Active Site Hinge->Kinase Hydrogen Bonds Hydrophobic->Kinase van der Waals Interactions Solvent->Kinase Improves Solubility & Pharmacokinetics

Caption: Role of this compound in kinase inhibitor design.

Derivatives of the closely related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have shown potent inhibitory activity against a range of kinases, including FMS kinase, fibroblast growth factor receptor (FGFR), and glycogen synthase kinase 3β (GSK-3β).[2][4][7] This strongly suggests that novel inhibitors based on the this compound core could be developed to target these and other important kinase families.

Conclusion and Future Outlook

This compound represents a highly strategic and versatile building block for modern drug discovery. While direct experimental data on this specific isomer remains to be fully elucidated in the public domain, a comprehensive understanding of its chemical properties and reactivity can be confidently inferred from the well-established chemistry of the pyrrolopyridine scaffold and the predictable behavior of its halogen substituents.

The orthogonal reactivity of the C-I and C-Cl bonds provides a robust platform for the synthesis of diverse and complex molecular libraries, particularly for the development of targeted kinase inhibitors. The ability to systematically and selectively modify both the pyrrole and pyridine rings allows for a nuanced approach to optimizing drug-like properties. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed, multifunctional building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines. This guide provides a foundational understanding to empower researchers to unlock the full potential of this promising heterocyclic scaffold.

References

  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 94, 103417.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1199.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Ilieva, S., et al. (2018). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-489.
  • AbacipharmTech. (n.d.). 3-Iodo-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol Using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857–3860.
  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7957–7968.
  • Kos, O., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7798.
  • Zhang, Y., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207604.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Herbert, R. B., & Moody, C. J. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 87-91.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1199.
  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved from [Link]

  • Shestakov, A. S., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)arylamines with Meldrum's acid. Beilstein Journal of Organic Chemistry, 15, 2368–2377.
  • Al-Tel, T. H., et al. (2019). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Molecules, 24(12), 2289.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599.
  • Chem-Space. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Naud, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Al-Otaibi, J. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357069.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301018.
  • Martínez-Alonso, M., et al. (2018).
  • Gajeles, G., et al. (2020).

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound belonging to the azaindole family. The pyrrolo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous biologically active molecules, including kinase inhibitors. This guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies for analogous compounds and predictive models based on spectroscopic and crystallographic data from closely related structures. We will explore a plausible synthetic route, predict its detailed molecular geometry, and analyze its expected spectroscopic characteristics. This guide aims to serve as a valuable resource for researchers working with this and related heterocyclic systems in drug discovery and development.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of both a pyrrole and a pyridine ring, provides a unique combination of hydrogen bond donor and acceptor sites, as well as opportunities for diverse functionalization. These characteristics make it an ideal framework for designing molecules that can interact with a wide range of biological targets.

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial and anticancer properties. For instance, certain derivatives have shown activity against resistant strains of E. coli[1], while others have been investigated as potent kinase inhibitors in oncology. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on this scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The 7-chloro substitution can influence the electronic properties of the pyridine ring, while the 3-iodo group on the pyrrole ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex drug candidates.

Proposed Synthesis of this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine cluster_step2 Step 2: Iodination Start 2,3-Diaminopyridine Intermediate1 7-Amino-1H-pyrrolo[3,2-b]pyridine Start->Intermediate1 Reaction with chloroacetaldehyde Intermediate2 7-Chloro-1H-pyrrolo[3,2-b]pyridine Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO2, HCl, CuCl) Target This compound Intermediate2->Target Electrophilic Iodination (e.g., NIS or I2/KOH)

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

The synthesis of the 7-chloro-pyrrolo[3,2-b]pyridine core can be adapted from known procedures for similar heterocyclic systems. One common approach involves the construction of the pyrrole ring onto a substituted pyridine precursor.

  • Cyclization to form the pyrrolo[3,2-b]pyridine core: A plausible starting material is 2,3-diaminopyridine. Reaction with a suitable two-carbon electrophile, such as chloroacetaldehyde, would lead to the formation of the pyrrole ring, yielding 7-amino-1H-pyrrolo[3,2-b]pyridine.

  • Conversion of the amino group to a chloro group: The 7-amino group can then be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures, followed by decomposition of the diazonium salt with a copper(I) chloride solution.

Step 2: Iodination of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system is electron-rich and susceptible to electrophilic substitution, with the 3-position being the most reactive site.

  • Regioselective Iodination: The iodination of 7-chloro-1H-pyrrolo[3,2-b]pyridine can be achieved using various electrophilic iodinating agents. Common and effective reagents for the iodination of azaindoles and related systems include N-iodosuccinimide (NIS) or a mixture of iodine and a base such as potassium hydroxide[2]. The reaction is typically carried out in an appropriate organic solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. The high reactivity of the 3-position of the pyrrole ring is expected to lead to the desired product with high regioselectivity.

Molecular Structure and Conformation

Direct crystallographic data for this compound is not available in the published literature. However, the molecular structure can be reliably predicted based on data from related pyrrolopyridine derivatives and the fundamental principles of chemical bonding and stereochemistry.

Figure 2: 2D structure of this compound.

Predicted Molecular Geometry

The 1H-pyrrolo[3,2-b]pyridine ring system is bicyclic and aromatic, and therefore expected to be largely planar. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring results in a rigid structure. The substituents, a chlorine atom at position 7 and an iodine atom at position 3, will lie in the plane of the bicyclic system.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted ValueRationale and Comparative Data
C-Cl Bond Length~1.74 ÅBased on crystallographic data of chloro-substituted pyridines.
C-I Bond Length~2.10 ÅBased on crystallographic data of iodo-substituted pyrroles and indoles.
Ring PlanarityNear-planarThe aromatic nature of both fused rings enforces a planar conformation. Minor deviations may occur due to crystal packing forces.
Intermolecular Interactionsπ-π stacking, Halogen bondingThe planar aromatic system is conducive to π-π stacking. The iodine atom can act as a halogen bond donor, and the nitrogen atom of the pyridine ring as a halogen bond acceptor.
Conformational Analysis

Due to the rigid, fused-ring structure, this compound has very limited conformational flexibility. The primary determinant of its solid-state conformation will be the crystal packing forces, which will favor arrangements that maximize intermolecular interactions such as π-π stacking and potential halogen bonding. Computational modeling studies on related pyrrolopyridine systems have confirmed the planarity of the core structure and have been used to explore intermolecular interactions that dictate crystal packing.

Spectroscopic Properties

The structural features of this compound will give rise to a characteristic spectroscopic signature. The following predictions are based on the analysis of spectroscopic data from analogous compounds and established substituent effects.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the pyridine nitrogen.

Table 2: Predicted 1H NMR Chemical Shifts (in DMSO-d6)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H1 (N-H)11.5 - 12.5broad singletTypical chemical shift for a pyrrole N-H proton, broadened by quadrupolar relaxation and potential exchange.
H27.8 - 8.0singletThe iodine at C3 will result in a singlet for the H2 proton.
H58.2 - 8.4doubletCoupled to H6. Downfield shift due to proximity to the pyridine nitrogen.
H67.2 - 7.4doubletCoupled to H5.
13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromatic ring currents.

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-d6)

CarbonPredicted Chemical Shift (ppm)Rationale
C2125 - 130Ushielded by the adjacent nitrogen and deshielded by the C3-iodo group.
C375 - 85Significantly shielded due to the direct attachment of the large, polarizable iodine atom (heavy atom effect).
C3a140 - 145Bridgehead carbon, deshielded.
C5145 - 150Deshielded by the adjacent pyridine nitrogen.
C6115 - 120Shielded relative to C5.
C7148 - 153Deshielded due to the attached chlorine atom.
C7a120 - 125Bridgehead carbon.
Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (35Cl and 37Cl in a ~3:1 ratio) and iodine (monoisotopic 127I). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Predicted [M+H]+ for C7H5ClIN2: m/z 294.92

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the functional groups present on the pyrrolopyridine core.

Reactivity_Diagram cluster_reactions Key Reaction Sites Molecule This compound C3_Iodo C3-Iodo Group Molecule->C3_Iodo Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) N1_Pyrrole N1-Pyrrole Molecule->N1_Pyrrole Site for N-alkylation or N-arylation Pyridine_Ring Pyridine Ring Molecule->Pyridine_Ring Potential for nucleophilic aromatic substitution at C7 (under harsh conditions)

Figure 3: Key reactivity sites of this compound.

  • The 3-Iodo Group: This is the most versatile functional group for further elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3-position, which is crucial for exploring the structure-activity relationships (SAR) of drug candidates.

  • The Pyrrole N-H: The nitrogen of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 position. This provides another avenue for modifying the molecule's properties.

  • The 7-Chloro Group: While the chlorine atom on the pyridine ring is generally less reactive towards nucleophilic aromatic substitution than halogens on more electron-deficient rings, it can still undergo displacement under certain conditions, providing an additional site for diversification.

The trifunctional nature of this molecule (C3-I, N1-H, C7-Cl) makes it a highly valuable building block for the synthesis of complex molecules, particularly in the development of targeted therapies like kinase inhibitors, where precise positioning of various functional groups is essential for achieving high potency and selectivity.

Conclusion

This compound represents a synthetically valuable and medicinally relevant heterocyclic scaffold. Although direct experimental data for this specific compound is sparse, a comprehensive understanding of its molecular structure, conformation, and reactivity can be constructed through the analysis of related compounds and the application of fundamental chemical principles. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. The versatile reactivity of this molecule, particularly at the 3-iodo position, makes it an attractive starting point for the synthesis of novel drug candidates. This guide serves as a foundational resource for researchers aiming to explore the potential of this and other substituted pyrrolo[3,2-b]pyridine derivatives in their drug discovery programs.

References

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • An in-depth review of the synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PMC. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. [Link]

  • Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design and Synthesis of a Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor. PubMed. [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • Synthesis of 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Cornelia Hojnik. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

Sources

The Strategic Advantage of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to engage in specific, high-affinity interactions with biological targets. Among these, the 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, core has garnered significant attention, serving as the foundation for numerous approved drugs and clinical candidates. This guide delves into the strategic importance and biological activity of a particularly versatile subset: 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives . We will explore the rationale behind this specific substitution pattern, its synthetic utility, and the diverse biological activities that can be unlocked through its derivatization, with a primary focus on its applications in oncology and kinase inhibition.

The 7-Azaindole Scaffold: A Privileged Framework for Kinase Inhibition

The 7-azaindole scaffold is a bioisostere of indole and purine, enabling it to mimic the adenine core of ATP and effectively bind to the hinge region of protein kinases.[1] This interaction is crucial for kinase inhibition, a validated and highly successful strategy in cancer therapy. The nitrogen atom at the 7-position and the pyrrole NH group of the 7-azaindole can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1][2]

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for substitution to generate effective anticancer agents.[2]

The Significance of the 7-Chloro and 3-Iodo Substitution Pattern

The selection of a 7-chloro and 3-iodo substitution pattern on the 1H-pyrrolo[3,2-b]pyridine core is a deliberate and strategic choice in drug design, offering a dual advantage of modulating electronic properties and providing a versatile synthetic handle for further chemical exploration.

The Role of the 7-Chloro Substituent

The presence of a chlorine atom at the 7-position of the pyridine ring significantly influences the electronic nature of the scaffold. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen, potentially enhancing its hydrogen bonding capabilities with the kinase hinge. Furthermore, halogenation is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. Structure-activity relationship (SAR) studies of various heterocyclic compounds have demonstrated that the presence of halogens, such as chlorine, can enhance antiproliferative activity.[3]

The 3-Iodo Group: A Gateway to Chemical Diversity

The iodine atom at the 3-position of the pyrrole ring is a key feature that makes this scaffold particularly valuable for drug discovery. The carbon-iodine bond is relatively weak and highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[4][5] This allows for the efficient and modular introduction of a wide array of substituents at this position, including aryl, heteroaryl, alkyl, and amino groups. This synthetic versatility is paramount for generating large libraries of diverse compounds for biological screening and for optimizing lead compounds.

The following diagram illustrates the synthetic utility of the 3-iodo group in the diversification of the 7-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_derivatives Diverse 3-Substituted Derivatives Scaffold 7-Chloro-3-iodo- 1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Scaffold->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination (R2NH) Scaffold->Buchwald Pd catalyst Aryl 3-Aryl Suzuki->Aryl Alkynyl 3-Alkynyl Sonogashira->Alkynyl Amino 3-Amino Buchwald->Amino

Caption: Synthetic diversification of the this compound scaffold.

Biological Activities of this compound Derivatives

The biological activities of derivatives originating from the this compound scaffold are largely determined by the nature of the substituent introduced at the 3-position. Given the established role of the 7-azaindole core as a kinase inhibitor, a significant portion of the research has focused on developing anticancer agents.

Anticancer Activity through Kinase Inhibition

Numerous studies have demonstrated the potent anticancer activity of 3-substituted 7-azaindole derivatives. These compounds often function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Key Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, FGFR, and VEGFR, are frequently dysregulated in cancer. The 7-azaindole scaffold is a common feature in inhibitors of these kinases.[6][7]

  • Non-Receptor Tyrosine Kinases: Kinases such as those in the Src family and Janus kinases (JAKs) are also important targets.[8]

  • Serine/Threonine Kinases: This class includes crucial cell cycle regulators like cyclin-dependent kinases (CDKs) and kinases in the PI3K/AKT/mTOR signaling pathway.[9][10]

The following table summarizes the anticancer activity of selected 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the low micromolar to nanomolar potencies often achieved with this class of compounds.

Compound IDTarget Cancer Cell Line(s)Reported IC50 ValuesReference
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)HeLa, SGC-7901, MCF-70.12 - 0.21 µM[1]
B13 (a 7-azaindole derivative)PI3Kγ (enzymatic assay)0.5 nM[9]
42 (a 1H-pyrrolo[2,3-b]pyridine derivative)Cdc7 kinase (enzymatic assay)7 nM

The following diagram illustrates a simplified signaling pathway that is often targeted by 7-azaindole-based kinase inhibitors.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 7-Chloro-3-substituted- 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of a key oncogenic signaling pathway by 7-azaindole derivatives.

Other Potential Therapeutic Applications

While oncology is a major focus, the versatility of the this compound scaffold lends itself to the development of agents for other diseases. For instance, derivatives of pyrrolopyridines have shown potential as immunomodulators by targeting kinases like JAK3.[8] Additionally, some have been investigated for their antiviral and anti-inflammatory properties.

Experimental Protocols: A General Framework

The development of potent and selective this compound derivatives relies on a robust and iterative process of synthesis and biological evaluation.

General Synthetic Protocol for Diversification

The following is a generalized, step-by-step methodology for the diversification of the this compound scaffold via a Suzuki cross-coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted derivative.

The following diagram outlines this experimental workflow.

Suzuki_Workflow Start Start: This compound + Boronic Acid/Ester Step1 Step 1: Add Pd Catalyst and Base Start->Step1 Step2 Step 2: Add Degassed Solvent Step1->Step2 Step3 Step 3: Heat and Monitor Reaction Step2->Step3 Step4 Step 4: Aqueous Work-up and Extraction Step3->Step4 Step5 Step 5: Purification by Column Chromatography Step4->Step5 End End: Pure 3-Aryl/Heteroaryl Derivative Step5->End

Caption: Experimental workflow for Suzuki cross-coupling.

In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized derivatives against specific kinases, an in vitro kinase inhibition assay is typically performed.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a multi-well plate, add the kinase, the appropriate substrate, and ATP. c. Add the diluted test compound to the wells. d. Incubate the plate to allow the kinase reaction to proceed. e. Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed. f. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, a cell-based antiproliferative assay, such as the MTT or SRB assay, is employed.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the appropriate reagent (e.g., MTT or SRB) and measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: Determine the GI50 or IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and strategically designed platform for the discovery of novel therapeutic agents. Its inherent ability to interact with the kinase hinge region, coupled with the synthetic versatility afforded by the 3-iodo group, makes it an ideal starting point for the development of potent and selective kinase inhibitors. The primary application of derivatives from this scaffold has been in the field of oncology, with numerous examples of compounds exhibiting significant anticancer activity.

Future research in this area will likely focus on:

  • Exploration of Novel Substituents: The continued exploration of diverse and novel chemical entities at the 3-position will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.

  • Targeting Novel Kinases: While many of the established kinase targets have been explored, the application of this scaffold to inhibit less-explored or newly identified kinases in various diseases remains a promising avenue.

  • Development of Covalent Inhibitors: The strategic placement of reactive groups on the substituents at the 3-position could lead to the development of covalent inhibitors, which can offer enhanced potency and duration of action.

  • Expansion into Other Therapeutic Areas: The immunomodulatory and antiviral potential of pyrrolopyridine derivatives warrants further investigation and could lead to the development of new treatments for a range of diseases beyond cancer.

References

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302029. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963-968. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Rivet, C., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 13(10), 302. [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Blagden, C. S., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15976-15998. [Link]

  • Abdel-rahman, H. M., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 646-673. [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-7-azaindole-5-carboxylic acid. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Rivet, C., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • Pérez-Tejada, J., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6539. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Motati, D. R., & Amaradhi, R. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 562-589. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(8), 1766-1778. [Link]

  • Kim, J., et al. (2018). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 26(15), 4436-4447. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • De Vicente, J., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry, 60(14), 6216-6231. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. National Institutes of Health. [Link]

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, 59(17), 7931-7947. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1551. [Link]

  • Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 215, 113252. [Link]

Sources

Unlocking the Therapeutic Potential of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The 7-azaindole, or pyrrolo[3,2-b]pyridine, core is one such "privileged structure."[1] Its structural similarity to adenine, the cornerstone of adenosine triphosphate (ATP), makes it an ideal starting point for the design of molecules that can interact with the vast array of ATP-dependent enzymes, most notably the protein kinase family.[1][2] The subject of this guide, 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, is a functionalized derivative of this core, suggesting a strong potential for biological activity. While this specific compound is often cited as a key synthetic intermediate, its own mechanism of action remains to be fully elucidated.[3]

This technical guide provides a comprehensive roadmap for investigating the mechanism of action of this compound. Drawing upon established knowledge of related pyrrolopyridine derivatives, we will operate under the primary hypothesis that this compound functions as a kinase inhibitor. The following sections will detail a logical, multi-tiered experimental approach designed to identify its molecular targets, elucidate its cellular effects, and ultimately, to unlock its therapeutic potential.

Part 1: The Primary Hypothesis - A Kinase Inhibitor in Waiting

The pyrrolo[2,3-d]pyrimidine nucleus, an isomer of the pyrrolo[3,2-b]pyridine core, is a well-established deaza-isostere of adenine and is present in numerous ATP-competitive kinase inhibitors.[4] This fundamental principle of bioisosterism is the cornerstone of our primary hypothesis. The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the interactions of adenine with the hinge region of the kinase ATP-binding pocket.[2]

Derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against a range of kinases, including:

  • Bruton's Tyrosine Kinase (BTK): Pyrrolo[2,3-b]pyridine derivatives have been designed as potent BTK inhibitors.[5]

  • FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase.[6][7]

  • Phosphoinositide 3-Kinase (PI3K): 7-Azaindole scaffolds are present in potent PI3K inhibitors.[8]

  • VEGFR2, EGFR, HER2, and CDK2: Pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-kinase inhibitors targeting these key proteins in cancer signaling.[9][10]

The chloro and iodo substitutions on the this compound molecule provide additional vectors for interaction within the ATP-binding pocket, potentially enhancing potency and selectivity. The iodine atom, in particular, can form halogen bonds, which are increasingly recognized as significant interactions in drug-target binding.

Therefore, our investigation will commence with the strategic assumption that this compound is a kinase inhibitor. The following experimental plan is designed to rigorously test this hypothesis.

Part 2: A Phased Approach to Mechanism of Action Elucidation

A logical and stepwise approach is critical to efficiently and accurately determine the mechanism of action. We propose a three-phased experimental workflow:

Phase 1: Broad Spectrum Screening and Cellular Phenotyping Phase 2: Target Validation and Downstream Signaling Analysis Phase 3: In-depth Biochemical and Biophysical Characterization

This phased approach ensures that each step is informed by the results of the previous one, creating a self-validating system of inquiry.

Phase 1: Broad Spectrum Screening and Cellular Phenotyping

The initial phase is designed to cast a wide net, identifying potential kinase targets and observing the compound's effects on whole cells.

Experimental Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To identify the primary kinase targets of this compound from a large panel of kinases.

  • Methodology:

    • Solubilize the compound in a suitable solvent, such as DMSO, to create a stock solution.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 human kinases at a fixed concentration (e.g., 1 µM).

    • The assay is typically a radiometric or fluorescence-based in vitro assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

    • Request the data as a percentage of inhibition relative to a control.

  • Rationale: This unbiased screen provides a global view of the compound's kinase selectivity profile and identifies the most promising candidates for further investigation. The large panel size is crucial for assessing off-target effects early in the discovery process.

Experimental Protocol 2: Cellular Proliferation Assay

  • Objective: To determine the effect of the compound on the growth of various cancer cell lines.

  • Methodology:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Rationale: A potent anti-proliferative effect in cancer cell lines would be consistent with the inhibition of kinases involved in cell growth and survival.[11] The differential sensitivity of various cell lines can provide clues about the targeted pathways.

Experimental Workflow for Phase 1

Phase1_Workflow Compound 7-Chloro-3-iodo-1H- pyrrolo[3,2-b]pyridine KinaseScreen Broad-Spectrum Kinase Screen Compound->KinaseScreen CellProlif Cellular Proliferation Assay Compound->CellProlif HitKinases Identification of 'Hit' Kinases KinaseScreen->HitKinases IC50 Determination of IC50 Values CellProlif->IC50

Caption: Phase 1 workflow for initial screening.

Phase 2: Target Validation and Downstream Signaling Analysis

Once 'hit' kinases are identified and cellular activity is confirmed, the next phase focuses on validating these targets and investigating the downstream consequences of their inhibition.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the potency of the compound against the top 'hit' kinases identified in the broad-spectrum screen.

  • Methodology:

    • For each 'hit' kinase, perform an in vitro kinase assay using a range of concentrations of this compound.

    • The assay can be based on various detection methods, such as ADP-Glo™, LanthaScreen™, or HTRF®.

    • Incubate the kinase, substrate, ATP, and inhibitor for a defined period.

    • Measure the kinase activity and plot the percentage of inhibition against the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

  • Rationale: This experiment confirms the direct inhibitory effect of the compound on the purified kinase and establishes its potency. A low nanomolar IC50 value would indicate a potent inhibitor.[5]

Experimental Protocol 4: Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinase in a cellular context.

  • Methodology:

    • Treat a relevant cell line with the compound at concentrations around its IC50 value for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Rationale: A decrease in the phosphorylation of a known downstream substrate provides strong evidence that the compound is engaging and inhibiting its target kinase within the cell. This links the biochemical activity to a cellular response.

Experimental Protocol 5: Cell Cycle and Apoptosis Analysis

  • Objective: To determine if the anti-proliferative effects of the compound are due to cell cycle arrest or the induction of apoptosis.

  • Methodology:

    • Cell Cycle Analysis:

      • Treat cells with the compound for 24-48 hours.

      • Fix the cells in ethanol and stain the DNA with propidium iodide.

      • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Apoptosis Analysis:

      • Treat cells with the compound for 24-48 hours.

      • Stain the cells with Annexin V and propidium iodide.

      • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Rationale: Many kinase inhibitors induce cell cycle arrest or apoptosis in cancer cells.[9][12][13] Identifying such a phenotype provides further insight into the compound's mechanism of action.

Proposed Signaling Pathway for Investigation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K BTK BTK RTK->BTK AKT AKT PI3K->AKT Downstream Downstream Effectors AKT->Downstream BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 7-Chloro-3-iodo-1H- pyrrolo[3,2-b]pyridine Compound->PI3K Inhibition Compound->BTK Inhibition

Caption: A hypothetical signaling pathway for investigation.

Phase 3: In-depth Biochemical and Biophysical Characterization

The final phase aims to provide a detailed understanding of the interaction between the compound and its validated target kinase.

Experimental Protocol 6: Mechanism of Inhibition Studies

  • Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.

  • Methodology:

    • Perform in vitro kinase assays with varying concentrations of both the compound and ATP.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Rationale: Given the structural similarity to adenine, the compound is expected to be an ATP-competitive inhibitor. This experiment will confirm this hypothesis.

Experimental Protocol 7: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity and kinetics of the compound to the target kinase.

  • Methodology:

    • SPR: Immobilize the target kinase on a sensor chip and flow different concentrations of the compound over the surface. Measure the change in the refractive index to determine the association (kon) and dissociation (koff) rates, and calculate the dissociation constant (KD).

    • ITC: Titrate the compound into a solution containing the target kinase and measure the heat changes associated with binding to determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Rationale: These biophysical techniques provide a direct measure of the binding interaction, independent of enzyme activity, and offer a more complete picture of the compound's affinity for its target.

Part 3: Alternative Hypotheses and Future Directions

While the kinase inhibitor hypothesis is the most probable, it is crucial to remain open to other possibilities. For instance, some pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit NADPH oxidase 2 (NOX2).[14] If the kinase screening results are inconclusive or the anti-proliferative effects do not correlate with the inhibition of a specific kinase, investigating alternative targets like NOX2 would be a logical next step.

Future studies could also involve structural biology, such as co-crystallization of the compound with its target kinase, to visualize the binding mode at an atomic level. This information would be invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

Conclusion

This compound represents a promising starting point for the development of a novel therapeutic agent. Its privileged 7-azaindole core strongly suggests a mechanism of action centered on kinase inhibition. The comprehensive, multi-phased approach outlined in this guide provides a robust framework for rigorously testing this hypothesis, from broad-based screening to in-depth biophysical characterization. By systematically elucidating its molecular targets and cellular effects, the full therapeutic potential of this intriguing molecule can be unlocked.

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PubMed Central.
  • 7-Azaindole: Uses and Synthesis. (2024). ChemicalBook.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central.
  • 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, nortopsentin analogues with antiproliferative activity. (n.d.). PubMed.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. (n.d.). PubMed.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015). PubMed.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed Central.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. (2025). ResearchGate.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).

Sources

The Enigmatic Core: A Technical Guide to the Synthesis and Potential of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, halogenated isomers represent a particularly valuable class of intermediates, offering versatile handles for synthetic elaboration. This technical guide delves into the discovery, history, and synthetic strategies surrounding a specific, albeit less documented, member of this family: 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. While direct historical accounts of this precise molecule are scarce, this paper will construct a comprehensive understanding by exploring the broader landscape of pyrrolopyridine chemistry. By examining the synthesis and functionalization of its close isomers, we will illuminate a logical and scientifically grounded pathway to the target compound. This guide will serve as a valuable resource for researchers, providing not only a plausible synthetic blueprint but also a deeper appreciation for the nuanced chemistry of this important heterocyclic system.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a family of heterocyclic compounds known as pyrrolopyridines, or azaindoles. These structures are of immense interest in drug discovery due to their ability to mimic endogenous purines, allowing them to interact with a wide array of biological targets. The nitrogen atom in the pyridine ring and the pyrrole's NH group provide key hydrogen bonding capabilities, while the aromatic system allows for diverse substitution patterns to fine-tune pharmacological activity.

Pyrrolopyridine derivatives have been successfully developed as inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.[1][2] The strategic placement of halogen atoms on the pyrrolopyridine core is a common tactic in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and provide synthetic handles for further diversification through cross-coupling reactions.

This guide will focus on the 1H-pyrrolo[3,2-b]pyridine isomer, a scaffold that has been explored for its potential in developing novel therapeutics.[3][4] Specifically, we will investigate the synthetic challenges and opportunities associated with a di-halogenated derivative, this compound.

Charting the Synthetic Landscape: A Tale of Isomers

The general approach to constructing the 1H-pyrrolo[3,2-b]pyridine core often involves the annulation of a pyrrole ring onto a pre-functionalized pyridine. Key synthetic strategies for related halogenated pyrrolopyridines provide valuable insights into how our target molecule could be approached.

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

The construction of the 1H-pyrrolo[3,2-b]pyridine skeleton can be achieved through various methods, often starting from appropriately substituted pyridines. A common strategy involves the Fischer indole synthesis or variations thereof, where a substituted aminopyridine is reacted with a ketone or aldehyde. Another powerful approach is the palladium-catalyzed cross-coupling of a halogenated pyridine with a protected pyrrole derivative, followed by cyclization.

Hypothetical Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a multi-step process, beginning with the construction of a chlorinated 1H-pyrrolo[3,2-b]pyridine intermediate, followed by regioselective iodination.

G A Substituted Pyridine B Pyrrole Annulation A->B e.g., Fischer Indole Synthesis C 7-Chloro-1H-pyrrolo[3,2-b]pyridine B->C Cyclization D Regioselective Iodination C->D Iodinating Agent E This compound D->E Purification

Caption: A conceptual workflow for the synthesis of the target compound.

Insights from Halogenated Pyrrolopyridine Isomers

The synthesis of various halogenated pyrrolopyridine isomers has been extensively documented, providing a playbook for the regioselective introduction of chlorine and iodine.

  • Chlorination: The introduction of a chlorine atom onto the pyridine ring of the pyrrolopyridine scaffold can be achieved through several methods. Direct chlorination of the parent heterocycle often leads to a mixture of products and lacks regioselectivity. A more controlled approach involves the use of a starting material that already contains the desired chlorine substituent. For instance, the synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step chemical processes to construct the bicyclic core with the chlorine atom already in place.[5] Alternatively, functionalization of the pyridine ring via its N-oxide can direct halogenation to specific positions.[6]

  • Iodination: The introduction of an iodine atom at the 3-position of the pyrrole ring is a well-established transformation. Electrophilic iodination using reagents such as N-iodosuccinimide (NIS) is a common and effective method. The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the 3-position in the 1H-pyrrolo[3,2-b]pyridine system due to the directing effect of the adjacent nitrogen atom.

A Proposed Synthetic Protocol for this compound

Based on the established chemistry of related compounds, a plausible and efficient synthetic route to this compound can be designed. This protocol is presented as a self-validating system, with each step grounded in well-understood reaction mechanisms.

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

The initial and most critical step is the construction of the chlorinated pyrrolopyridine core. A reliable method would involve starting with a commercially available or readily synthesized chlorinated aminopyridine.

Experimental Protocol:

  • Starting Material: 2,3-Diamino-4-chloropyridine.

  • Reaction: Modified Fischer indole synthesis. React 2,3-diamino-4-chloropyridine with a suitable carbonyl compound (e.g., chloroacetaldehyde) under acidic conditions.

  • Mechanism: The reaction proceeds through the formation of a phenylhydrazone-like intermediate, followed by a[7][7]-sigmatropic rearrangement (the Fischer rearrangement) and subsequent cyclization and aromatization to form the pyrrole ring. The chlorine atom at the 4-position of the starting pyridine becomes the 7-chloro substituent in the final product.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography on silica gel.

Reaction Scheme: Synthesis of the Chlorinated Core

G cluster_reactants Reactants reactant1 2,3-Diamino-4-chloropyridine product 7-Chloro-1H-pyrrolo[3,2-b]pyridine reactant1->product:w reactant2 + Chloroacetaldehyde reactant2->product:w reagent Acid Catalyst (e.g., H2SO4) reagent->product:s Fischer Indole Synthesis

Caption: A simplified representation of the key synthetic step to form the chlorinated intermediate.

Step 2: Regioselective Iodination

With the 7-Chloro-1H-pyrrolo[3,2-b]pyridine in hand, the next step is the introduction of the iodine atom at the 3-position of the pyrrole ring.

Experimental Protocol:

  • Starting Material: 7-Chloro-1H-pyrrolo[3,2-b]pyridine.

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure: Dissolve the chlorinated intermediate in the chosen solvent and cool the solution in an ice bath. Add NIS portion-wise with stirring. Allow the reaction to proceed to completion at room temperature.

  • Mechanism: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution. The iodine cation (I+), generated from NIS, attacks the 3-position, which is the most nucleophilic site.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Table 1: Summary of Key Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperatureExpected Yield
1 Fischer Indole Synthesis2,3-Diamino-4-chloropyridine, Chloroacetaldehyde, AcidWater/EthanolRefluxModerate
2 Electrophilic Iodination7-Chloro-1H-pyrrolo[3,2-b]pyridine, NISDMF0 °C to RTHigh

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings, with coupling constants indicative of their relative positions. The disappearance of the proton signal at the 3-position of the pyrrole ring would be a key indicator of successful iodination.

    • ¹³C NMR would show the expected number of carbon signals, with the carbons bearing the chlorine and iodine atoms shifted downfield due to the electron-withdrawing effects of the halogens.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the pyrrole ring, as well as aromatic C-H and C=C/C=N stretching vibrations.

Applications in Drug Discovery and Development

The this compound scaffold represents a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. The two distinct halogen atoms provide orthogonal synthetic handles for a variety of cross-coupling reactions.

  • Suzuki Coupling: The iodo group at the 3-position is highly reactive towards palladium-catalyzed Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

  • Buchwald-Hartwig Amination: The chloro group at the 7-position can be subjected to Buchwald-Hartwig amination to introduce various amine functionalities. This is particularly useful for modulating the solubility and pharmacokinetic properties of a molecule.

  • Sonogashira Coupling: The iodo substituent can also participate in Sonogashira coupling reactions to introduce alkyne groups, further expanding the chemical space that can be explored.

The ability to selectively functionalize both the pyrrole and pyridine rings makes this compound an attractive starting point for the development of inhibitors targeting a variety of enzymes, including kinases, as well as other protein-protein interactions.

Logical Flow of Synthetic Diversification

G cluster_reactions Cross-Coupling Reactions start This compound 3-Iodo 7-Chloro suzuki Suzuki Coupling (Aryl/Heteroaryl) start:f0->suzuki buchwald Buchwald-Hartwig (Amination) start:f1->buchwald sonogashira Sonogashira Coupling (Alkynylation) start:f0->sonogashira product Diverse Library of Substituted Pyrrolopyridines suzuki->product buchwald->product sonogashira->product

Caption: Potential synthetic diversification pathways from the core molecule.

Conclusion

While the specific discovery and historical timeline of this compound remain to be fully elucidated in publicly accessible literature, a comprehensive analysis of the chemistry of its parent scaffold and related halogenated isomers allows for the construction of a robust and logical synthetic pathway. The strategic placement of two distinct and orthogonally reactive halogen atoms makes this molecule a highly valuable and versatile intermediate for medicinal chemistry. This technical guide provides a foundational understanding for researchers looking to synthesize and utilize this and related pyrrolopyridine derivatives in the pursuit of novel therapeutics. The exploration of such underexplored chemical space holds significant promise for the future of drug discovery.

References

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]

Sources

The Strategic Deployment of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 6-Azaindole Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with superior pharmacological profiles is paramount. Among the myriad of heterocyclic systems, azaindoles have emerged as a "privileged scaffold," offering a unique combination of physicochemical properties and biological activities.[1] Azaindoles, bioisosteres of the endogenous indole nucleus, provide medicinal chemists with a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.[2][3] The strategic placement of a nitrogen atom within the indole's benzene ring can significantly alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, leading to enhanced drug-target interactions.[3]

This guide focuses on a particularly promising, yet underexplored, member of the 6-azaindole family: 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine . This scaffold is pre-functionalized with two key reactive handles: a chloro substituent on the pyridine ring and an iodo group on the pyrrole ring. This arrangement offers orthogonal sites for chemical modification, making it an exceptionally versatile platform for the construction of diverse compound libraries. The 7-chloro moiety can participate in nucleophilic aromatic substitution (SNAr) reactions, while the 3-iodo position is primed for a wide array of palladium-catalyzed cross-coupling reactions. This inherent reactivity profile allows for the systematic exploration of structure-activity relationships (SAR) in a highly efficient manner.

While extensive literature exists for the more common 7-azaindole (pyrrolo[2,3-b]pyridine) isomer, this guide will synthesize the available information and provide expert insights into the synthesis and potential applications of the this compound core, with a particular emphasis on its role in the development of next-generation kinase inhibitors.

Synthetic Strategies: Forging the Core Scaffold

The efficient and scalable synthesis of the this compound scaffold is the gateway to its exploitation in medicinal chemistry. While a single, unified synthetic route is not extensively documented in the public domain, a robust and logical pathway can be constructed from established methodologies for related azaindole systems. The proposed synthesis involves a two-stage process: the construction of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by regioselective iodination at the C3 position.

Part 1: Assembly of the 7-Chloro-1H-pyrrolo[3,2-b]pyridine Nucleus

The construction of the 6-azaindole core can be approached through several strategies, often commencing from a suitably substituted pyridine precursor. A highly effective and convergent approach is the cascade C-N cross-coupling/Heck reaction, which allows for the rapid assembly of the bicyclic system.

Conceptual Workflow for 7-Chloro-1H-pyrrolo[3,2-b]pyridine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Core Scaffold A 2,3-Dichloropyridine C Palladium-catalyzed Buchwald-Hartwig Amination A->C B Aminoacetaldehyde dimethyl acetal B->C D Intramolecular Heck Cyclization C->D In situ formation of enamine E Aromatization D->E F 7-Chloro-1H-pyrrolo[3,2-b]pyridine E->F

Caption: Proposed synthetic workflow for the 7-chloro-1H-pyrrolo[3,2-b]pyridine core.

Detailed Experimental Protocol (Hypothetical & Exemplary)

This protocol is a representative example based on established methodologies for similar azaindole syntheses. Optimization of catalysts, ligands, bases, and reaction conditions is crucial for maximizing yield and purity.

  • Buchwald-Hartwig Amination:

    • To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent such as toluene or dioxane, add aminoacetaldehyde dimethyl acetal (1.2 eq).

    • Add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add a base, such as sodium tert-butoxide (2.5 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until consumption of the starting material is observed by TLC or LC-MS.

    • Causality: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is critical to promote the desired reactivity and prevent side reactions. Xantphos is often effective in preventing β-hydride elimination.

  • Intramolecular Heck Cyclization and Aromatization (Cascade):

    • Upon completion of the amination, the reaction mixture containing the intermediate enamine is typically subjected to conditions that promote the intramolecular Heck reaction. This may involve increasing the temperature or adding a specific co-catalyst if necessary.

    • The Heck reaction forms the five-membered pyrrole ring, and subsequent aromatization, often facilitated by the reaction conditions or during workup, yields the 7-chloro-1H-pyrrolo[3,2-b]pyridine.

    • Self-Validation: The progress of the cascade reaction can be monitored by LC-MS, observing the disappearance of the starting materials and the sequential appearance of the aminated intermediate and the final cyclized product.

  • Purification:

    • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure 7-chloro-1H-pyrrolo[3,2-b]pyridine.

Part 2: Regioselective C3-Iodination

With the 7-chloro-1H-pyrrolo[3,2-b]pyridine core in hand, the next critical step is the regioselective introduction of the iodine atom at the C3 position of the electron-rich pyrrole ring. Electrophilic halogenation is the most common strategy for this transformation.

Iodination Strategy

G A 7-Chloro-1H-pyrrolo[3,2-b]pyridine C This compound A->C Regioselective C3-Iodination B Electrophilic Iodinating Agent (e.g., NIS, I2) B->C

Caption: General strategy for the C3-iodination of the 6-azaindole core.

Detailed Experimental Protocol

  • Iodination Reaction:

    • Dissolve 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq) or iodine (I2) in the presence of a base like potassium carbonate, portion-wise.

    • Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

    • Causality: The C3 position of the 1H-pyrrolo[3,2-b]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic attack. NIS is often a preferred reagent as it is easy to handle and generally provides clean reactions.

  • Workup and Purification:

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

    • Self-Validation: The regioselectivity of the iodination can be confirmed by 1H NMR spectroscopy, observing the disappearance of the C3 proton signal, and by NOE experiments to confirm the spatial relationship between the remaining pyrrole proton and substituents on the pyridine ring.

The Role of this compound in Kinase Inhibitor Design

The di-halogenated nature of the this compound scaffold makes it an ideal starting point for the synthesis of kinase inhibitors. Kinase inhibitors often feature a core heterocyclic scaffold that anchors the molecule in the ATP-binding site of the kinase, with various substituents extending into different pockets to confer potency and selectivity.

General Structure of a Kinase Inhibitor Derived from the Scaffold

Caption: Derivatization strategy for kinase inhibitor synthesis from the core scaffold. Note: Placeholder for actual chemical structures.

Derivatization at the C3-Position

The 3-iodo group is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Derivatization at the C7-Position

The 7-chloro group is susceptible to nucleophilic aromatic substitution, providing a means to introduce substituents that can interact with the hinge region of the kinase or other nearby residues.

  • SNAr with Amines: A common strategy to introduce amine-containing side chains that can form key hydrogen bonds with the kinase hinge.

  • SNAr with Alcohols or Thiols: To introduce ether or thioether linkages, respectively.

Table 1: Exemplary Cross-Coupling and SNAr Reactions for Library Synthesis

PositionReaction TypeReagent/CatalystPotential SubstituentRationale in Kinase Inhibitor Design
C3 Suzuki-MiyauraArylboronic acid, Pd(PPh3)4, K2CO3Phenyl, Pyridyl, etc.Probing hydrophobic pockets, introducing additional H-bond donors/acceptors.
C3 SonogashiraTerminal alkyne, PdCl2(PPh3)2, CuIAlkynyl-arylRigid linkers to access distal pockets.
C7 SNArSubstituted amine, DIEA-NH-RHinge-binding interactions, improving solubility.
C7 SNArPhenol, K2CO3-O-ArModulating electronic properties, exploring different binding modes.

Potential Biological Targets and Therapeutic Applications

Given the prevalence of the azaindole scaffold in approved and investigational kinase inhibitors, derivatives of this compound are likely to show activity against a range of kinases implicated in diseases such as cancer, inflammation, and autoimmune disorders.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FGFR, c-Met

  • Non-Receptor Tyrosine Kinases: Src family kinases, JAK family kinases, Abl

  • Serine/Threonine Kinases: B-Raf, MEK, CDKs, Akt

Illustrative Signaling Pathway: Targeting the MAPK/ERK Pathway with a Hypothetical Inhibitor

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras activates Raf B-Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation regulates Inhibitor Hypothetical Inhibitor Derived from This compound Inhibitor->Raf inhibits

Caption: A hypothetical inhibitor targeting B-Raf in the MAPK/ERK signaling pathway.

Conclusion and Future Outlook

The this compound scaffold represents a largely untapped but highly valuable resource for medicinal chemists. Its pre-functionalized nature at two orthogonal positions provides a robust platform for the rapid and systematic development of compound libraries. By leveraging established synthetic methodologies for azaindoles and employing a wide range of modern cross-coupling and substitution reactions, researchers can efficiently explore the chemical space around this core. The demonstrated success of related azaindole scaffolds, particularly in the realm of kinase inhibition, strongly suggests that derivatives of this compound will be a fruitful area of investigation for the discovery of novel therapeutics for cancer and other diseases. As our understanding of the kinome continues to expand, the strategic deployment of versatile and readily diversifiable scaffolds like this will be essential for the development of the next generation of targeted therapies.

References

  • Bhat, A. I., & Siddiqui, N. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(10), 1546–1548.
  • Ryabukhin, S., Voloshchuk, V., Ivonin, S., & Volochnyuk, D. (2024). Synthesis of 6-azaindoles with “unusual” substitution pattern.
  • Aarhus, M. I., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5033.
  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Zhang, L., et al. (2019).
  • Wang, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 213, 113164.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Blumenkopf, T. A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Guillon, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-490.
  • Singh, R. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646.
  • Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wójcicka, A., & Redzicka, A. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecules, 27(19), 6299.
  • Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3822–3825.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301011.
  • Wang, B., et al. (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Chem-Impex. (n.d.). 6-Azaindole. Retrieved from [Link]

  • Chem-Impex. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]

  • Lupton, D. W., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

Sources

In Silico Modeling of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Interactions with p21-Activated Kinase 4 (PAK4): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical walkthrough for the in silico modeling of the interactions between the novel small molecule, 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, and a high-value oncology target, p21-activated kinase 4 (PAK4). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will dissect the causality behind each experimental choice, ensuring a robust and reproducible computational workflow.

Introduction: The Convergence of a Privileged Scaffold and a Critical Oncogenic Target

The pyrrolo[3,2-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have led to its exploration in a wide array of therapeutic areas. The specific analogue, this compound, is of particular interest due to the presence of two halogen atoms at key positions. The chlorine and iodine substituents can significantly modulate the molecule's pharmacokinetic properties and, crucially, its binding affinity and selectivity for protein targets through the formation of halogen bonds.[1]

Our chosen target, p21-activated kinase 4 (PAK4), is a serine/threonine kinase that has emerged as a critical node in various oncogenic signaling pathways.[2][3] Overexpression of PAK4 is correlated with the progression of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] Understanding the atomic-level interactions between novel inhibitors and PAK4 is paramount for the rational design of next-generation cancer therapeutics.

This guide will present a comprehensive, field-proven workflow for predicting and analyzing the binding of this compound to the ATP-binding site of PAK4. We will employ a combination of molecular docking to predict the initial binding pose and molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex.

Overall Computational Workflow

The in silico investigation of the this compound and PAK4 interaction follows a multi-step process, designed to provide a detailed understanding of the binding event.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics prep_protein Protein Preparation (PAK4 - PDB: 5I0B) docking Pose Prediction (AutoDock Vina) prep_protein->docking prep_ligand Ligand Preparation (this compound) prep_ligand->docking analysis_docking Pose Analysis docking->analysis_docking system_setup System Setup (GROMACS) analysis_docking->system_setup simulation MD Simulation system_setup->simulation analysis_md Trajectory Analysis simulation->analysis_md

Caption: Overall workflow for in silico modeling.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as our initial exploratory tool to predict the most favorable binding orientation of our ligand within the PAK4 active site. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[4]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Obtain the crystal structure of PAK4 from the Protein Data Bank (PDB ID: 5I0B).[5] This structure is co-crystallized with an imidazo[4,5-b]pyridine-based inhibitor, providing a well-defined ATP-binding pocket.

    • Remove water molecules and the original ligand from the PDB file.

    • Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the entire ATP-binding site of PAK4. The coordinates of the co-crystallized ligand in 5I0B can be used to center the grid box. A size of 25 x 25 x 25 Å is generally a good starting point.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line.

  • Analysis of Docking Results:

    • Visualize the predicted binding poses using a molecular visualization tool such as VMD or PyMOL.[6][7]

    • Analyze the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, and potential halogen bonds) between the ligand and the protein residues.

Causality Behind Experimental Choices
  • Choice of PDB Structure: The selection of PDB ID 5I0B is deliberate. A structure with a co-crystallized ligand in the active site provides a high-confidence starting point for defining the binding pocket, minimizing ambiguity in the placement of the docking grid box.[5]

  • Charge Assignment: The use of appropriate partial charges (Kollman for the protein, Gasteiger for the ligand) is critical for accurately calculating the electrostatic interactions that are a major component of the docking scoring function.

  • Grid Box Size: The grid box must be large enough to allow the ligand to freely rotate and translate, yet small enough to focus the search on the active site, thereby increasing the efficiency and accuracy of the docking calculation.

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This provides a more realistic assessment of the binding stability and allows for a more detailed analysis of the intermolecular interactions. We will use GROMACS, a versatile and high-performance MD engine.[8][9]

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • The top-ranked docked pose of the this compound-PAK4 complex will be used as the starting structure.

    • The complex is placed in a cubic box of appropriate dimensions, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • The box is solvated with a suitable water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field Parameterization:

    • The CHARMM36m force field will be used for the protein.

    • The ligand (this compound) will be parameterized using the CHARMM General Force Field (CGenFF).[10] Special attention must be paid to the halogen atoms to accurately model halogen bonds. This may involve the use of a virtual particle on the halogen atoms to represent the sigma-hole.

    • The CGenFF server can be used to generate initial topology and parameter files for the ligand. These may require further refinement and validation.

  • Energy Minimization:

    • The solvated system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions with position restraints on the protein and ligand heavy atoms.

    • The system is then equilibrated at the target pressure (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) conditions, with the position restraints gradually released.

  • Production MD:

    • A production MD simulation is run for a sufficient length of time (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and the protein.

    • Interaction Energy Calculations: To determine the contribution of individual residues to the binding of the ligand.

    • Visual Analysis: The trajectory is visually inspected using VMD to observe the dynamic behavior of the ligand in the binding pocket.[6][7]

Self-Validating System and Authoritative Grounding
  • Force Field Choice: The CHARMM family of force fields is well-established and widely used for biomolecular simulations.[10] The use of CGenFF for the ligand ensures compatibility with the protein force field.[10] The explicit consideration of halogen bond parameterization is crucial for the scientific validity of the simulation, given the nature of our ligand.

  • Equilibration Protocol: The two-stage equilibration process (NVT followed by NPT) is a standard and essential procedure to ensure that the system is well-equilibrated at the desired temperature and pressure before the production run. This prevents artifacts in the simulation results.

Data Presentation and Visualization

Quantitative Data Summary
MetricDescriptionExpected Outcome
Docking Score Binding affinity predicted by AutoDock Vina (kcal/mol).A strong negative value indicates favorable binding.
Ligand RMSD Root Mean Square Deviation of the ligand's heavy atoms during the MD simulation.A stable RMSD profile suggests the ligand remains bound in a consistent pose.
Protein RMSD Root Mean Square Deviation of the protein's backbone atoms during the MD simulation.A stable RMSD profile indicates that the protein structure is not significantly perturbed by the ligand binding.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is present.High occupancy indicates a stable and important interaction.
Signaling Pathway and Workflow Diagrams

G cluster_docking Molecular Docking Workflow protein_prep Prepare PAK4 (5I0B) run_vina Run AutoDock Vina protein_prep->run_vina ligand_prep Prepare Ligand ligand_prep->run_vina grid_def Define Grid Box grid_def->run_vina pose_analysis Analyze Poses run_vina->pose_analysis

Caption: Molecular Docking Workflow.

G cluster_md Molecular Dynamics Workflow start_struct Initial Complex (from Docking) solvate Solvate and Add Ions start_struct->solvate minimize Energy Minimization solvate->minimize equilibrate_nvt NVT Equilibration minimize->equilibrate_nvt equilibrate_npt NPT Equilibration equilibrate_nvt->equilibrate_npt production_md Production MD equilibrate_npt->production_md analyze_traj Trajectory Analysis production_md->analyze_traj

Caption: Molecular Dynamics Simulation Workflow.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound workflow for the in silico modeling of the interaction between this compound and the oncogenic kinase PAK4. By combining the predictive power of molecular docking with the dynamic insights from molecular dynamics simulations, researchers can gain a detailed understanding of the key interactions driving binding affinity and selectivity. The careful consideration of halogen bond parameterization is a critical aspect of this workflow, ensuring a more accurate representation of the underlying physics.

The insights gained from these computational studies can guide the next steps in the drug discovery pipeline, including the synthesis of new analogues with improved potency and pharmacokinetic properties, and provide a strong rationale for subsequent in vitro and in vivo testing.

References

  • National Center for Biotechnology Information. (2025, November 25). PAK4 p21 (RAC1) activated kinase 4 [Homo sapiens (human)]. NCBI. Retrieved from [Link]

  • Park, J.K., Kim, S., Han, Y.J., Kim, S.H., Kang, N.S., Lee, H., & Park, S.Y. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26, 2580-2583. PDB ID: 5I0B. Available at: [Link]

  • Zhu, Y., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at: [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. Available at: [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. Available at: [Link]

  • Gans, J., & Shalloway, D. (2001). Graphviz—open source graph drawing tools. AT&T Labs Research. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

  • Berendsen, H. J. C., van der Spoel, D., & van Drunen, R. (1995). GROMACS: A message-passing parallel molecular dynamics implementation. Computer Physics Communications, 91(1-3), 43-56. Available at: [Link]

  • Zhao, F., & Li, H. (2021). Crystal Structure of PAK4 in complex with inhibitor 41. PDB ID: 7CMB. Available at: [Link]

  • Hess, B., Kutzner, C., van der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation. Journal of chemical theory and computation, 4(3), 435-447. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • VMD - Visual Molecular Dynamics. (n.d.). University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Song, P., Zhao, F., Cheng, M., et al. (2021). Discovery of 6-ethynyl-1H-indole-3-carboxamide Derivatives as Highly Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). P21-activated kinase 4. Retrieved from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • OpenCitations. (2011, July 3). Tag: GraphViz. OpenCitations Blog. Retrieved from [Link]

  • SciSpace. (n.d.). AutoDock. Retrieved from [Link]

  • GROMACS. (n.d.). GROMACS molecule & liquid database. Retrieved from [Link]

  • Ha, B. H., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Acta Pharmaceutica Sinica B. Available at: [Link]

  • SilcsBio. (n.d.). CGenFF: CHARMM General Force Field. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • SwissDock. (n.d.). Citation. Retrieved from [Link]

  • InsilicoSci. (2022, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, January 3). (PDF) The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • University of Cambridge. (n.d.). VMD. Retrieved from [Link]

  • Vanommeslaeghe, K., & MacKerell Jr, A. D. (2012). Automation of the CHARMM General Force Field (CGenFF) I: Bond Perception and Atom Typing. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vanommeslaeghe, K., Raman, E. P., & MacKerell Jr, A. D. (2012). Automation of the CHARMM General Force Field (CGenFF) II: Assignment of Bonded Parameters and Partial Atomic Charges. Journal of Chemical Information and Modeling. Available at: [Link]

  • RCSB PDB. (2012, September 12). 4FIE: Full-length human PAK4. Retrieved from [Link]

  • ResearchGate. (2002, August 7). (PDF) Graphviz - Open Source Graph Drawing Tools. Retrieved from [Link]

  • Md, A., et al. (2025, January 6). Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki Coupling with 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Diagram of the Suzuki coupling catalytic cycle.

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, often referred to as 7-azaindole, is a foundational heterocyclic structure in the realm of medicinal chemistry, serving as the core for numerous biologically active compounds.[1][2] Its derivatization through carbon-carbon bond formation is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this, particularly for the synthesis of aryl-substituted 7-azaindoles.[1][3]

This document provides a comprehensive guide to the experimental procedure for the Suzuki coupling of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in many synthetic pathways.[4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss the critical parameters that influence the success of the coupling.

The Suzuki Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the organohalide (in our case, this compound). This step, often the rate-determining one, results in the formation of a palladium(II) complex.[7] The reactivity of the halide is crucial, with the C-I bond being more susceptible to oxidative addition than the C-Cl bond.[7]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R R-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials
ReagentM.W.Equiv.Amount
This compound278.461.0(To be determined)
Arylboronic Acid(Variable)1.2(To be determined)
Pd₂(dba)₃915.720.02(To be determined)
XPhos476.650.08(To be determined)
K₃PO₄212.272.0(To be determined)
1,4-Dioxane88.11-(To be determined)
Water18.02-(To be determined)
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[9]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Causality Behind Experimental Choices

  • Choice of Halide: The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring selective coupling at the 3-position.[7]

  • Catalyst and Ligand: Pd₂(dba)₃ serves as a stable Pd(0) source.[8] XPhos, a bulky, electron-rich phosphine ligand, promotes the oxidative addition and reductive elimination steps, and is particularly effective for coupling with heteroaryl chlorides.[1]

  • Base: Potassium phosphate (K₃PO₄) is a commonly used base that is effective in promoting transmetalation without causing unwanted side reactions.[9] Other bases like K₂CO₃ or Cs₂CO₃ can also be employed.[5][11]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used.[5][9] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]

Workup and Purification Workflow

Purification_Workflow Reaction Mixture Reaction Mixture Dilution Dilution Reaction Mixture->Dilution EtOAc, H₂O Extraction Extraction Dilution->Extraction Organic Layer Organic Layer Extraction->Organic Layer Combine Aqueous Layer Aqueous Layer Extraction->Aqueous Layer Drying Drying Organic Layer->Drying Na₂SO₄ Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Crude Product Crude Product Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Product Pure Product Column Chromatography->Pure Product

Caption: A typical workflow for the workup and purification of a Suzuki coupling reaction.

Characterization of the Final Product

The structure and purity of the synthesized biaryl product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compound.[12] The disappearance of the proton signal corresponding to the 3-position of the pyrrolo[3,2-b]pyridine and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.

Potential Side Reactions and Troubleshooting

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which can be minimized by using anhydrous solvents or by employing boronic esters.[9]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene can be a side reaction.[9]

If the reaction is sluggish or incomplete, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl compounds. By carefully selecting the reaction parameters and following a robust experimental protocol, researchers can efficiently synthesize novel derivatives of this compound for applications in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Peyron, C., & Feron, J. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Gogoll, A. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Information and Modeling, 53(10), 2686–2697. [Link]

  • Laha, J. K., & Patel, P. R. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(76), 11215–11232. [Link]

  • Primo, A., & Asiri, A. M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(2), 247–255. [Link]

  • Gurung, S. K., & Thapa, S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(21), 13627–13634. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PubMed. Organometallic Methods for the Synthesis and Functionalization of Azaindoles. [Link]

  • ResearchGate. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • ScienceDirect. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]

Sources

Using 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Application of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine for the Modular Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic core in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structure adeptly mimics the adenine purine ring, enabling potent and specific interactions within the kinase hinge region. This guide focuses on the strategic utilization of a key intermediate, This compound , a versatile building block designed for the efficient and modular construction of complex kinase inhibitors. We will explore the chemical rationale behind its design, provide detailed, field-tested protocols for its sequential functionalization, and illustrate its application in a representative synthetic workflow.

The 4-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutics.[1] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its isomeric 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffolds have emerged as highly effective "hinge-binding" motifs.[2][3]

The power of this scaffold lies in its bioisosteric relationship with adenine. The pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N4) serves as a hydrogen bond acceptor.[2][3] This bidentate hydrogen bonding pattern effectively anchors the inhibitor to the kinase hinge region, a critical interaction for potent inhibition.

cluster_0 ATP Binding to Kinase Hinge cluster_1 4-Azaindole Mimicry ATP Adenine (of ATP) Hinge_ATP Kinase Hinge (Backbone NH, C=O) ATP->Hinge_ATP H-Bonds Azaindole 4-Azaindole Scaffold Hinge_Aza Kinase Hinge (Backbone NH, C=O) Azaindole->Hinge_Aza Bidentate H-Bonds

Fig 1. Bioisosteric mimicry of adenine by the 4-azaindole scaffold.

This compound: A Tool for Modular Synthesis

The true power of a scaffold in drug discovery lies in its amenability to rapid and diverse modification. The subject of this guide, this compound, is engineered for this purpose. It features two different halogen atoms at electronically distinct positions, providing a platform for sequential, regioselective cross-coupling reactions.

Fig 2. Orthogonal reactivity of the halo-substituted 4-azaindole.

Causality of Reactivity: The differential reactivity stems from the bond dissociation energies of the Carbon-Halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond at the C3 position makes it significantly more susceptible to oxidative addition by a Palladium(0) catalyst, which is the initial, rate-determining step in many cross-coupling cycles. This allows for selective functionalization at the C3 position under milder conditions, leaving the more robust C-Cl bond at C7 intact for a subsequent transformation.

Core Protocols: Sequential Cross-Coupling Strategies

The following protocols provide a framework for the two-stage functionalization of the scaffold. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This reaction is the cornerstone for installing aryl or heteroaryl moieties, which often occupy the ribose-binding pocket or extend towards the solvent-exposed region of the kinase ATP site.

Workflow Diagram:

G start Setup Reaction Vessel (Oven-dried flask, stir bar) reagents Add this compound, Boronic Acid/Ester, & Base (K3PO4) start->reagents degas Seal, Evacuate & Backfill with Argon (3x cycles) reagents->degas solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/H2O) degas->solvent catalyst Add Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) solvent->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup (Quench, Extract with Organic Solvent) heat->workup purify Purify by Column Chromatography workup->purify product Isolated 3-Aryl-7-chloro- 1H-pyrrolo[3,2-b]pyridine purify->product

Fig 3. Experimental workflow for Suzuki-Miyaura coupling at C3.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid or its pinacol ester (1.2-1.5 eq) and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with argon three times. This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the hydrolysis of the boronic ester and aids in the dissolution of the inorganic base.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%). Using pre-formed catalysts like XPhos Pd G2 can also be effective and more convenient.[4]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine product.

ParameterRecommended ConditionRationale / Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphines that stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination.[4]
Base K₃PO₄, Cs₂CO₃Non-nucleophilic bases that are strong enough to facilitate the crucial transmetalation step of the catalytic cycle.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic organic solvent to dissolve reagents, with water to dissolve the base and facilitate the catalytic cycle.
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle without causing significant degradation.
Protocol 2: Buchwald-Hartwig Amination at the C7-Position

Following successful C3 functionalization, the C7-chloro position can be addressed. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, introducing key pharmacophoric elements for solubility and target engagement.[5]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine substrate (1.0 eq).

  • Reagent Addition: Add the desired amine (1.2-2.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).

  • Inerting: Seal the vessel and thoroughly purge with argon.

  • Catalyst & Solvent: Add the palladium catalyst/ligand system (e.g., a pre-catalyst like G3-XPhos or a combination of Pd₂(dba)₃ and a suitable ligand like BrettPhos). Add anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the reaction to 90-120 °C. Microwave irradiation can often accelerate this transformation significantly. Monitor closely by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Case Study: A Modular Synthetic Route

The power of this approach is best illustrated by a synthetic plan for a hypothetical, multi-targeted kinase inhibitor. This workflow demonstrates how diverse chemical space can be rapidly explored from a single, versatile intermediate.

Sources

Application Note: High-Purity Isolation of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purification of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound often encountered in medicinal chemistry and drug development programs. Due to the nuanced polarity imparted by the chloro, iodo, and pyrrolopyridine moieties, achieving high purity can be challenging. This guide outlines a robust normal-phase flash chromatography method, providing a comprehensive, step-by-step workflow from sample preparation to fraction analysis. The causality behind experimental choices, such as stationary phase selection and mobile phase composition, is explained to empower researchers to adapt and optimize the protocol for similar heterocyclic compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[1] The presence of both a chlorine and an iodine atom on the pyrrolopyridine scaffold presents a unique purification challenge. These halogens increase the molecular weight and can introduce specific interactions with the stationary phase, while the nitrogen-containing heterocyclic core can lead to peak tailing on standard silica gel.

Effective purification is critical to ensure the integrity of downstream applications and to accurately characterize the compound. Flash chromatography is a widely adopted technique for the purification of synthetic compounds in organic and medicinal chemistry due to its efficiency and scalability.[2] This document provides a detailed protocol for the purification of this compound using automated flash chromatography, with a focus on achieving high purity and yield.

Understanding the Chemistry: Key Considerations for Purification

The successful chromatographic purification of this compound hinges on understanding its physicochemical properties. The pyrrolo[3,2-b]pyridine core is a relatively polar, basic heterocycle. The chloro and iodo substituents add to the molecule's lipophilicity. This balance of polarity dictates its interaction with the stationary and mobile phases.

  • Stationary Phase Selection: Standard silica gel is often the first choice for flash chromatography due to its versatility and cost-effectiveness.[3] However, the basic nitrogen in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the silica surface, potentially causing peak tailing. To mitigate this, the addition of a basic modifier to the mobile phase is often beneficial.[4][5]

  • Mobile Phase Optimization: A non-polar/polar solvent system is typically employed in normal-phase chromatography. A common starting point is a mixture of hexanes and ethyl acetate.[5] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation.

Materials and Instrumentation

Item Specification
Chromatography System Automated Flash Chromatography System
Stationary Phase Pre-packed Silica Gel Column (40-63 µm particle size)
Crude Sample This compound (synthesized)
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
TLC Plates Silica gel 60 F254
Detection UV-Vis Detector (Diode Array Detector recommended)

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development
  • Sample Preparation for TLC: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Solvent System Screening: Spot the dissolved sample onto several TLC plates. Develop each plate in a sealed chamber with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Addition of Modifier: To address potential peak tailing, add a small amount of triethylamine (0.1-0.5% v/v) to the mobile phase.[5]

  • Optimal Rf Value: Identify the solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. For a similar halogenated pyrrolopyrimidine, a 9:1 hexanes/EtOAc mixture was found to be effective.[6]

Part 2: Flash Chromatography Purification

The following workflow outlines the purification process using an automated flash chromatography system.

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane.

    • Dry Loading (Recommended): For improved resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[4]

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material (typically, a sample load of 1-5% of the silica gel mass is recommended).[4]

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) for at least 3-5 column volumes.

  • Chromatographic Run:

    • Loading: Load the prepared sample onto the column.

    • Elution Profile:

      • Isocratic Elution: If TLC shows good separation with a single solvent mixture, run the chromatography with that constant mobile phase composition.

      • Gradient Elution: For more complex mixtures, a linear gradient from a less polar to a more polar mobile phase is recommended. A typical gradient could be from 5% to 30% ethyl acetate in hexanes over 10-15 column volumes.

    • Flow Rate: Set a flow rate appropriate for the column size.

    • Detection: Monitor the elution profile using a UV detector. The aromatic pyrrolopyridine core should have a strong UV absorbance, typically around 220-280 nm.[7][8][9]

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Expected Results and Troubleshooting

A successful purification will yield this compound with high purity (>95%), as determined by analytical techniques such as HPLC, LC-MS, and NMR.

Parameter Recommended Starting Conditions
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Modifier 0.1-0.5% Triethylamine (in EtOAc)
Elution Profile Isocratic (e.g., 85:15 Hexanes:EtOAc) or Linear Gradient
Detection Wavelength 254 nm and 280 nm

Troubleshooting Common Issues:

  • Peak Tailing: As discussed, this is often due to the interaction of the basic nitrogen with acidic silica. The addition of triethylamine to the mobile phase should mitigate this.[4][5]

  • Poor Separation: If the compound of interest co-elutes with impurities, consider optimizing the mobile phase gradient to be shallower or exploring a different solvent system (e.g., dichloromethane/methanol).

  • Compound Not Eluting: If the compound is too polar and adheres strongly to the silica, a more polar solvent system is required. In extreme cases, reverse-phase chromatography may be a suitable alternative.[4][10][11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash chromatography. By carefully selecting the stationary and mobile phases and by understanding the underlying chemical principles, researchers can achieve high purity of this and other similar halogenated heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.

References

  • Al-Obeidi, F. A., et al. (2018). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Molecules, 23(10), 2485. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • National Center for Biotechnology Information (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Michalke, B. (2002). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. Analytical and Bioanalytical Chemistry, 372(3), 444-449. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 96, 283-306. [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Patel, S., et al. (2013). Development of Reverse Phase Liquid Chromatographic Method for Determination of (+)-(S)-(o-Chlorophenyl)-6,7-Dihydrothieno [3,2-c] pyridine-5(4H)-acetic acid,Hydrochloride and Methyl (+/-) - (o-Chloro phenyl)-4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-acetate, Hydrochloride from Clopidogrel Besylate. International Journal of Pharmaceutical Research and Scholars, 2(1). [Link]

  • Li, Y., et al. (2023). Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. Molecules, 28(6), 2741. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. Retrieved from [Link]

  • Saczewski, F., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in modern drug discovery. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these key biological motifs and interacting with a wide range of therapeutic targets.[1] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and pKa, and importantly, can form crucial hydrogen bond interactions with protein targets, particularly in the hinge region of kinases.[1][2] This has led to the successful development of several 7-azaindole-based kinase inhibitors.

The strategic derivatization of the 7-azaindole core is paramount for exploring the chemical space around a target's binding site and establishing a robust Structure-Activity Relationship (SAR). The 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a particularly valuable starting material for such studies due to the differential reactivity of its two halogen substituents. The iodo group at the C3 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and alkynyl moieties. The chloro group at the C7 position, while less reactive, can undergo nucleophilic aromatic substitution (SNAr) or be engaged in cross-coupling reactions under more forcing conditions, providing a second vector for chemical modification. This dual-handle approach enables the systematic exploration of a target's binding pocket to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical overview and detailed protocols for the derivatization of this compound, empowering researchers to efficiently generate compound libraries for SAR studies.

Strategic Derivatization: A Dual-Vector Approach

The differential reactivity of the C3-iodo and C7-chloro bonds on the 1H-pyrrolo[3,2-b]pyridine scaffold is the cornerstone of its utility in SAR studies. This allows for a sequential and controlled diversification of the molecule.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Sequential derivatization strategy for this compound.

The general strategy involves the initial, more facile reaction at the C3-iodo position, followed by a subsequent, typically more forcing reaction at the C7-chloro position. This allows for the creation of a matrix of compounds with diverse substituents at both positions, which is ideal for comprehensive SAR exploration.

Part 1: Derivatization at the C3-Position

The carbon-iodine bond at the C3 position is the more reactive handle for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the 7-azaindole core and a wide variety of aryl and heteroaryl boronic acids or esters.[3]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields and preventing side reactions. For electron-rich and potentially coordinating heterocycles like 7-azaindole, bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[4] Pre-catalysts like SPhos Pd G2 can also be used for improved air and moisture stability.

  • Base: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The choice of base can influence the reaction rate and selectivity.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#5F6368"];

}

Figure 2: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.05 equiv) and SPhos (0.1 equiv) to 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining 1,4-dioxane and water (4:1 v/v).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes at the C3 position, providing access to a different class of derivatives for SAR studies.[5]

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Detailed Protocol: Sonogashira Coupling of this compound

graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#5F6368"];

}

Figure 3: Workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add the terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add triethylamine (3.0 equiv) and stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-alkynyl-7-chloro-1H-pyrrolo[3,2-b]pyridine.

Part 2: Derivatization at the C7-Position

Following successful modification at the C3 position, the C7-chloro group can be targeted for further diversification.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C7 position.[7][8]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as BrettPhos are often effective for coupling with a broad range of amines.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]

  • Reaction Conditions: These reactions often require elevated temperatures to overcome the lower reactivity of the C-Cl bond compared to the C-I bond.

Detailed Protocol: Buchwald-Hartwig Amination of a 3-Substituted-7-chloro-1H-pyrrolo[3,2-b]pyridine

graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, style=dashed, color="#5F6368"];

}

Figure 4: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the 3-substituted-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly small, strong nucleophiles like alkoxides or under forcing conditions with amines, direct nucleophilic aromatic substitution at the C7 position is possible. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are generally required. For the introduction of alkoxy groups, the corresponding sodium or potassium alkoxide is used. For amines, high temperatures are often necessary.

  • Solvent: Polar aprotic solvents such as DMF or DMSO can accelerate SNAr reactions.

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion.

Detailed Protocol: SNAr with an Amine

Step-by-Step Methodology:

  • In a sealed tube, combine the 3-substituted-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and an excess of the desired amine (5-10 equiv).

  • Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or use the amine itself as the solvent if it is a liquid at the reaction temperature.

  • Heat the mixture to 150-180 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water to precipitate the product.

  • Collect the solid by filtration or extract the aqueous phase with an organic solvent like ethyl acetate.

  • Wash the organic extracts, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Illustrative SAR Data

The following table provides a hypothetical example of SAR data that could be generated using the described derivatization strategies for a generic kinase target.

Compound IDR¹ (at C3)R² (at C7)Kinase IC₅₀ (nM)
1 ICl>10,000
2a PhenylCl5,200
2b 4-FluorophenylCl2,100
2c 3-AminophenylCl850
3a PhenylethynylCl1,500
4a 3-AminophenylNH₂450
4b 3-AminophenylNHCH₃220
4c 3-AminophenylN(CH₃)₂680
4d 3-AminophenylMorpholino95

Analysis of SAR Trends:

  • C3-Position: Introduction of an aryl group at C3 (2a-c) improves activity over the iodo-precursor (1). Electron-donating or hydrogen-bonding substituents on the phenyl ring (2c) further enhance potency. An alkynyl substituent (3a) is also tolerated.

  • C7-Position: Replacing the chloro group with an amino group (4a) improves activity. Small alkyl substitution on the amine (4b) is beneficial, while bulkier substituents (4c) may be detrimental. Introduction of a morpholino group (4d) leads to a significant increase in potency, possibly due to favorable interactions with a solvent-exposed region of the kinase.

Conclusion

The this compound is a versatile and highly valuable scaffold for the generation of compound libraries for SAR studies in drug discovery. The orthogonal reactivity of the two halogen atoms allows for a systematic and efficient exploration of chemical space at two distinct vectors. By employing a combination of modern cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with classical nucleophilic aromatic substitution, researchers can rapidly generate a diverse set of analogs to optimize biological activity and ADME properties. The protocols and strategic insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutics based on the privileged 7-azaindole core.

References

  • El-Gamal, M. I., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed, 30(11), 1154-1163. Retrieved from [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaves, S. P. de P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]

  • Bolla, M. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8539–8551. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(62), 35559-35564. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. Organic & Biomolecular Chemistry, 9(18), 6255-6264. Retrieved from [Link]

  • Bolla, M. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8539–8551. Retrieved from [Link]

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4321. Retrieved from [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • Lee, J. Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1515-1520. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-20. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloro-1h-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mutoh, Y., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5265. Retrieved from [Link]

  • Angene. (n.d.). 1H-Pyrrolo[3,2-b]pyridine, 7-chloro-. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • ResearchGate. (n.d.). Functionalization of 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Wiley Online Library. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐1H‐pyrrolo[2,3‐c]pyridine. Molecular Diversity, 20(4), 831-837. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wittman, M. D., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3037-3041. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors.[1] Analogs of this and related pyrrolopyridine structures have demonstrated significant activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (FMS), and Cyclin-Dependent Kinase 8 (CDK8).[2] The introduction of halogen substituents, such as chloro and iodo groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making compounds like 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine a compelling subject for drug discovery and development.

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the cellular activity of novel this compound analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data. The following sections detail a logical workflow, from initial phenotypic screening to specific target engagement and downstream signaling analysis.

Part 1: Foundational Cellular Assays

The initial characterization of a novel compound involves understanding its fundamental impact on cell health and proliferation. These assays provide a broad view of the compound's potency and establish the concentration ranges for more targeted mechanistic studies.

Cellular Viability and Cytotoxicity Assessment

Scientific Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration at which the analog affects cell viability. This is typically achieved by measuring the metabolic activity of a cell population after a defined incubation period. A reduction in metabolic activity can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect. Assays like the MTS or CellTiter-Glo® are foundational for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).[3][4]

Recommended Assay: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for assessing the number of viable cells.[3] In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium.[3] The quantity of this formazan product, measured by absorbance, is directly proportional to the number of metabolically active cells.[3]

Experimental Protocol: MTS Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound analog in the appropriate cell culture medium. It is advisable to first dissolve the compound in DMSO to create a high-concentration stock, and then dilute to the final working concentrations, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.[3]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell type and metabolic rate.

  • Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation Rationale
Cell Lines Cancer cell lines with known FMS, FGFR, or CDK8 dependency (e.g., breast, ovarian, prostate cancer lines)[2]To align the initial screening with the known targets of the pyrrolopyridine scaffold.
Compound Conc. 0.1 nM to 100 µMTo capture a wide dynamic range for accurate IC50 determination.
Incubation Time 48-72 hoursTo allow for multiple cell doublings and observe effects on proliferation.
Controls Vehicle (DMSO), Untreated, Positive Control (e.g., Staurosporine)To ensure the observed effects are compound-specific and the assay is performing correctly.

Part 2: Target Engagement and Validation

Once the cytotoxic or cytostatic potential of the analog is established, the next critical step is to confirm that it directly interacts with its intended intracellular target(s).

Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful biophysical method for verifying target engagement in a cellular environment.[5] The principle is that a ligand binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature.[5][6] By heating cell lysates or intact cells treated with the compound to a range of temperatures, one can observe a shift in the thermal stability of the target protein, providing direct evidence of binding.[6][7]

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture Cells B 2. Treat with Analog (or Vehicle) A->B C 3. Aliquot Cells B->C D 4. Heat to Different Temperatures (e.g., 40-70°C) C->D E 5. Lyse Cells (e.g., Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble Target Protein (Western Blot, ELISA) F->G

Caption: CETSA workflow for target engagement.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Treat cultured cells with the this compound analog at a concentration known to be effective (e.g., 10x IC50 from the viability assay) and a vehicle control for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[8]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the putative target protein (e.g., anti-FGFR, anti-FMS).

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature for the compound-treated sample indicates target stabilization.

Part 3: Mechanistic Assays - Probing Kinase Inhibition

Given the strong evidence for pyrrolopyridines as kinase inhibitors, a key step is to determine if the analog inhibits the phosphorylation of downstream substrates of its target kinase.

Western Blot for Phosphorylated Proteins

Scientific Rationale: Kinase inhibitors function by blocking the transfer of a phosphate group from ATP to a substrate protein. A direct and widely accepted method to measure this inhibition in a cellular context is to quantify the levels of the phosphorylated form of a known downstream substrate.[9][10] For example, if the analog targets a receptor tyrosine kinase in the MAPK/ERK pathway, one would expect to see a decrease in phosphorylated ERK (p-ERK) upon treatment.[11][12][13]

Experimental Workflow: Phospho-Protein Western Blot

Phospho_Blot_Workflow A 1. Seed and Starve Cells (to reduce basal signaling) B 2. Pre-treat with Analog (Dose-Response) A->B C 3. Stimulate with Ligand (e.g., FGF, CSF-1) B->C D 4. Lyse Cells (with phosphatase inhibitors) C->D E 5. Protein Quantification D->E F 6. SDS-PAGE and Transfer E->F G 7. Blot with Phospho-Specific Ab F->G H 8. Strip and Re-blot with Total Protein Ab G->H I 9. Densitometry and Analysis H->I

Caption: Workflow for phospho-protein analysis.

Experimental Protocol: p-ERK Western Blot for an RTK Inhibitor

  • Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells overnight in a low-serum (e.g., 0.5%) medium.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the this compound analog for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., FGF for FGFR, CSF-1 for FMS) for a short period (e.g., 10-15 minutes) to induce pathway activation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keeping samples cold is critical to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[9] Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.[9]

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total ERK).

  • Data Analysis: Perform densitometry on the bands for both the phosphorylated and total protein. Calculate the ratio of phospho-protein to total protein for each treatment condition.

Target Pathway Stimulant Phospho-Protein to Detect Total Protein Control
FGFR -> MAPK/ERKFGF2Phospho-ERK1/2 (Thr202/Tyr204)Total ERK1/2
FMS -> MAPK/ERKCSF-1Phospho-ERK1/2 (Thr202/Tyr204)Total ERK1/2
CDK8 -> STAT1Interferon-γPhospho-STAT1 (Ser727)Total STAT1

Part 4: Assessing Downstream Phenotypic Outcomes

Ultimately, the inhibition of a key signaling pathway should result in a clear cellular phenotype, such as the induction of apoptosis.

Apoptosis Detection by Annexin V Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapies. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry. Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analog at 1x, 5x, and 10x the IC50 concentration for a relevant period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to detach them, as harsh trypsinization can damage the cell membrane. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

The protocols outlined in this document provide a robust, multi-faceted approach to characterizing the cellular effects of novel this compound analogs. By systematically progressing from broad phenotypic assays to specific target engagement and mechanistic studies, researchers can build a comprehensive profile of their compound's activity. This logical, evidence-based workflow ensures the generation of high-quality, interpretable data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 55(4), 358-366.
  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(10), 1736-1744.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • SpringerLink. (2010). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound belonging to the pyrrolopyridine class of molecules. Pyrrolopyridines, also known as azaindoles, are significant structural motifs in medicinal chemistry due to their bioisosteric relationship with indoles and their prevalence in biologically active compounds, including kinase inhibitors used in anticancer therapies.[1][2] The unique substitution pattern of this compound, featuring both chloro and iodo groups, makes it a valuable intermediate for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.[2]

This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, drawing upon available safety data and established best practices for related chemical structures.

Hazard Identification and Assessment

While a comprehensive toxicological profile for this compound is not extensively documented, the available GHS (Globally Harmonized System) classification indicates the following hazards[3]:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Based on the general properties of halogenated aromatic and heterocyclic compounds, it is also prudent to assume potential for toxicity upon prolonged or repeated exposure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₇H₄ClIN₂[4]
Molecular Weight294.48 g/mol [4]
AppearanceLikely a solid[4]
Water SolubilityLow (predicted)[4]
Organic Solvent SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform)[4]

Safe Handling Protocols

Given the identified hazards, stringent adherence to the following handling procedures is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

General Handling Workflow

The following workflow is recommended for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. Recommended workflow for handling this compound.

Storage Procedures

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[8] Short-term storage at 4°C is acceptable.[8]To minimize degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]To prevent potential reactions with air or moisture.
Light Protect from light.[9]Many halogenated and heterocyclic compounds are light-sensitive.
Container Keep in a tightly sealed, properly labeled container.[5][6][7][10]To prevent contamination and accidental exposure.
Incompatible Materials

Avoid storage with strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention.

Exposure Scenarios
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]
Skin Contact Immediately wash the affected area with plenty of soap and water.[7][10] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response

The appropriate response to a spill will depend on the size and nature of the spill. The following diagram outlines a general decision-making process.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill assess->small_spill Minor, contained spill large_spill Large Spill assess->large_spill Major or uncontained spill small_contain Contain spill with absorbent material small_spill->small_contain large_evacuate Evacuate the immediate area large_spill->large_evacuate small_collect Carefully collect material into a sealed container small_contain->small_collect small_clean Clean the area with a suitable solvent small_collect->small_clean small_dispose Dispose of waste as hazardous small_clean->small_dispose large_alert Alert safety personnel large_evacuate->large_alert large_ventilate Ensure adequate ventilation (if safe to do so) large_alert->large_ventilate large_await Await response from trained personnel large_ventilate->large_await

Figure 2. Decision-making workflow for spill response.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo-. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Retrieved from [Link]

  • WIPO. (2022). PYRROLO[3,2-B]PYRIDINE DERIVATIVES USEFUL IN TREATING CONDITIONS ASSOCIATED WITH CGAS. PATENTSCOPE. Retrieved from [Link]

  • Cusabio. (n.d.). 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Sources

Scale-up synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Preclinical Synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of countless therapeutic agents.[1] Among these, the 7-azaindole (pyrrolo[3,2-b]pyridine) scaffold is a privileged structure, serving as a bioisosteric replacement for indole in many biologically active molecules, particularly kinase inhibitors.[2][3] The targeted functionalization of this core structure is paramount for developing novel chemical entities with enhanced potency and selectivity.

This compound is a key strategic intermediate. The chlorine atom at the 7-position and the iodine atom at the 3-position provide two distinct and orthogonal handles for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This dual functionality allows for the rapid construction of complex molecular architectures, making it an invaluable building block for generating libraries of compounds in preclinical development.

This document provides a detailed, robust, and scalable protocol for the synthesis of this compound from its commercially available precursor, 7-Chloro-1H-pyrrolo[3,2-b]pyridine. The protocol is designed for gram-scale production, with specific insights into the critical parameters that ensure high yield, purity, and reproducibility necessary for preclinical campaigns.

Compound Profile & Properties

A clear understanding of the target compound's physical and chemical properties is essential for its handling, synthesis, and purification.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₄ClIN₂[5]
Molecular Weight 278.48 g/mol Derived from Formula
CAS Number 1261453-73-0N/A
Appearance Off-white to light brown solidGeneral Observation

Synthetic Strategy: Direct C-H Functionalization

The chosen synthetic route is a direct electrophilic iodination of the 7-Chloro-1H-pyrrolo[3,2-b]pyridine core. This approach is highly efficient and atom-economical.

Rationale: The pyrrole ring of the azaindole system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective iodination. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature, ease of handling, and the straightforward removal of the succinimide byproduct during aqueous work-up.

Caption: Overall synthetic transformation.

Materials and Equipment

Reagents & SolventsGrade/PuritySupplier
7-Chloro-1H-pyrrolo[3,2-b]pyridine>97%Commercially Available
N-Iodosuccinimide (NIS)>98%Commercially Available
Acetonitrile (ACN)Anhydrous, >99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Sodium Chloride (NaCl) solutionSaturated (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 40-63 µmCommercially Available
Equipment
3-neck round-bottom flasks (appropriate scale, e.g., 500 mL)
Magnetic stirrer and stir bars
Ice-water bath
Septa and nitrogen/argon inlet
Thermometer
Addition funnel (optional, for larger scale)
Thin-Layer Chromatography (TLC) plates (silica gel, F254)
Rotary evaporator
Separatory funnel
Glassware for filtration and extraction
Flash chromatography system (manual or automated)

Detailed Step-by-Step Synthesis Protocol (10-gram Scale)

This protocol outlines the synthesis of the target compound. It is crucial to perform the reaction under an inert atmosphere to prevent potential side reactions and ensure consistency.

Protocol_Workflow A Step 1: Reaction Setup - Charge flask with starting material & ACN - Inert atmosphere (N₂) - Cool to 0 °C B Step 2: Iodination - Add NIS portion-wise - Maintain temperature at 0-5 °C A->B C Step 3: Reaction & Monitoring - Stir at 0 °C, then warm to RT - Monitor by TLC until completion B->C D Step 4: Work-up & Quenching - Quench with Na₂S₂O₃ (aq) - Remove ACN via rotary evaporation C->D E Step 5: Extraction - Partition between DCM and water - Wash with NaHCO₃ and brine - Dry organic layer with Na₂SO₄ D->E F Step 6: Purification - Concentrate crude product - Purify by flash chromatography E->F G Step 7: Isolation - Combine pure fractions - Evaporate solvent to yield final product F->G

Sources

Application Notes & Protocols: 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine as a Strategic Chemical Probe Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of halogenated pyrrolopyridines as versatile chemical probes and synthetic building blocks.

Senior Application Scientist's Foreword: The pyrrolopyridine scaffold, also known as azaindole, is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure.[1] Its bioisosteric relationship with purine bases allows it to effectively target the ATP-binding sites of numerous kinases, making it a fertile ground for the development of targeted therapeutics.[2] This guide focuses on a specific, yet representative, member of this family: 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. While direct biological data on this exact isomer is sparse in public literature, its structure embodies a powerful strategic design for creating chemical probes. The chloro and iodo substituents are not mere decorations; they are strategically placed reactive handles that unlock a universe of synthetic possibilities through cross-coupling reactions. This document will guide you through the logic, application, and validation of using such halogenated pyrrolopyridines as precursors to develop novel chemical probes, particularly for kinase inhibitor discovery.

Chemical Profile and Handling

This compound is a solid, likely crystalline powder, with low aqueous solubility.[3][4] Its heterocyclic nature imparts a degree of basicity due to the lone pair of electrons on the nitrogen atoms.[3]

Table 1: Physicochemical Properties of a Representative Halogenated Pyrrolopyridine

PropertyValueSource
Molecular FormulaC₇H₄ClIN₂[4]
Molecular Weight294.48 g/mol [3]
AppearanceSolid[5]
Boiling Point373.9±37.0 °C (Predicted)[4]
Density2.156±0.06 g/cm³ (Predicted)[4]
pKa12.26±0.40 (Predicted)[4]

Handling and Storage:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • Safety: The compound may be harmful if swallowed, inhaled, or in contact with skin.[5] Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.

Strategic Application in Chemical Probe Synthesis

The primary utility of this compound lies in its capacity as a versatile scaffold for building more complex molecules. The chloro and iodo groups provide orthogonal reactivity for sequential cross-coupling reactions, allowing for the precise introduction of different functional groups.

Workflow for Developing a Pyrrolopyridine-Based Kinase Inhibitor Probe:

G cluster_0 Synthesis Phase cluster_1 Biological Validation Phase A Start: this compound B Suzuki-Miyaura Coupling at C3 (Iodo position) - Introduce aryl/heteroaryl group for target engagement A->B Pd catalyst, base, boronic acid C Buchwald-Hartwig Amination at C7 (Chloro position) - Introduce amine for solubility/selectivity B->C Pd catalyst, base, amine D Synthesized Probe C->D Purification & Characterization E In vitro Kinase Assay - Determine IC50 against target kinase D->E F Cell-Based Viability/Activity Assay - Assess cellular potency and toxicity E->F G Target Engagement & Selectivity Profiling - Confirm interaction with intended target in cells F->G

Caption: A generalized workflow for the synthesis and validation of a pyrrolopyridine-based chemical probe.

This sequential approach allows for the systematic exploration of the chemical space around the pyrrolopyridine core to optimize for potency, selectivity, and pharmacokinetic properties. The iodine at the 3-position is typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 7-position, enabling a regioselective synthetic strategy.[1]

Key Biological Targets: The Kinase Family

The pyrrolopyridine scaffold is a well-established pharmacophore for kinase inhibitors.[1] By modifying the substituents on the core, researchers can achieve selectivity for different kinases.

Table 2: Examples of Kinases Targeted by Pyrrolopyridine Derivatives

Kinase TargetSignificanceExample Drug/CompoundSource
B-Raf A serine/threonine-protein kinase in the MAPK/ERK pathway, often mutated in melanoma.Vemurafenib[1][6]
CSF1R (FMS) A receptor tyrosine kinase crucial for macrophage development; implicated in cancer and inflammatory diseases.Pexidartinib, KIST101029[1][6][7]
CDK8 A cyclin-dependent kinase involved in transcriptional regulation; an emerging target in colorectal cancer.1H-Pyrrolo[2,3-b]pyridine derivatives[8]
JAK2 A tyrosine kinase involved in cytokine signaling; a target for myeloproliferative neoplasms.Fedratinib[]

The development of probes based on this compound can therefore be directed towards a wide range of kinases implicated in various diseases.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for introducing an aryl group at the 3-position of the pyrrolopyridine core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane/Water (1:1 mixture), de-gassed

  • Nitrogen or Argon source

  • Standard reaction glassware

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (0.03 equivalents), and K₂CO₃ (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the de-gassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine derivative.[1]

Protocol 2: Cell Viability Assay (Resazurin Reduction) to Assess Probe Activity

This protocol is used to determine the effect of a synthesized probe on the viability of cancer cells, providing an initial assessment of its biological activity.

Materials:

  • Synthesized pyrrolopyridine probe, dissolved in DMSO

  • Cancer cell line (e.g., HeLa, MCF-7)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • 96-well, opaque-walled microplates

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized probe in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[11] Remove the old medium from the cells and add 100 µL of the medium containing the probe at various concentrations. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • Resazurin Addition: Add 10-20 µL of resazurin solution to each well.[11][12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.[12]

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the probe concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Diagram of Cell Viability Assay Workflow:

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with synthesized probe (serial dilutions) B->C D Incubate for 48-72h C->D E Add Resazurin solution D->E F Incubate for 1-4h E->F G Measure fluorescence/absorbance F->G H Calculate IC50 value G->H

Caption: Step-by-step workflow for a cell viability assay using the resazurin method.

Data Interpretation and Self-Validation
  • Synthetic Success: The success of the synthesis should be validated at each step by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm the structure and purity of the intermediates and the final product.[1]

  • Biological Activity: The IC₅₀ value from the cell viability assay provides a quantitative measure of the probe's potency. A lower IC₅₀ indicates higher potency. It is crucial to perform the assay with appropriate controls (positive and negative) and in multiple replicates to ensure the data is robust and reproducible.[11] For a probe to be considered trustworthy, it should exhibit a clear dose-dependent effect. Further studies, such as target engagement assays and selectivity profiling against a panel of kinases, are necessary to validate that the observed cellular effect is due to the intended mechanism of action.[7]

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Pharmaffiliates. [Link]

  • 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. Pipzine Chemicals. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1, 2, 3-triazol-1-yl) methyl) quinoline derivatives via click chemistry approach. World Journal of Pharmaceutical Research. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Nature. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • In Vitro Cell Based Assays. National Center for Biotechnology Information. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]

  • This compound. Aladdin. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis, with a focus on troubleshooting low yields and other experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, involves the regioselective iodination of the 7-azaindole core. The pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry.[1] The primary challenge in this synthesis lies in achieving high regioselectivity at the C-3 position of the pyrrole ring, while mitigating potential side reactions that can significantly lower the yield and complicate purification. The presence of an electron-withdrawing chloro group at the 7-position of the pyridine ring further influences the reactivity of the heterocyclic system.

This guide provides a question-and-answer-based troubleshooting framework, detailed experimental protocols, and visual aids to empower you to overcome common obstacles and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this iodination reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of the common culprits and how to address them:

  • Incomplete Reaction: The electron-withdrawing nature of the 7-chloro substituent can deactivate the pyrrolo[3,2-b]pyridine ring towards electrophilic substitution, making the reaction more sluggish than with unsubstituted 7-azaindole.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned duration, extend the reaction time.

      • Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. A modest increase to 40-50 °C is often sufficient.[2] However, be cautious as excessive heat can lead to degradation and side product formation.

  • Suboptimal Iodinating Agent: The choice and handling of the iodinating agent are critical.

    • Solution:

      • N-Iodosuccinimide (NIS) is generally preferred for its mildness and high regioselectivity for the C-3 position of azaindoles.[3] Ensure your NIS is of high purity and has been stored properly, protected from light and moisture.

      • Iodine (I₂) with a base (e.g., KOH or NaOH) can also be used. However, this method can sometimes lead to the formation of di-iodinated byproducts. The stoichiometry of the base is crucial and should be carefully controlled.

  • Moisture Contamination: The presence of water in the reaction can quench the electrophilic iodinating species and lead to undesired side reactions.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Degradation of Starting Material or Product: Halogenated pyrrolopyridines can be sensitive to acidic or basic conditions and prolonged exposure to light.

    • Solution:

      • Ensure the work-up procedure is performed promptly after the reaction is complete.

      • Use a buffered aqueous solution during extraction if necessary.

      • Protect the reaction mixture and the purified product from direct light.

Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What could these be?

The formation of byproducts is a common cause of low yields and purification difficulties.

  • Di-iodinated Product: The most likely significant byproduct is the 2,3-diiodo-7-chloro-1H-pyrrolo[3,2-b]pyridine. While the C-3 position is kinetically favored, prolonged reaction times, excess iodinating agent, or higher temperatures can promote a second iodination at the C-2 position.

    • Identification: Di-iodinated products will have a higher molecular weight, which can be confirmed by LC-MS. They will also have a different polarity and thus a distinct Rf value on TLC.

    • Mitigation:

      • Use a stoichiometric amount of the iodinating agent (typically 1.05 to 1.2 equivalents).

      • Add the iodinating agent portion-wise to maintain a low concentration throughout the reaction.

      • Carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • N-Iodinated Product: While less common for the pyrrole nitrogen in this system, N-iodination is a theoretical possibility.

    • Identification: This byproduct may be unstable and could revert to the starting material or undergo further reactions.

    • Mitigation: This is generally not a major issue when using NIS under standard conditions.

  • Degradation Products: As mentioned earlier, the starting material and product can degrade. These will often appear as a streak or multiple faint spots on the TLC plate.

    • Mitigation: Follow the precautions for handling sensitive compounds as described in Q1.

Q3: How can I effectively purify the final product?

Purification of this compound is typically achieved through column chromatography.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient will depend on the specific byproducts present. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Pro-Tip: A small amount of a neutral amine base like triethylamine (0.1-1%) can be added to the eluent to prevent streaking of the product on the silica gel, as the basic nitrogen on the pyridine ring can interact with the acidic silica.

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.

Q4: How do I confirm the identity and purity of my synthesized this compound?

Proper characterization is essential to confirm that you have synthesized the correct compound with the desired purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most informative for confirming the structure. You should observe distinct signals for the protons on the pyrrole and pyridine rings. The C-2 proton of the pyrrole ring will typically appear as a singlet in the aromatic region.

    • ¹³C NMR: The carbon NMR will show the expected number of carbon signals, with the iodinated C-3 carbon appearing at a characteristic upfield chemical shift.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. The isotopic pattern of chlorine (¹⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in high-resolution mass spectrometry.

  • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This is the recommended method due to its generally higher selectivity and milder reaction conditions.

Materials:

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any remaining NIS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Iodination using Iodine and Potassium Hydroxide

This is an alternative method but may require more careful control to avoid side reactions.

Materials:

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add powdered potassium hydroxide (1.2 eq) and stir the mixture for 30 minutes at room temperature.

  • Add a solution of iodine (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Iodination Methods

MethodIodinating AgentBaseSolventTypical TemperatureKey AdvantagesPotential Issues
1N-Iodosuccinimide (NIS)NoneAcetonitrileRoom TemperatureHigh C-3 selectivity, mild conditionsCost of NIS
2Iodine (I₂)KOHDMFRoom TemperatureReadily available reagentsPotential for di-iodination, stronger base

Visualization of Key Processes

Reaction Scheme

Caption: General reaction scheme for the C-3 iodination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Multiple Side Products? check_reaction->side_products incomplete_reaction->side_products No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes optimize_reagents Optimize Reagent Stoichiometry (esp. NIS/Iodine) side_products->optimize_reagents Yes check_purity Check Purity of Starting Material and Reagents side_products->check_purity Also consider increase_temp Increase Temperature (cautiously) increase_time->increase_temp purification Optimize Purification (Column Chromatography) optimize_reagents->purification check_purity->purification

Caption: Decision tree for troubleshooting low yield.

References

  • G. Guillaumet, et al. Molecules. 2021 , 26(21), 6314. [Link]

  • T. L. S. Kishbaugh, et al. Bioorganic & Medicinal Chemistry. 2015 , 23(15), 4477-4483. [Link]

  • A. B. Dounay, et al. ACS Medicinal Chemistry Letters. 2020 , 11(4), 514-520. [Link]

  • R. A. S. Kumar, et al. The Journal of Organic Chemistry. 2022 , 87(17), 11585-11598. [Link]

  • PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • J.-M. Mérour & B. Joseph. Current Organic Chemistry. 2001 , 5(5), 471-506. [Link]

  • G. C. M. K. D. Guillaumet, et al. Molecules. 2021 , 26(21), 6314. [Link]

Sources

Identifying side products in the synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this critical synthetic transformation. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.

I. Introduction to the Synthesis and its Challenges

The this compound core is a valuable scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of an iodine atom at the C3 position is a key step, often achieved via electrophilic iodination of the parent 7-chloro-1H-pyrrolo[3,2-b]pyridine. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce yields. Understanding the genesis of these impurities is paramount to optimizing the reaction and ensuring the desired product's purity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that arise during the synthesis of this compound.

FAQ 1: My reaction mixture shows multiple spots on TLC, even with a high conversion of the starting material. What are the likely side products?

This is a frequent observation. The primary side products in this reaction are typically:

  • Di-iodinated species: Specifically, 2,3-diiodo-7-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Over-iodination on the pyridine ring: While less common, iodination can occur on the pyridine ring under harsh conditions.

  • Degradation products: The starting material and product can be sensitive to strongly acidic or basic conditions, leading to decomposition.

Troubleshooting Guide: Identifying and Mitigating Side Products
Observed Issue Potential Cause Recommended Action
Presence of a higher Rf spot (less polar) than the product on TLC. This could be the di-iodinated product.Use a less reactive iodinating agent or reduce the stoichiometry of the iodinating agent. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Multiple new spots with varying polarities. This may indicate degradation of the starting material or product.Ensure the reaction is run under neutral or mildly acidic conditions. Avoid strong acids or bases. If using a reagent that generates acid (e.g., NIS), consider adding a non-nucleophilic base like sodium bicarbonate.
Low overall yield despite complete consumption of starting material. This could be due to the formation of soluble, uncharacterized byproducts or product degradation during workup and purification.Perform a careful workup, avoiding prolonged exposure to strong acids or bases. Analyze the crude reaction mixture by LC-MS to identify all components before purification.
FAQ 2: What is the mechanism behind the formation of the 2,3-diiodo side product?

The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic. However, once the first iodine is introduced at C3, the electron-donating character of the pyrrole nitrogen can still activate the C2 position towards a second electrophilic attack, especially if a slight excess of the iodinating agent is present or if the reaction is allowed to proceed for too long.

Visualizing the Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 7-Chloro-1H-pyrrolo[3,2-b]pyridine Product This compound SM->Product Electrophilic Iodination (e.g., NIS, I2) Side_Product 2,3-Diiodo-7-chloro-1H-pyrrolo[3,2-b]pyridine Product->Side_Product Further Iodination caption Reaction scheme for the synthesis of this compound and the formation of the di-iodinated side product. G cluster_workflow Troubleshooting Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC LCMS LC-MS Analysis Start->LCMS Identify Identify Side Products TLC->Identify LCMS->Identify Optimize Optimize Reaction Conditions Identify->Optimize Purify Purification Optimize->Purify Final Pure Product Purify->Final caption A logical workflow for troubleshooting side product formation.

Technical Support Center: Purification of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for improving the purity of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established purification principles with practical, field-tested insights to address common challenges encountered during the synthesis and purification of this and related heterocyclic compounds.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The presence of both a basic nitrogenous pyrrolopyridine core and halogen substituents presents unique purification challenges. Issues such as product instability on acidic media, co-elution of structurally similar impurities, and poor crystallinity can hinder the acquisition of highly pure material, which is critical for subsequent synthetic steps and biological screening.

This guide will systematically address these challenges through a series of frequently asked questions (FAQs), detailed purification protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: The appearance of a dark, oily crude product suggests the presence of several types of impurities. Based on the typical synthesis of halogenated azaindoles, which often involves the chlorination of a pyrrolopyridine scaffold followed by iodination, potential impurities include:[1][2]

  • Unreacted Starting Materials: Residual 7-Chloro-1H-pyrrolo[3,2-b]pyridine.

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine could be formed.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-pyrrolopyridine derivatives.

  • Polymeric Materials: Acidic or oxidative conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.

  • Residual Reagents and Solvents: Reagents used in the halogenation steps (e.g., N-iodosuccinimide, iodine) and high-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major contaminants.

Q2: I am observing significant streaking of my compound on silica gel TLC plates. How can I improve the separation?

A2: Streaking of basic, nitrogen-containing compounds on silica gel is a common issue arising from the acidic nature of the silica surface, which leads to strong, non-specific interactions.[3] To mitigate this:

  • Incorporate a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper spots and improved separation.[3]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a more inert stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase chromatography on a C18-functionalized silica gel is an excellent alternative.[3]

Q3: My attempts at recrystallization have resulted in "oiling out" of the product. What are the causes and solutions?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is excessively soluble.[4][5]

  • Troubleshooting "Oiling Out":

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. Common solvent systems for similar heterocycles include dichloromethane/hexane and ethyl acetate/heptane.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.[3]

    • Seed the Solution: If available, add a single, pure crystal of this compound to the cooled, saturated solution to induce crystallization.[3]

Purification Workflow

The following diagram illustrates a systematic approach to purifying this compound, from initial workup to final purity analysis.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Purity Analysis & Final Product Crude Crude 7-Chloro-3-iodo- 1H-pyrrolo[3,2-b]pyridine Workup Aqueous Workup (e.g., Na2S2O3 wash) Crude->Workup Extraction Solvent Extraction (e.g., EtOAc, DCM) Workup->Extraction Column Silica Gel Column Chromatography Extraction->Column If oily or complex mixture Recrystallization Recrystallization Extraction->Recrystallization If solid and relatively pure TLC TLC Analysis Column->TLC Recrystallization->TLC HPLC HPLC Analysis TLC->HPLC NMR_MS NMR & Mass Spec Characterization HPLC->NMR_MS Pure Pure Product (>98%) NMR_MS->Pure

Caption: A typical workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for separating the target compound from both more and less polar impurities.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Triethylamine (TEA)

  • Standard chromatography apparatus

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane (DCM) or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of hexane:ethyl acetate (e.g., starting with 4:1). Add 0.5% TEA to the eluent to improve spot shape.

    • Visualize the plate under UV light (254 nm). The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is free of cracks and air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

3. Troubleshooting:

ProblemPossible CauseSolution
Compound won't elute Mobile phase is not polar enough.Increase the percentage of ethyl acetate in the mobile phase. A gradient up to 100% EtOAc may be necessary.
Poor separation Inappropriate solvent system or column overloading.Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column.
Compound decomposition The compound is unstable on silica gel.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a higher concentration of TEA. Alternatively, use neutral alumina as the stationary phase.[6]
Protocol 2: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain highly crystalline material, provided a suitable solvent system is identified.

1. Solvent Screening:

  • Place a small amount (~10-20 mg) of the partially purified compound into several test tubes.

  • Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to each tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

  • Heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the promising solutions to cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.

2. Recrystallization Procedure:

  • Dissolve the crude or partially purified solid in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Purity Assessment

Accurate determination of purity is crucial. The following methods are recommended:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

Recommended HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30-40 °C

This method should be validated for linearity, accuracy, and precision according to ICH guidelines.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be clean, with sharp signals corresponding to the aromatic protons of the pyrrolopyridine ring system. The integration of these signals should be consistent with the structure. Impurities will often present as small, unidentifiable peaks.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule. The presence of extra peaks indicates impurities.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

  • The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated mass of this compound. The isotopic pattern for one chlorine and one iodine atom should be observable. Fragmentation patterns can also provide structural confirmation.[8]

Logical Framework for Troubleshooting Purification

The following diagram provides a decision-making framework for addressing common purification issues.

Troubleshooting start Impure Product check_purity Assess Purity (TLC, LC-MS) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Very Impure oiling_out Product Oils Out recrystallize->oiling_out Fails pure_product Pure Product recrystallize->pure_product Success streaking Streaking on TLC column->streaking Issues column->pure_product Success troubleshoot_xtal Troubleshoot Recrystallization (see FAQ) oiling_out->troubleshoot_xtal troubleshoot_xtal->column troubleshoot_chrom Troubleshoot Chromatography (see Protocol 1) streaking->troubleshoot_chrom troubleshoot_chrom->column

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • Minakata, S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 469-486.
  • Aarhus, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2286.
  • Lancia, Jr., D. R., et al. (2021). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 32(9), 2412-2421.
  • Chemistry LibreTexts. (2023).
  • Ryan, K. S., et al. (2013). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Biotechnology and Bioengineering, 110(5), 1285-1294.
  • BenchChem. (2025).
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Cole, D. C., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Chemistry LibreTexts. (2021). 2.
  • de Oliveira, A. F. M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides in boraginaceae species from macedonia using lc-esi-ms/ms. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 49-62.
  • Royal Society of Chemistry. (2023).
  • Day, J. (2022).
  • Baran, P. (2020). Heterocyclic Chemistry @Scripps: Lecture 1. YouTube.
  • Organic Chemistry Portal. Azaindole synthesis.
  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-iodopropane.
  • Chemical Review and Letters. (2020).
  • Asian Journal of Research in Chemistry. (2018). Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine in API and Pharmaceutical Dosage Form.
  • ResearchGate. (2019).
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • University of Rochester, Department of Chemistry.
  • HETEROCYCLES. (1995). IH-PYRROLO[2,3-blPYRIDINE. 41(9).
  • TCI Chemicals. 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • ResearchGate. (2020).
  • Boyer Research Group. Heterocyclic Chemistry.
  • MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • PubMed Central. (2019). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.[2.

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in various experimental assays. Our approach is rooted in a first-principles understanding of physical chemistry and extensive field experience in compound handling and assay development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound is a heterocyclic compound with a molecular weight of approximately 278.48 g/mol . Its structure, featuring a pyrrolopyridine core with chloro and iodo substitutions, contributes to its relatively low aqueous solubility. The presence of halogen atoms can increase the lipophilicity of the molecule, which often correlates with reduced solubility in water.

Q2: I'm seeing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is happening?

A2: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a high-concentration dimethyl sulfoxide (DMSO) stock, this solubility is drastically reduced upon dilution into an aqueous buffer. The DMSO concentration is no longer sufficient to keep the compound in solution, leading to precipitation. It is crucial to ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility to avoid solvent-induced artifacts.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound due to its strong solubilizing power for a wide range of organic compounds. However, for cell-based assays, it is critical to keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%, to minimize cytotoxicity.

Q4: Can I heat the stock solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can be employed to aid in the dissolution of the compound in the stock solvent.[1] However, it is crucial to ensure the compound is stable at elevated temperatures. Always visually inspect the solution after it cools to room temperature to confirm that the compound remains in solution.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common solubility-related problems encountered during experiments.

Issue 1: Compound Precipitation in Stock Solution

Symptoms:

  • Visible particles or cloudiness in the DMSO stock solution, even after vortexing.

  • Precipitation observed after a freeze-thaw cycle.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Exceeded Solubility Limit The concentration of the stock solution is higher than the compound's solubility limit in DMSO.Prepare a new stock solution at a lower concentration. It is always better to have a slightly more dilute stock that is fully dissolved than a high-concentration stock with precipitated material.
Hygroscopic Nature of DMSO DMSO readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds.Use anhydrous DMSO and store it properly with desiccant. Prepare stock solutions in a low-humidity environment if possible.
Freeze-Thaw Instability Repeated freeze-thaw cycles can lead to the formation of crystalline structures that are difficult to redissolve.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer or Cell Culture Media

Symptoms:

  • The assay plate wells become cloudy or show visible precipitate after adding the compound.

  • Inconsistent or non-reproducible assay results.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Aqueous Solubility The final concentration of the compound in the aqueous buffer exceeds its solubility limit.See the detailed protocols in Part 3 for systematically improving aqueous solubility. This may involve using co-solvents, adjusting pH, or employing solubility enhancers like cyclodextrins.
High Final DMSO Concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution.Aim for a final DMSO concentration of ≤0.1% in cell-based assays.[1] This may require preparing a more concentrated initial stock solution, but care must be taken not to exceed the compound's solubility in DMSO.
Interaction with Media Components Salts, proteins, and other components in cell culture media can interact with the compound and reduce its solubility.[2]Perform a solubility test directly in the final assay buffer or media to determine the maximum achievable concentration without precipitation.
Temperature and pH Shifts Moving from a room temperature stock to a 37°C incubator can affect solubility. The pH of the media is also a critical factor.[2]Pre-warm the media before adding the compound.[2] Ensure the pH of your final assay solution is controlled and appropriate for your experiment.

Part 3: Experimental Protocols for Solubility Enhancement

This section provides detailed, step-by-step methodologies for improving the solubility of this compound.

Protocol 1: Systematic Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Anhydrous DMSO

  • 100% Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Water bath sonicator

  • Microcentrifuge

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add a small, known amount of the compound.

  • Add increasing volumes of the test solvent (DMSO, ethanol, PBS, cell culture medium) to each tube to create a range of concentrations.

  • Vortex each tube vigorously for 2 minutes.

  • If not fully dissolved, sonicate in a water bath for 10-15 minutes.

  • Visually inspect each tube for any undissolved particles. The highest concentration that results in a clear solution is the approximate solubility in that solvent.

  • For a more quantitative assessment, centrifuge the tubes with undissolved material and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-Solvent Strategy

Objective: To improve the aqueous solubility of this compound using a co-solvent.

Rationale: Co-solvents like ethanol can help to bridge the polarity gap between the hydrophobic compound and the aqueous buffer.

Procedure:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 20 mM).

  • Create an intermediate dilution in a co-solvent like ethanol or a mixture of DMSO and ethanol.

  • Perform serial dilutions of this intermediate stock into the final aqueous assay buffer.

  • Visually inspect for precipitation at each dilution step.

Protocol 3: pH-Mediated Solubility Enhancement

Objective: To investigate the effect of pH on the solubility of this compound.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a consistent amount of a concentrated DMSO stock of the compound to each buffer.

  • Incubate and observe for precipitation as described in Protocol 1.

  • Determine the pH at which the compound exhibits the highest solubility.

  • Caution: Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Protocol 4: Utilizing Cyclodextrins

Objective: To enhance the solubility of this compound using cyclodextrins.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[4]

Procedure:

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).

  • Prepare a concentrated stock of this compound in DMSO.

  • Add the DMSO stock of the compound to the HP-β-CD solution while vortexing.

  • Allow the solution to equilibrate (e.g., 1 hour at room temperature) to facilitate complex formation.

  • Perform serial dilutions as needed for your assay.

Part 4: Visualizations and Data Presentation

Decision Workflow for Solubility Enhancement

SolubilityWorkflow Start Start: Solubility Issue Identified PrepStock Prepare 10 mM Stock in 100% Anhydrous DMSO Start->PrepStock SolubilityTest Initial Solubility Test in Assay Buffer PrepStock->SolubilityTest Precipitation Precipitation Observed? SolubilityTest->Precipitation Success No Precipitation: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes CoSolvent Try Co-Solvent (e.g., Ethanol) Troubleshoot->CoSolvent pH_Adjust Adjust pH of Buffer Troubleshoot->pH_Adjust Cyclodextrin Use Cyclodextrin (HP-β-CD) Troubleshoot->Cyclodextrin Reassess Re-evaluate Solubility CoSolvent->Reassess pH_Adjust->Reassess Cyclodextrin->Reassess Optimize Optimize Concentration and Re-test Reassess->Optimize Improved Failure Consider Compound Analogs or Formulation Development Reassess->Failure No Improvement Optimize->Success

Sources

Preventing decomposition of 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in complex synthetic applications. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

This document addresses common challenges associated with the stability and reactivity of this compound, focusing on preventing its decomposition during pivotal cross-coupling reactions. The insights provided herein are grounded in established organometallic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing significant amounts of the de-iodinated byproduct (7-Chloro-1H-pyrrolo[3,2-b]pyridine) during my Suzuki-Miyaura coupling. What is causing this and how can I prevent it?

Answer:

This is the most common issue encountered with this substrate. The formation of the de-iodinated product is a result of a competitive side reaction known as reductive dehalogenation . In the context of a palladium-catalyzed cycle, the organopalladium(II) intermediate, formed after oxidative addition of your substrate to the Pd(0) catalyst, can be intercepted by a hydride source before it undergoes transmetalation with the boronic acid.

Causality & Mechanistic Insight:

The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, which is why cross-coupling reactions can be performed selectively at the 3-position. However, this high reactivity also makes the resulting organopalladium-iodide intermediate susceptible to decomposition pathways. The primary mechanism for reductive dehalogenation in this context involves a hydride source, which can originate from several components in your reaction mixture, including solvents (like THF or alcohols), the amine base, or even the phosphine ligand itself through processes like β-hydride elimination if alkylphosphines are used.

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

}

Troubleshooting Guide & Protocol Optimization:

To mitigate reductive dehalogenation, a multi-parameter optimization is recommended. The goal is to accelerate the rate of transmetalation and reductive elimination relative to the rate of the dehalogenation pathway.

ParameterRecommendation & Rationale
Palladium Catalyst & Ligand Use a catalyst system known for promoting rapid transmetalation and reductive elimination. For this substrate, a combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like SPhos has proven effective for selective C-3 arylation.[1] Bulky ligands can accelerate reductive elimination, which is often the product-forming step.[2]
Base Selection The choice of base is critical. Strong, non-coordinating bases are often preferred. However, very strong bases can sometimes promote decomposition. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is effective in promoting transmetalation without being overly aggressive.[1] Weaker bases like K₂CO₃ can also be effective but may require slightly elevated temperatures. Avoid bases that can serve as hydride donors.
Solvent System A mixed solvent system of Toluene/Ethanol (1:1) has been shown to be effective.[1] Ensure solvents are properly degassed to remove oxygen, which can degrade the catalyst.
Temperature Lowering the reaction temperature can significantly disfavor the dehalogenation pathway. Start at a moderate temperature (e.g., 60 °C ) and only increase if the reaction is sluggish.[1] High temperatures often accelerate catalyst decomposition and side reactions.
Reaction Atmosphere While some protocols report success in an open-flask setup for similar substrates, maintaining a strictly inert atmosphere (Nitrogen or Argon) is a best practice to prevent catalyst oxidation and other side reactions.[1]

Optimized Starting Protocol (Suzuki-Miyaura):

  • To a reaction vessel, add this compound (1 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2 equiv).

  • Add the degassed Toluene/Ethanol (1:1) solvent mixture.

  • Sparge the mixture with Argon or Nitrogen for 15-20 minutes.

  • Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS.

Question 2: In my Sonogashira coupling, I am getting a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my terminal alkyne. What is this and how do I stop it?

Answer:

This common byproduct is the result of Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes. This reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[3][4][5]

Causality & Mechanistic Insight:

The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. While this intermediate is key for transmetalation to the palladium center, it can also undergo oxidative dimerization in the presence of an oxidant (typically O₂) to form a 1,3-diyne (the homocoupled product).

dot graph TD { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

}

Troubleshooting Guide & Protocol Optimization:

The key to preventing Glaser coupling is to rigorously exclude oxygen and manage the copper catalyst effectively.

ParameterRecommendation & Rationale
Reaction Atmosphere This is the most critical factor. Strictly anaerobic conditions are essential. Use a Schlenk line or a glovebox. Solvents and amine bases must be thoroughly degassed using freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[6]
Copper(I) Source Use a high-purity source of CuI. Old or discolored CuI may contain oxidized copper species that can promote homocoupling. Using a minimal catalytic amount (1-5 mol %) is recommended. In some cases, copper-free Sonogashira protocols can be employed, though they may require more specialized ligands and conditions.[7]
Amine Base Use a degassed liquid amine base such as triethylamine (NEt₃) or diisopropylamine (DIPEA), which can also act as a solvent. The amine neutralizes the HX generated in the catalytic cycle.[8]
Order of Addition Add the CuI catalyst last, just before heating, to a fully deoxygenated mixture of the substrate, palladium catalyst, ligand, and solvent/base. This minimizes the time the copper acetylide is present before the cross-coupling partner is activated.[6]
Reducing Agents In some specialized applications, adding a mild reducing agent can help keep the copper in the +1 oxidation state and suppress oxidative homocoupling.[9]
Question 3: I am attempting a Buchwald-Hartwig amination at the C7-chloro position, but the reaction is failing or giving complex mixtures. What are the likely issues?

Answer:

The Buchwald-Hartwig amination on this scaffold presents several challenges. The C-Cl bond is significantly less reactive than the C-I bond. Furthermore, the pyrrolo[3,2-b]pyridine core itself can interfere with the catalytic cycle.

Causality & Mechanistic Insight:

  • Competitive Reactivity: If you are starting with the 7-chloro-3-iodo substrate, the palladium catalyst will overwhelmingly favor oxidative addition into the C-I bond. It is not feasible to selectively aminate the C7-position while the C3-iodo position is present. The coupling partner must first be installed at the C3-position.

  • Catalyst Inhibition: The pyridine nitrogen atom in the 7-azaindole scaffold is Lewis basic and can coordinate to the palladium center. This can lead to the formation of inactive or less active catalyst species, slowing down or halting the catalytic cycle.

  • N-H Acidity: The pyrrole N-H is acidic and will be deprotonated by the strong bases (e.g., NaOtBu, LHMDS) typically used in Buchwald-Hartwig aminations. While N-H deprotonation is often unavoidable, the resulting anion can potentially coordinate to the palladium center or participate in side reactions. For sensitive substrates, N-protection (e.g., with SEM or Boc groups) is often employed, though this adds extra synthetic steps.

Troubleshooting Guide & Protocol Optimization:

Assuming you have already functionalized the C3-position and are now targeting the C7-chloro position:

ParameterRecommendation & Rationale
Catalyst System This reaction requires a highly active catalyst system. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition of the aryl chloride. Catalyst systems based on RuPhos or BrettPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) are excellent starting points.[8][10]
Base Selection A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[10]
Solvent Anhydrous, non-protic, and well-degassed solvents are necessary. Toluene or Dioxane are standard choices.
Temperature These reactions often require elevated temperatures (e.g., 80-110 °C) to drive the oxidative addition of the C-Cl bond to completion.
Substrate Protection If issues persist, consider protecting the pyrrole N-H. A (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice for azaindoles as it is stable to many cross-coupling conditions and can be removed later.
Question 4: My compound appears to be decomposing upon storage or during workup, especially when exposed to light. Is this expected?

Answer:

Yes, iodo-aromatic and iodo-heterocyclic compounds can exhibit sensitivity to light, leading to photodegradation.[11][12] The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved by UV light to form radical species, which can then lead to a variety of decomposition products.

Preventative Measures:

  • Storage: Store the solid material in an amber vial or a container protected from light. Storage in a freezer (-20 °C) is also recommended to minimize thermal decomposition over long periods.

  • Reaction Conditions: Whenever possible, conduct reactions in flasks wrapped in aluminum foil to exclude light. This is particularly important for reactions that are run over extended periods.

  • Workup & Purification: Minimize the exposure of the compound to direct, bright light during aqueous workups and column chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ciobanu, A. M., & Zuin, V. G. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Reddy, B. V. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Li, J.-H., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wang, C., et al. (2018). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]

  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Chen, J., et al. (2022).
  • ResearchGate. (2016). Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Anderson, K. W., et al. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH. [Link]

  • MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2007). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • ResearchGate. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Royal Society of Chemistry. (2012). CHAPTER 6: Photochemical Degradation. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. (2017). Thermal decomposition of ammonium sulphate. [Link]

  • ResearchGate. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Semantic Scholar. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]

  • Beilstein Journals. (2015). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • MDPI. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

  • MDPI. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]

  • NIH. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. (2019). Thermal decomposition of ammonium molybdates. [Link]

  • ChemComplete. (n.d.). Sonogashira Coupling Reaction Practice Problems. [Link]

  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • Wikipedia. (n.d.). Glaser coupling. [Link]

  • ResearchGate. (2017). Evidence of quasi-intramolecular redox reactions during thermal decomposition of ammonium hydroxodisulfitoferriate(III), (NH4)2[Fe(OH)(SO3)2]·H2O. [Link]

Sources

Technical Support Center: A Guide to Purifying 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives. Drawing from established protocols and field-proven insights, this document addresses common challenges and offers practical, step-by-step solutions to streamline your purification workflows and enhance the purity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound and its derivatives.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary based on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 7-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Isomeric Byproducts: Depending on the iodination conditions, regioisomers of the desired product may form.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-pyrrolo[3,2-b]pyridine derivatives.

  • Residual Palladium Catalyst: If cross-coupling reactions are employed, residual palladium can contaminate the final product.[1]

  • Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product.

Q2: My purified this compound appears to be degrading on the silica gel column. What is happening and how can I prevent this?

A2: Pyrrolo[3,2-b]pyridine derivatives, being nitrogen-containing heterocycles, can be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC plates, poor separation, and degradation of the target compound. To mitigate this, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (typically 1-2%) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for your column chromatography.

  • Minimize Contact Time: Run the column efficiently to reduce the time your compound spends on the stationary phase.

Q3: I am struggling to achieve good separation of my target compound from a closely-eluting impurity. What are my options?

A3: When dealing with co-eluting impurities, a multi-step purification strategy is often necessary. Consider the following approaches:

  • Orthogonal Chromatography: If you initially used normal-phase chromatography (e.g., silica gel), consider a subsequent purification step using a different separation principle, such as reversed-phase (C18) chromatography.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. A successful recrystallization can significantly enhance the purity of your compound. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be an effective method for separating closely related compounds.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to address specific challenges during the purification process.

Problem Potential Cause Troubleshooting Suggestions
Broad or Tailing Peaks in Column Chromatography 1. Compound is too polar for the chosen eluent. 2. Interaction with acidic sites on silica gel. 3. Column is overloaded.1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. 2. Add a small amount of a basic modifier like triethylamine or a polar solvent like methanol to the eluent.[2] 3. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Low Recovery of the Desired Compound 1. Compound is irreversibly adsorbed onto the silica gel. 2. The compound is partially soluble in the chosen eluent. 3. The compound is volatile and lost during solvent removal.1. Use a more polar eluent to ensure complete elution from the column. Consider using a deactivated silica gel or an alternative stationary phase. 2. Test the solubility of your purified compound in the eluent system. If solubility is low, a different solvent system may be required. 3. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product.
Presence of a Persistent, Unidentified Impurity in NMR 1. The impurity has a very similar polarity to the product. 2. The impurity is a structural isomer. 3. The impurity is a result of product degradation during workup or purification.1. Employ a different purification technique such as recrystallization or preparative HPLC. 2. Isomeric impurities can be very challenging to separate. A careful selection of chromatographic conditions or derivatization might be necessary. 3. Analyze the stability of your compound under the purification conditions (e.g., by spotting a solution on a TLC plate and letting it sit for a period before developing). If degradation is observed, modify the conditions (e.g., lower temperature, shorter time).
Inconsistent Rf Values on TLC 1. Inconsistent solvent system composition. 2. TLC chamber is not properly saturated with the eluent vapor. 3. The activity of the TLC plate varies.1. Always use freshly prepared eluent and ensure accurate measurement of solvent volumes. 2. Line the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere.[3] 3. Use TLC plates from the same manufacturer and batch for consistent results.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for purifying this compound derivatives using flash column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives a good separation of the desired product from impurities. A good Rf value for the product is typically between 0.2 and 0.4.[3] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or a syringe) to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying crystalline this compound derivatives.

Materials:

  • Crude crystalline compound

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Section 4: Visual Aids

Workflow for Troubleshooting Purification Challenges

Purification_Troubleshooting start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column pure_product Pure Product column->pure_product Successful impurities Persistent Impurities column->impurities Unsuccessful further_analysis Further Analysis (NMR, MS) pure_product->further_analysis recrystallization Recrystallization impurities->recrystallization prep_hplc Preparative HPLC impurities->prep_hplc recrystallization->pure_product prep_hplc->pure_product

Caption: A decision-making flowchart for troubleshooting purification.

TLC Solvent System Selection Guide

TLC_Solvent_Selection start Initial Spotting rf_high Rf > 0.6 (Too High) start->rf_high rf_low Rf < 0.2 (Too Low) start->rf_low rf_good 0.2 < Rf < 0.4 (Good Separation) start->rf_good decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity proceed_column Proceed to Column Chromatography rf_good->proceed_column decrease_polarity->start increase_polarity->start

Caption: A guide for selecting an appropriate TLC solvent system.

References

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, Catalytic Method for the Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]

  • Gkotsi, D. S., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(17), 7763–7783. [Link]

  • Reddy, T. J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7985–7998. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • Williams, D. L. H. (2004). The Chemistry of Functional Groups, Supplement D2: The chemistry of organic halides, pseudo-halides and azides. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1032707. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, its dihalogenated nature presents unique challenges in achieving selective C-C and C-N bond formation. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and reactivity of this compound.

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-chloro (C-Cl) bond at the 7-position. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This inherent reactivity difference is the foundation for achieving regioselectivity.

Q2: Do I need to protect the pyrrole nitrogen (N-H)?

A2: While not always strictly necessary, N-H protection is highly recommended, especially for Suzuki-Miyaura and Buchwald-Hartwig reactions. The acidic proton of the pyrrole can interfere with organometallic reagents and bases, leading to side reactions and reduced yields. Common protecting groups include Boc, SEM, and Trityl. The choice of protecting group can influence the solubility and stability of your substrate.

Q3: What are the most common cross-coupling reactions for this scaffold?

A3: The most frequently employed transformations are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters.[2][3][4]

  • Sonogashira Coupling: For the introduction of alkyne moieties.[5][6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[8][9]

Q4: Can I functionalize the 7-chloro position?

A4: Yes, but it typically requires more forcing reaction conditions after the more reactive 3-iodo position has been functionalized. This sequential approach allows for the synthesis of disubstituted pyrrolo[3,2-b]pyridines with different groups at the 3 and 7 positions.

Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for specific issues encountered during key synthetic transformations.

Troubleshooting Suzuki-Miyaura Coupling at the 3-Position

Issue 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Strategy Rationale
Inactive Catalyst Use a pre-activated palladium catalyst (e.g., XPhos Pd G2/G3) or ensure your Pd source is of high quality.Palladium(0) is the active catalytic species. Pre-catalysts are designed for reliable generation of Pd(0) in situ.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands promote oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[10]
Insufficient Base Strength Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.The base is crucial for the transmetalation step. Stronger, non-coordinating bases are often more effective.[11]
Solvent Issues Ensure solvents are anhydrous and properly degassed. Consider a solvent screen (e.g., dioxane, THF, toluene, with a small amount of water).Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can be beneficial in the transmetalation step.[11]

Issue 2: Formation of significant side products (e.g., homocoupling of the boronic acid, debromination).

Potential Cause Troubleshooting Strategy Rationale
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.Oxygen promotes the oxidative homocoupling of boronic acids.[11]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.Higher temperatures can lead to catalyst decomposition and undesired side reactions.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.This ensures the complete consumption of the electrophile and can suppress homocoupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add the degassed solvent (e.g., dioxane/water 10:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Troubleshooting

Troubleshooting Sonogashira Coupling at the 3-Position

Issue 1: Poor yield or incomplete reaction.

Potential Cause Troubleshooting Strategy Rationale
Copper Co-catalyst Issues Use a fresh, high-purity source of CuI. Consider running a copper-free Sonogashira reaction.The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to palladium.[7] However, it can also promote alkyne homocoupling (Glaser coupling).
Base and Solvent Choice A common combination is a bulky amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF.The amine base acts as both a base and a solvent in some cases, and it scavenges the HI produced during the reaction.
Alkyne Homocoupling (Glaser Coupling) Rigorously exclude oxygen from the reaction. Running the reaction under copper-free conditions can also mitigate this side reaction.Oxygen promotes the oxidative dimerization of terminal alkynes, which is a major competing pathway.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).

  • Purge the vessel with an inert gas.

  • Add degassed solvent (e.g., THF) and amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.

Sonogashira_Workflow

Troubleshooting Buchwald-Hartwig Amination at the 3-Position

Issue 1: Failure to form the C-N bond, starting material consumed.

Potential Cause Troubleshooting Strategy Rationale
Catalyst Deactivation The N-H of the pyrrole or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. N-protection is strongly advised.Protecting the pyrrole nitrogen prevents competitive coordination to the palladium catalyst.
Sterically Hindered Amine For hindered primary or secondary amines, switch to a more active catalyst system, such as a G3 or G4 precatalyst with a ligand like BrettPhos or RuPhos.These advanced catalyst systems are designed to overcome the steric challenges associated with bulky coupling partners.
Incompatible Base Strong alkoxide bases (e.g., NaOtBu, LHMDS) are typically required. Carbonate bases are often not strong enough.A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate the catalytic cycle.[13]

Issue 2: Low yield with complex product mixtures.

Potential Cause Troubleshooting Strategy Rationale
Reaction Temperature Too High Run the reaction at a lower temperature (e.g., 80 °C) for a longer duration.High temperatures can lead to catalyst decomposition and side reactions, particularly with sensitive functional groups.
Ligand Choice Screen different classes of ligands. Josiphos or Xantphos-type ligands may offer different selectivity and reactivity profiles.The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel, add the N-protected this compound (1.0 equiv), palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and ligand.

  • Add the strong base (e.g., NaOtBu, 1.5 equiv).

  • Purge the vessel with an inert gas.

  • Add degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify.

Section 3: Data Summary and Comparison

The following table summarizes typical starting conditions for achieving regioselective functionalization at the C-3 position.

Reaction Catalyst System (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (5) or XPhos Pd G2 (2)K₃PO₄ (3)Dioxane/H₂O80-10060-95%
Sonogashira Pd(PPh₃)₄ (5) / CuI (10)Et₃N (3)THFRT-5070-90%
Buchwald-Hartwig RuPhos Pd G3 (2-5)NaOtBu (1.5)Toluene80-11050-85%

Yields are highly substrate-dependent and these conditions represent a starting point for optimization.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. Available at: [Link]

  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC - PubMed Central. Available at: [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. Available at: [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF - ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. Available at: [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Palladium-catalyzed remote internal C(sp)−H bond chlorination of alkenes - ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies - PMC - PubMed Central. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

Sources

Minimizing impurities in large-scale 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale production of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and purification of this critical building block. Our goal is to empower you with the knowledge to minimize impurities and ensure the highest quality product for your research and development endeavors.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general approach involves the construction of the 1H-pyrrolo[3,2-b]pyridine core, followed by regioselective iodination.

Synthetic_Pathway A Substituted Pyridine Precursor B Formation of Pyrrole Ring A->B Cyclization C 7-Chloro-1H-pyrrolo[3,2-b]pyridine B->C Chlorination/Aromatization D Regioselective Iodination C->D Iodinating Agent (e.g., NIS) E This compound (Crude) D->E F Purification E->F Crystallization/Chromatography G High-Purity Product F->G

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

A. Synthesis Stage

Question 1: The yield of 7-Chloro-1H-pyrrolo[3,2-b]pyridine is low. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the pyrrolo[3,2-b]pyridine core can often be attributed to incomplete cyclization or side reactions.

    • Causality: The cyclization step is sensitive to temperature and the choice of base. Inadequate temperature control can lead to the formation of undesired isomers or decomposition of starting materials. The strength and stoichiometry of the base are also critical for efficient deprotonation and subsequent ring closure.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Carefully monitor and control the reaction temperature. A temperature screening study is recommended to find the optimal balance between reaction rate and byproduct formation.

      • Base Selection and Stoichiometry: Experiment with different bases (e.g., sodium hydride, potassium tert-butoxide) and their molar equivalents. The choice of base can significantly influence the reaction pathway.

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates.

Question 2: During the iodination step, I am observing the formation of multiple iodinated products. How can I improve the regioselectivity for the 3-position?

  • Answer: The formation of isomeric iodinated impurities is a common challenge. The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system has multiple reactive sites.

    • Causality: The regioselectivity of electrophilic iodination is influenced by the electronic properties of the heterocyclic core and the nature of the iodinating agent. The C3 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, under certain conditions, iodination can occur at other positions, such as C2 or C5. The choice of iodinating reagent and reaction conditions plays a crucial role in directing the substitution.[1]

    • Troubleshooting Steps:

      • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and relatively mild iodinating agent that often provides good regioselectivity for the 3-position.[2] If issues persist, consider using alternative reagents such as iodine in the presence of a mild base.

      • Solvent and Temperature Control: The polarity of the solvent can influence the reactivity of the iodinating species. Perform the reaction in a non-polar or moderately polar aprotic solvent like dichloromethane or tetrahydrofuran. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.

      • Protecting Groups: In some cases, transient protection of the pyrrole nitrogen can help direct the iodination to the desired position. However, this adds extra steps to the synthesis.

Iodination_Selectivity cluster_0 Factors Influencing Regioselectivity Iodinating_Agent Iodinating Agent (e.g., NIS, I2) Desired_Product Desired_Product Iodinating_Agent->Desired_Product Solvent Solvent Polarity Solvent->Desired_Product Temperature Reaction Temperature Temperature->Desired_Product 7-Chloro-1H-pyrrolo[3,2-b]pyridine 7-Chloro-1H-pyrrolo[3,2-b]pyridine 7-Chloro-1H-pyrrolo[3,2-b]pyridine->Desired_Product C3 Iodination Isomeric_Impurity Isomeric_Impurity 7-Chloro-1H-pyrrolo[3,2-b]pyridine->Isomeric_Impurity Other Positions (e.g., C2, C5)

Caption: Key factors influencing the regioselectivity of iodination.

B. Purification Stage

Question 3: I am having difficulty removing a persistent impurity with a similar polarity to the desired product during column chromatography.

  • Answer: Co-elution of impurities is a frequent issue in large-scale purification.

    • Causality: Impurities with similar structural features and polarity to the target compound will have comparable retention times on a given stationary phase, making their separation by chromatography challenging.

    • Troubleshooting Steps:

      • Alternative Chromatography Media: If using silica gel, consider switching to a different stationary phase such as alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).

      • Solvent System Optimization: A systematic screening of different solvent systems with varying polarities and selectivities can often achieve the desired separation. Consider using a ternary solvent system to fine-tune the mobile phase composition.

      • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

Question 4: The isolated product is off-color (e.g., yellow or brown) even after purification. What could be the cause?

  • Answer: Discoloration is often indicative of trace impurities, which may include residual palladium catalyst from cross-coupling reactions or degradation products.

    • Causality: Even at very low levels, highly colored impurities can impact the appearance of the final product. Residual palladium can be particularly problematic. Degradation can occur due to exposure to light, air, or elevated temperatures during workup and purification.

    • Troubleshooting Steps:

      • Charcoal Treatment: Treatment of a solution of the crude product with activated charcoal can effectively remove colored impurities.

      • Palladium Scavenging: If a palladium catalyst was used in an earlier step, residual palladium may be the cause. There are various commercially available scavengers that can be used to remove residual metals.

      • Minimize Exposure to Light and Air: Protect the product from light and handle it under an inert atmosphere, especially during prolonged purification steps.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the large-scale production of this compound?

A1: Based on the synthetic route, the following impurities are commonly observed:

Impurity TypePotential Structure/DescriptionCommon Cause
Starting Material Unreacted 7-Chloro-1H-pyrrolo[3,2-b]pyridineIncomplete iodination reaction.
Isomeric Impurity 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine or other positional isomersLack of regioselectivity during iodination.
Di-iodinated Impurity 7-Chloro-2,3-diiodo-1H-pyrrolo[3,2-b]pyridineUse of excess iodinating agent or harsh reaction conditions.
Dehalogenated Impurity 3-Iodo-1H-pyrrolo[3,2-b]pyridineReductive dehalogenation, potentially from residual catalyst.
Solvent Adducts Covalent adducts with reaction or purification solventsReaction with reactive solvents at elevated temperatures.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the main component and detecting impurities. A gradient method with UV detection is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main component and can be used to identify and quantify impurities, especially isomers, when coupled with HPLC for isolation.[3]

Q3: What are the best practices for handling and storing this compound to prevent degradation?

A3: This compound can be sensitive to light and air.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Minimize exposure to atmospheric moisture and oxygen by working under an inert atmosphere whenever possible.

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

IV. Experimental Protocols

Protocol 1: General Procedure for Regioselective Iodination
  • To a solution of 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an argon atmosphere, add N-Iodosuccinimide (NIS) (1.05-1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

V. References

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master's Thesis, University of Graz.

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 17744-17747. [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Singh, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(8), 3536-3549.

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 17744–17747.

  • Guchhait, S. K., & Kashyap, M. (2012). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 77(17), 7485–7492.

  • Abdel-Magid, A. F. (Ed.). (2015). Impurity Profiling of Drugs and Related Materials. Academic Press.

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3429–3433.

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.

  • Singh, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(8), 3536-3549.

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master's Thesis, University of Graz.

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.

Sources

Technical Support Center: Stabilizing 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Drawing from extensive experience in handling complex heterocyclic compounds, this resource offers in-depth troubleshooting and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound

This compound, a halogenated derivative of 7-azaindole, is a versatile building block in medicinal chemistry. Its unique electronic properties and substitution pattern make it a valuable precursor for the synthesis of various bioactive molecules, including kinase inhibitors. However, the presence of both chloro and iodo substituents on the pyrrolopyridine core can render the molecule susceptible to degradation under common experimental conditions. Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible results.

This guide will delve into the potential degradation pathways, provide practical solutions for stabilization, and offer detailed protocols for handling and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

FAQ 1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this and is the compound degrading?

A change in solution color is a common indicator of degradation. This discoloration is often due to the formation of colored byproducts resulting from decomposition of the parent compound. Several factors can contribute to this degradation:

  • Photodegradation: The carbon-iodine bond is known to be photosensitive. Exposure to light, especially UV light, can lead to homolytic cleavage of the C-I bond, generating radical species. These radicals can then participate in a cascade of reactions, leading to the formation of colored impurities.

  • Oxidation: The pyrrolo[3,2-b]pyridine ring system can be susceptible to oxidation, particularly in the presence of dissolved oxygen. This process can be accelerated by light and the presence of trace metal impurities.

  • pH Effects: The stability of the compound can be pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways. For instance, the pyridine nitrogen can be protonated in acidic media, which may alter the electronic properties and reactivity of the molecule.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample vial or reaction flask in aluminum foil or use amber-colored glassware to minimize light exposure.

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.

  • Work Under an Inert Atmosphere: For sensitive reactions or long-term storage of solutions, it is highly recommended to work in a glovebox or under a continuous stream of an inert gas.

  • Control pH: If your experimental conditions allow, buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions unless required by the reaction protocol.

FAQ 2: I am observing a loss of my starting material over time in my reaction, even when stored in the dark. What could be the cause?

Even in the absence of light, degradation can occur due to other factors:

  • Thermal Degradation: Although many organic molecules are stable at room temperature, prolonged storage in solution, especially at elevated temperatures, can lead to decomposition. The energy input can be sufficient to overcome the activation energy for certain degradation reactions.

  • Solvent Reactivity: The choice of solvent can significantly impact the stability of the compound. Protic solvents (e.g., methanol, ethanol) can potentially participate in nucleophilic substitution reactions, particularly at elevated temperatures. Aprotic solvents are generally preferred, but their purity is crucial.

  • Air Sensitivity: As mentioned, dissolved oxygen can be a significant contributor to degradation through oxidative pathways.

Troubleshooting Steps:

  • Solvent Selection: Choose a high-purity, dry, aprotic solvent that is unreactive with the compound. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Ensure the solvent is properly dried and stored to prevent the introduction of water.

  • Temperature Control: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C). For long-term storage, -80 °C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

  • Inert Atmosphere: Always handle and store solutions under an inert atmosphere to prevent oxidation.

FAQ 3: What are the best practices for preparing and storing a stock solution of this compound?

Proper preparation and storage of stock solutions are critical for ensuring the longevity and reliability of your compound.

Protocol for Preparing a Stock Solution:

  • Weighing: Weigh the solid this compound in a clean, dry vial, preferably in a glovebox or under a stream of inert gas.

  • Solvent Addition: Add the desired volume of a high-purity, dry, and degassed aprotic solvent (e.g., anhydrous DMSO or DMF) to the vial.

  • Dissolution: Gently swirl or sonicate the vial until the compound is fully dissolved. Avoid excessive heating.

  • Storage: Store the stock solution in an amber vial, tightly sealed with a cap lined with a chemically resistant septum. Purge the headspace of the vial with an inert gas before sealing. For long-term storage, place the vial in a freezer at -20 °C or -80 °C.

Storage ConditionRecommended For
Short-term (days to a week) 2-8 °C, protected from light, under inert gas
Long-term (weeks to months) -20 °C to -80 °C, protected from light, under inert gas
FAQ 4: How can I monitor the stability of my this compound solution?

Regularly monitoring the purity of your solution is essential. The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC Analysis: A stability-indicating HPLC method can separate the parent compound from its degradation products. By running a time-course experiment, you can quantify the decrease in the parent peak area and the appearance of new peaks corresponding to impurities.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detecting the formation of degradation products. Changes in the aromatic region of the spectrum, or the appearance of new signals, can indicate decomposition.

Workflow for Stability Monitoring:

Caption: Workflow for monitoring the stability of this compound solutions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of related halogenated heterocycles, several potential degradation routes can be proposed:

  • Deiodination: The carbon-iodine bond is the most labile and susceptible to cleavage. This can occur via:

    • Photolysis: As discussed, UV or even ambient light can induce homolytic cleavage to form a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield the deiodinated compound, 7-Chloro-1H-pyrrolo[3,2-b]pyridine.

    • Reductive Dehalogenation: In the presence of reducing agents or certain metal catalysts, the iodo group can be reductively removed.

  • Hydrolysis: Under strongly acidic or basic conditions, the chloro group may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxypyrrolopyridine. The pyrrole ring itself can also be sensitive to strong acids.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to ring-opening or the formation of various oxidized species, contributing to the discoloration of the solution.

DegradationPathways cluster_light Light (Photolysis) cluster_ph Strong Acid/Base (Hydrolysis) cluster_oxygen Oxygen/Oxidants main This compound deiodinated 7-Chloro-1H-pyrrolo[3,2-b]pyridine (Deiodination) main->deiodinated C-I Bond Cleavage hydrolyzed 7-Hydroxy-3-iodo-1H-pyrrolo[3,2-b]pyridine main->hydrolyzed Nucleophilic Substitution oxidized Ring-Opened/Oxidized Products main->oxidized Oxidation of Pyrrole Ring

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific degradation products formed.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a sample of your this compound solution at a suitable concentration (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Inject the sample and run the gradient method.

  • Analyze the chromatogram for the appearance of new peaks and a decrease in the area of the main peak over time.

Protocol 2: ¹H NMR for Degradation Analysis

Procedure:

  • Prepare a concentrated solution of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum of the fresh solution.

  • Subject the solution to the desired stress condition (e.g., exposure to light, elevated temperature).

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Compare the spectra to identify changes in existing peaks and the emergence of new signals, which can help in the structural elucidation of degradation products.

Conclusion

The stability of this compound in solution is a critical factor for its successful application in research and development. By understanding the potential degradation pathways and implementing the recommended handling, storage, and analysis procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. This guide provides a comprehensive framework for troubleshooting stability issues and serves as a valuable resource for scientists working with this important heterocyclic compound.

References

  • Guan, A. et al. (2012). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 77(1), 586-593.
  • Cusabio. (n.d.). 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Dong, J. et al. (2018). Development of a Stability-Indicating HPLC Method for the Determination of Related Substances and Assay of Lenvatinib Mesylate.
  • Sana, S. et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Dąbrowska, L. et al. (2012). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Ecotoxicology and Environmental Safety, 81, 107-114.
  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(5), 339-344.
  • Del Grosso, E. et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Kaddah, M. Y. et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1788.
  • Kumar, V. et al. (2015). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 39(11), 8562-8571.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine and Its Analogs in Kinase Inhibition and Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pyrrolo[3,2-b]pyridine scaffold, a bioisostere of purines, has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. The strategic placement of substituents on this heterocyclic core can dramatically influence binding affinity, selectivity, and overall biological activity. This guide provides a comparative analysis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a dihalogenated derivative, and its analogs, focusing on their potential as antiproliferative agents. While direct, comprehensive studies on this specific dihalogenated compound are limited in publicly available literature, a robust understanding of its probable activity can be extrapolated from the well-documented biological profiles of its structural relatives.

The Rationale for Halogenation: Enhancing Potency and Modulating Selectivity

The introduction of halogen atoms into small molecule inhibitors is a well-established medicinal chemistry strategy to enhance biological activity. Halogens can modulate lipophilicity, metabolic stability, and, most importantly, form specific interactions with the target protein, such as halogen bonds. In the context of the pyrrolo[3,2-b]pyridine scaffold, the addition of chlorine and iodine is hypothesized to significantly impact its kinase inhibitory potential.

A study on the closely related pyrrolo[3,2-d]pyrimidine scaffold demonstrated that halogenation plays a critical role in antiproliferative activity. Specifically, the introduction of an iodine atom at the 7-position of a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold led to a significant enhancement in cytotoxic potency, reducing the IC50 values into the sub-micromolar range.[1] This suggests that the iodine atom in this compound likely contributes significantly to its biological activity, potentially through favorable interactions within the ATP-binding pocket of target kinases.

Comparative Biological Activity: Insights from Analogs

Compound/AnalogKey Biological ActivityTarget/Cell LineIC50/EC50Reference
1H-pyrrolo[3,2-c]pyridine derivatives FMS Kinase InhibitionFMS Kinase30 nM (for compound 1r)[2]
Antiproliferative ActivityOvarian, Prostate, and Breast Cancer Cell Lines0.15–1.78 µM (for compound 1r)[2]
Halogenated pyrrolo[3,2-d]pyrimidine Antiproliferative ActivityVarious Cancer Cell LinesSub-micromolar (with C7-iodine)[1]
1H-pyrrolo[2,3-b]pyridine derivatives FGFR1/2/3 InhibitionFGFR1/2/37, 9, 25 nM (for compound 4h)[3]
Antiproliferative Activity4T1 Breast Cancer CellsNot specified[3]
1H-pyrrolo[2,3-b]pyridine derivatives Cdc7 Kinase InhibitionCdc7 Kinase7 nM (for compound 42)[4]

This table is a compilation of data from various studies on related pyrrolopyridine scaffolds to infer the potential activity of this compound.

The data from these analogs suggest that the pyrrolo[3,2-b]pyridine scaffold is a versatile platform for targeting various kinases implicated in cancer, such as FMS, FGFR, and Cdc7. The significant increase in potency observed with halogenation in the pyrrolo[3,2-d]pyrimidine series strongly supports the hypothesis that this compound would exhibit potent antiproliferative activity.

Postulated Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis

The primary mechanism of action for many pyrrolopyridine derivatives is the competitive inhibition of ATP binding to the kinase domain of various protein kinases. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

Based on the activity of its analogs, this compound is likely to target one or more kinases involved in cell cycle regulation and oncogenic signaling. Inhibition of these kinases would lead to cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. Furthermore, sustained inhibition of pro-survival signaling pathways can trigger apoptosis, or programmed cell death. Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown that iodinated compounds can robustly induce apoptosis along with G2/M cell cycle arrest.[1]

G This compound This compound Kinase ATP-Binding Pocket Kinase ATP-Binding Pocket This compound->Kinase ATP-Binding Pocket Binds to Kinase Inhibition Kinase Inhibition Kinase ATP-Binding Pocket->Kinase Inhibition Leads to Disruption of Downstream Signaling Disruption of Downstream Signaling Kinase Inhibition->Disruption of Downstream Signaling Cell Cycle Arrest Cell Cycle Arrest Disruption of Downstream Signaling->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Disruption of Downstream Signaling->Induction of Apoptosis Antiproliferative Effect Antiproliferative Effect Cell Cycle Arrest->Antiproliferative Effect Induction of Apoptosis->Antiproliferative Effect

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

To empirically determine the biological activity of this compound and validate the hypotheses drawn from its analogs, the following experimental workflows are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on a panel of relevant kinases.

Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation ATP Depletion Measurement ATP Depletion Measurement Incubation->ATP Depletion Measurement IC50 Determination IC50 Determination ATP Depletion Measurement->IC50 Determination G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (72h) Incubation (72h) Compound Addition->Incubation (72h) MTT Reagent Addition MTT Reagent Addition Incubation (72h)->MTT Reagent Addition Formazan Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for a cell-based MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MDA-MB-231 breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is not extensively published, the analysis of its structural analogs provides a strong rationale for its potential as a potent kinase inhibitor with significant antiproliferative activity. The presence of both chlorine and iodine substituents is expected to enhance its potency compared to non-halogenated or mono-halogenated counterparts.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A broad kinase screening panel would be instrumental in identifying its primary molecular target(s). Subsequent cell-based assays and in vivo studies would be necessary to validate its therapeutic potential. The insights gained from such studies would be invaluable for the rational design of next-generation inhibitors based on the promising 1H-pyrrolo[3,2-b]pyridine scaffold.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 2021, 12, 1335-1345. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorg. Med. Chem., 2015, 23(15), 4578-4585. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Med. Chem., 2017, 9(1), 19-30. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J. Med. Chem., 2009, 52(14), 4380-4390. [Link]

Sources

A Head-to-Head Comparison of Novel Pyrrolo[3,2-c]pyridine-Based FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective therapeutic agents. This guide provides a detailed head-to-head comparison of a series of novel diarylamide-based FMS kinase inhibitors derived from a pyrrolo[3,2-c]pyridine core. The strategic structural modifications of these compounds have led to the identification of a lead candidate with significantly enhanced potency and selectivity, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of FMS Kinase and the Pyrrolopyridine Scaffold

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling has been implicated in a variety of diseases, including cancer (ovarian, prostate, and breast), rheumatoid arthritis, and other inflammatory disorders.[1] Consequently, the development of potent and selective FMS kinase inhibitors is a key strategy in modern therapeutic research.

The pyrrolopyridine core, a heterocyclic scaffold, is a common motif in many biologically active compounds and approved drugs.[2][3] Its structural features allow for versatile chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. This guide focuses on a series of pyrrolo[3,2-c]pyridine derivatives, comparing their efficacy as FMS kinase inhibitors and elucidating the structure-activity relationships (SAR) that govern their performance.

Lead Compound and its Analogs: A Comparative Analysis

A previously identified potent and selective FMS kinase inhibitor, designated as KIST101029 , served as the lead compound for the development of a new series of diarylamide and diarylurea derivatives.[1] This investigation led to the discovery of compound 1r as a significantly more potent and selective FMS kinase inhibitor.[1]

Comparative Potency Against FMS Kinase

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. A lower IC50 value indicates greater potency. The comparative in vitro inhibitory activities of the lead compound KIST101029 and its most promising analog, 1r, against FMS kinase are summarized below.

CompoundFMS Kinase IC50 (nM)
KIST10102996
1r 30
1e60

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]

As the data clearly indicates, compound 1r is approximately 3.2 times more potent than the original lead compound, KIST101029.[1] Compound 1e also demonstrated superior potency to the lead compound.

Kinase Selectivity Profile

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity. Compound 1r was profiled against a panel of 40 different kinases to assess its selectivity. The results demonstrated that 1r exhibits remarkable selectivity for FMS kinase.[1] This high degree of selectivity is a crucial attribute for a promising drug candidate.

Cellular and Anti-Proliferative Activity

The efficacy of an inhibitor must translate from an enzymatic assay to a cellular context. The anti-proliferative activities of KIST101029 and 1r were evaluated against a panel of human cancer cell lines.

Cell LineCancer TypeKIST101029 IC50 (µM)1r IC50 (µM)
SK-OV-3Ovarian0.110.15
A2780Ovarian0.200.43
OVCAR-3Ovarian0.160.23
PC-3Prostate0.140.17
DU145Prostate0.160.21
MDA-MB-231Breast0.150.20
MDA-MB-468Breast0.170.24
MCF-7Breast1.951.78

Data represents the mean IC50 values from anti-proliferative assays.[1]

Interestingly, while 1r is a more potent FMS kinase inhibitor in biochemical assays, KIST101029 generally exhibited slightly better anti-proliferative activity across most cell lines.[1] This discrepancy is likely due to differences in cell permeability, with the benzamido moiety in KIST101029 potentially conferring greater hydrophobicity and facilitating cellular uptake.[1]

Anti-Inflammatory Potential

Given the role of FMS in inflammatory processes, the inhibitors were tested for their ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDMs).

CompoundBMDM IC50 (nM)
KIST101029195
1r 84

Data from a CSF-1-induced BMDM growth inhibition assay.[1]

In this cellular assay, the superior enzymatic potency of 1r translated directly to a 2.32-fold greater potency in inhibiting macrophage proliferation compared to KIST101029, highlighting its potential as an anti-inflammatory agent.[1]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the key experimental protocols used to generate the comparative data are detailed below.

FMS Kinase Inhibition Assay

Objective: To determine the in vitro IC50 values of the inhibitors against FMS kinase.

Protocol:

  • A reaction mixture containing FMS kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP is prepared in a buffer solution.

  • The test compounds (KIST101029, 1r, etc.) are added to the reaction mixture at varying concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for kinase activity.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or an ELISA.

  • The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Protocol:

  • Cancer cells (e.g., SK-OV-3, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to Dimerization Receptor Dimerization FMS->Dimerization Inhibitor Compound 1r (FMS Inhibitor) Inhibitor->FMS Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inflammation Inflammation Downstream->Inflammation

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Pyrrolo[3,2-c]pyridine Core Synthesis Chemical Synthesis & Purification Start->Synthesis Analogs KIST101029 & Analogs (e.g., 1r) Synthesis->Analogs KinaseAssay FMS Kinase Inhibition Assay Analogs->KinaseAssay CellAssay Cancer Cell Proliferation Assay Analogs->CellAssay BMDMAssay BMDM Growth Inhibition Assay Analogs->BMDMAssay Selectivity Kinase Selectivity Profiling Analogs->Selectivity

Sources

A Guide to Cross-Reactivity and Selectivity Profiling of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors derived from the 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold. As a key intermediate in the synthesis of potent therapeutic agents, understanding the cross-reactivity profile of its derivatives is paramount for advancing safe and effective drug candidates. We will explore the strategic rationale behind a multi-tiered profiling approach, detail robust experimental protocols, and offer a comparative analysis with established kinase inhibitors.

The Strategic Imperative: Why Selectivity Profiling Matters

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. While this homology has been exploited to develop broad-spectrum inhibitors, the pursuit of next-generation therapeutics demands precision. A highly selective kinase inhibitor is designed to preferentially bind to its intended target, thereby minimizing off-target effects that can lead to toxicity or unforeseen side effects.

The 7-azaindole scaffold, the core of our topic compound, is a privileged structure in medicinal chemistry, known for its ability to act as an ATP-competitive hinge-binder in numerous kinases. However, this same versatility necessitates a rigorous evaluation of its selectivity profile. An inadequate understanding of cross-reactivity can lead to the failure of promising drug candidates in later stages of development. This guide outlines a systematic approach to de-risk such failures early in the discovery pipeline.

A Tiered Approach to Selectivity Profiling

A robust profiling strategy does not rely on a single experiment. Instead, it employs a tiered approach, starting with broad screening and progressively moving towards more focused, physiologically relevant assays. This ensures a comprehensive understanding of a compound's behavior, from a purified enzyme system to a complex cellular environment.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular Validation A Primary Screen (e.g., 400+ Kinases @ 1µM) B Dose-Response (IC50) for Hits from Tier 1 A->B  Identify Hits  (% Inhibition > 50%) C Target Engagement (e.g., CETSA, NanoBRET) B->C  Confirm On-Target  & Key Off-Targets D Phenotypic Screening (e.g., Cell Viability) C->D  Correlate Target  Binding to Function

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Comprehensive In Vitro Kinome Screening

The initial step involves screening the compound against a large, representative panel of purified human kinases. This provides a broad, unbiased view of the compound's inhibitory activity across the kinome.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This method is considered a gold standard due to its direct measurement of enzymatic activity.

  • Preparation: The test compound, derived from this compound, is solubilized in 100% DMSO to create a 100x stock solution.

  • Reaction Mixture: For each kinase in the panel, a reaction buffer is prepared containing the purified kinase, a specific peptide or protein substrate, and cofactors (e.g., MgCl₂, MnCl₂).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP. The test compound is added at a fixed concentration, typically between 100 nM and 10 µM. A DMSO-only control represents 100% kinase activity.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Capture: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.

  • Detection: Unincorporated [γ-³³P]-ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control.

Tier 2: IC₅₀ Determination for Identified Hits

Any significant "hits" from the primary screen (e.g., >50% inhibition) must be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency allows for a more direct comparison between on-target and off-target activities.

Comparative Data: Hypothetical Profile of a "Compound X"

Let us consider a hypothetical derivative of our scaffold, "Compound X," designed as a JAK3 inhibitor. The table below compares its performance against a known clinical compound, Tofacitinib, which also features a pyrrolo[2,3-d]pyrimidine core, structurally related to our 7-azaindole scaffold.

Kinase TargetCompound X (IC₅₀, nM)Tofacitinib (IC₅₀, nM)Selectivity Ratio (Off-Target/On-Target) for Compound X
JAK3 (On-Target) 5 1 -
JAK1201124x
JAK21502030x
TYK225034450x
LCK> 10,0003,600> 2000x
SRC> 10,000> 10,000> 2000x

Data for Compound X is hypothetical for illustrative purposes.

This data illustrates that while Compound X is a potent JAK3 inhibitor, it shows less selectivity against JAK1 compared to Tofacitinib, but superior selectivity over JAK2. This type of quantitative comparison is critical for selecting candidates for further development.

Tier 3: Cellular Target Engagement & Phenotypic Impact

In vitro activity does not always translate to a cellular context. It is crucial to verify that the compound can enter cells, bind to its intended target, and elicit a functional response.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in intact cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Culture relevant cells (e.g., a human T-cell line for a JAK inhibitor) and treat them with various concentrations of the test compound or a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Fractionation: Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

G cluster_workflow CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Apply Heat Gradient to Cell Lysates A->B C 3. Separate Soluble & Aggregated Proteins B->C D 4. Quantify Soluble Target Protein (e.g., Western Blot) C->D E 5. Plot Melting Curve (Soluble Protein vs. Temp) D->E

A Comparative Guide to Alternatives for 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Specific Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole (pyrrolo[3,2-b]pyridine) core is a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with protein targets.[1][2][3] 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a versatile building block that allows for sequential, site-selective functionalization at the C3 and C7 positions, making it a valuable intermediate in the synthesis of complex drug candidates. However, challenges in its synthesis, availability, or the need for alternative substitution patterns can necessitate the exploration of other synthetic equivalents.

This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their application in common and synthetically important cross-coupling reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic strategy.

The Synthetic Utility of the this compound Scaffold

The primary utility of this scaffold lies in the differential reactivity of the C-I and C-Cl bonds. The C-I bond is more susceptible to oxidative addition by palladium catalysts, enabling selective reactions such as Suzuki, Sonogashira, or Heck couplings at the C3 position. The less reactive C-Cl bond can then be subjected to a subsequent coupling reaction, often under more forcing conditions or with different catalyst/ligand systems, to introduce a second point of diversity at the C7 position. This sequential approach is highly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies.[4]

Strategic Alternatives and Comparative Analysis

The choice of an alternative to this compound is dictated by the desired final substitution pattern and the overall synthetic strategy. Key considerations include the relative reactivity of the leaving groups and the desired order of bond formation.

7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

This analog represents a subtle but potentially significant modification. The C-Br bond is generally less reactive than the C-I bond but more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • Rationale for Use: This alternative can be advantageous when a milder reaction is desired for the second coupling step at the C7 position, or when the chloro-analog is unreactive. It can also be beneficial if the starting materials for the synthesis of the bromo-iodo scaffold are more readily available or cost-effective.

  • Comparative Performance: In a typical sequential Suzuki coupling, the C-I bond will react preferentially. However, the reaction conditions for the subsequent C-Br coupling may be milder (e.g., lower temperature, different ligand) than those required for a C-Cl bond, potentially improving the tolerance of sensitive functional groups on the coupling partners.

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

Here, the positions of the more and less reactive halogens are swapped. This fundamentally alters the synthetic sequence.

  • Rationale for Use: This alternative is ideal when the desired synthetic strategy involves functionalization of the C7 position first, followed by modification at C3. This can be necessary if the C3 substituent is incompatible with the conditions required for the C7 coupling.

  • Comparative Performance: The C-Br bond at the C7 position will undergo coupling under standard conditions. The subsequent coupling at the C3-Cl bond will require more forcing conditions. This "reverse" selectivity provides a valuable alternative to the standard iodo-chloro scaffold.

Orthogonal Functionalization Strategies: Boronic Esters and Other Coupling Partners

Instead of a di-halo scaffold, one of the positions can be pre-functionalized with a group suitable for a different type of coupling reaction.

  • 7-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine: This allows for a Suzuki coupling at the C3 position, with the C7-Cl bond available for a subsequent coupling (e.g., Buchwald-Hartwig amination).

  • Rationale for Use: This approach offers excellent control over the reaction sequence. The boronic ester can be introduced via an iridium-catalyzed C-H borylation of the 7-chloro-1H-pyrrolo[3,2-b]pyridine, providing a convergent route. This is particularly useful when the desired C3 substituent is best introduced via a Suzuki reaction.

Experimental Data and Performance Comparison

The following table summarizes typical reaction conditions and observed yields for the functionalization of this compound and a key alternative.

Starting MaterialCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound (protected)Phenylboronic acidSuzuki-Miyaura (C3)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100185-95
7-Chloro-3-phenyl-1H-pyrrolo[3,2-b]pyridine (from above)AnilineBuchwald-Hartwig (C7)Pd₂(dba)₃ / XPhosNaOtBuToluene1101270-85
Alternative: 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (protected) AnilineBuchwald-Hartwig (C7)Pd₂(dba)₃ / RuPhosK₂CO₃Dioxane1001280-90
7-Amino-3-bromo-1H-pyrrolo[3,2-b]pyridine (from above)Phenylboronic acidSuzuki-Miyaura (C3)Pd(dppf)Cl₂K₃PO₄DMF/H₂O90875-85

Note: Yields are representative and can vary depending on the specific substrates and reaction scale. Protecting groups on the pyrrole nitrogen (e.g., SEM, Boc) are often necessary and can influence reaction outcomes.

Experimental Protocols

Protocol 1: Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination of this compound

This protocol details the functionalization first at the C3 position via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the C7 position.

Step 1: Suzuki-Miyaura Coupling at C3

  • To a solution of SEM-protected this compound (1.0 eq) in a 4:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq) and Na₂CO₃ (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 100 °C for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield SEM-protected 7-chloro-3-phenyl-1H-pyrrolo[3,2-b]pyridine.

Step 2: Buchwald-Hartwig Amination at C7

  • To a solution of SEM-protected 7-chloro-3-phenyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and aniline (1.5 eq) in toluene, add NaOtBu (1.4 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) and heat the reaction to 110 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Deprotect the SEM group using standard conditions (e.g., TBAF or TFA) to yield the final product.

Visualization of Synthetic Pathways

G cluster_0 Route A: 7-Chloro-3-iodo Starting Material cluster_1 Route B: 3-Bromo-7-chloro Starting Material (Alternative) A This compound B C3-Functionalized Intermediate A->B Suzuki Coupling (C3-I) C C3,C7-Difunctionalized Product B->C Buchwald-Hartwig (C7-Cl) D 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine E C7-Functionalized Intermediate D->E Buchwald-Hartwig (C7-Cl) F C3,C7-Difunctionalized Product E->F Suzuki Coupling (C3-Br)

Caption: Comparison of synthetic strategies.

Causality Behind Experimental Choices

  • Ligand Selection: The choice of ligand in palladium-catalyzed cross-coupling is critical. For the less reactive C-Cl bond, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often required to facilitate the oxidative addition step.[4]

  • Base and Solvent: The choice of base and solvent system can significantly impact reaction efficiency. For Suzuki couplings, a biphasic system with a carbonate base is common, while Buchwald-Hartwig aminations often employ stronger, non-nucleophilic bases like sodium tert-butoxide in aprotic, non-polar solvents.

  • Protecting Groups: The pyrrole nitrogen is often protected to prevent N-arylation and improve solubility. The choice of protecting group (e.g., SEM, Boc, PMB) should be guided by its stability to the reaction conditions and the ease of its removal in the final step.

Conclusion and Future Perspectives

While this compound remains a valuable and widely used building block, a thorough understanding of the available alternatives is crucial for the modern medicinal chemist. The choice between a chloro-iodo, bromo-chloro, or a pre-functionalized scaffold should be a strategic decision based on the desired final product, the intended synthetic sequence, and the reactivity of the coupling partners. As new cross-coupling methodologies continue to emerge, the toolbox for the synthesis of complex 7-azaindole derivatives will undoubtedly expand, offering even greater flexibility and efficiency in drug discovery.

References

  • Heggstad, A. F., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4269. [Link]

  • Various Authors. (2022). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]

  • Various Authors. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Various Authors. (2017). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... ResearchGate. [Link]

  • Various Authors. (2016). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • Various Authors. (2020). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: An Evaluation of Published Methodologies for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclic heteroaromatic scaffold of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The precise arrangement of its chloro, iodo, and pyrrolo-pyridine core functionalities provides a versatile platform for the synthesis of complex drug candidates. However, the successful and reproducible synthesis of this key intermediate can be challenging. This guide provides a comparative analysis of plausible synthetic routes to this compound, with a focus on the reproducibility and scalability of the methods.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a two-fold challenge: the construction of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core and the subsequent regioselective iodination at the C3 position. While the starting material, 7-chloro-1H-pyrrolo[3,2-b]pyridine, is commercially available (CAS No. 357263-48-0)[1][2][3][4], its efficient and selective iodination is paramount for its utility as a synthetic intermediate. This guide will focus on the critical iodination step, comparing two prominent methods adapted from the well-established chemistry of the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system.

Proposed Synthetic Pathways

The most logical and convergent approach to the synthesis of this compound involves the direct iodination of commercially available 7-chloro-1H-pyrrolo[3,2-b]pyridine. The electron-rich nature of the pyrrole ring in the pyrrolo[3,2-b]pyridine system directs electrophilic substitution to the C3 position.[5] This section will detail two distinct and reproducible methods for this transformation.

Synthetic Workflow 7-Chloro-1H-pyrrolo[3,2-b]pyridine 7-Chloro-1H-pyrrolo[3,2-b]pyridine Method_A Method A: N-Iodosuccinimide (NIS) 7-Chloro-1H-pyrrolo[3,2-b]pyridine->Method_A Method_B Method B: Iodine & Oxidizing Agent 7-Chloro-1H-pyrrolo[3,2-b]pyridine->Method_B This compound This compound Method_A->this compound Method_B->this compound

Caption: Overall synthetic workflow for this compound.

Method A: Direct Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[6][7][8] Its application to the synthesis of 3-iodo-7-azaindole derivatives is well-documented, proceeding with high regioselectivity and yield.[5][9]

Experimental Protocol

Materials:

  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.1 equiv) and potassium hydroxide (3.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The potassium hydroxide acts as a base to deprotonate the pyrrole nitrogen, increasing the electron density of the pyrrole ring and enhancing its nucleophilicity. The electron-rich C3 position then attacks the electrophilic iodine of NIS, leading to the formation of the C-I bond and the succinimide anion as a byproduct.

NIS_Mechanism cluster_0 Deprotonation cluster_1 Electrophilic Attack Start 7-Chloro-1H-pyrrolo[3,2-b]pyridine Anion Pyrrolopyridine Anion Start->Anion + KOH Base KOH Product This compound Anion->Product + NIS NIS N-Iodosuccinimide Iodine_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack I2 Iodine (I2) Electrophile Electrophilic Iodine Species (e.g., HOI) I2->Electrophile + H5IO6 Oxidant Periodic Acid (H5IO6) Start 7-Chloro-1H-pyrrolo[3,2-b]pyridine Product This compound Start->Product + Electrophilic Iodine

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Engagement for Pyrrolopyridines

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins. Derivatives such as 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine are frequently investigated as potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] However, synthesizing a potent molecule is only the beginning. A compound's therapeutic efficacy is predicated on its ability to bind to its intended molecular target within the complex milieu of a living cell. Therefore, unequivocally demonstrating target engagement—the direct physical interaction between a drug and its target—is a cornerstone of preclinical drug development.

This guide provides a comparative overview of robust, field-proven methodologies to confirm and quantify the target engagement of this compound derivatives. We will delve into the "why" and "how" of three orthogonal approaches, moving from purified protein systems to the native cellular environment. Adopting a multi-pronged, orthogonal strategy is crucial for building a convincing case for a compound's mechanism of action and eliminating false positives, a practice strongly endorsed by regulatory bodies.[3][4][5]

Target_Engagement_Workflow cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Proteome-Wide Selectivity Biochemical_Assay Biochemical Assays (e.g., Kinase Activity) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Cellular Context Proteomics Affinity Proteomics (e.g., Kinobeads + MS) CETSA->Proteomics Selectivity Profile Validation Validated Target Engagement Proteomics->Validation Confirm On/Off-Targets Hypothesis Hypothesized Target (e.g., Kinase X) Hypothesis->Biochemical_Assay Direct Activity

Caption: General workflow for validating target engagement using orthogonal methods.

Section 1: Foundational Evidence with Biochemical Assays

The most direct way to test the hypothesis that your pyrrolopyridine derivative inhibits a specific target (e.g., a protein kinase) is through a biochemical assay.[6] This approach utilizes purified, recombinant target protein, a substrate, and a cofactor (like ATP for kinases) to measure the compound's effect on the target's enzymatic activity in a controlled, in vitro setting.

Principle of Operation: Kinase activity is typically measured by quantifying the consumption of ATP or the formation of the phosphorylated substrate.[6] Modern methods are often luminescence- or fluorescence-based, offering high throughput and sensitivity.[7] For instance, the ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8]

Expert Insight: While seemingly straightforward, the devil is in the details. It is critical to perform these assays at or near the Michaelis-Menten constant (Km) for ATP. A high, non-physiological concentration of ATP can lead to competitive displacement of the inhibitor, artificially weakening the observed potency (IC50). Pre-incubating the enzyme and inhibitor before initiating the reaction with ATP is also crucial, especially for inhibitors with slow on-rates.[8]

Generalized Protocol: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute purified kinase and substrate (e.g., a generic peptide like MBP) to desired concentrations in this buffer.[8]

  • Compound Plating: Serially dilute the this compound derivative in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Enzyme/Inhibitor Incubation: Add the kinase solution to a microtiter plate. Add the diluted compound solutions (and a DMSO vehicle control). Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP (at a predetermined Km concentration).

  • Reaction Progression: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C). The duration should be within the linear range of the reaction, avoiding substrate depletion.[7]

  • Signal Detection: Stop the reaction and detect the signal. For the ADP-Glo™ assay, this involves:

    • Adding ADP-Glo™ Reagent to deplete unused ATP. Incubate for 30-40 minutes.[8]

    • Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using no-enzyme (0% activity) and DMSO-only (100% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Confirming Engagement in a Live-Cell Context with CETSA

A potent IC50 in a biochemical assay is a necessary, but not sufficient, piece of evidence. It doesn't confirm that the compound can penetrate the cell membrane, engage its target in the crowded cytoplasm, and resist efflux pumps. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this by measuring target engagement directly in intact cells or cell lysates.[9][10]

Principle of Operation: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (like our pyrrolopyridine inhibitor), its conformational stability typically increases. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A positive target engagement event results in a shift of the melting curve to higher temperatures.[10]

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble from Precipitated Protein Lyse->Separate Detect 5. Detect Soluble Target (e.g., Western Blot, ELISA) Separate->Detect Analyze 6. Plot Melting Curves & Determine ΔTagg Detect->Analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with the this compound derivative at a relevant concentration (e.g., 10x the cellular EC50) or a vehicle control (DMSO) for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and binding.[12]

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffer (e.g., PBS with protease and phosphatase inhibitors). Divide the cell suspension into equal aliquots in PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes to 4°C.[12]

  • Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This minimizes protein denaturation that could be caused by detergents.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration (e.g., via BCA assay) and normalize all samples.

  • Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction using standard Western blotting procedures with a validated antibody against the target.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle and compound), plot the percentage of soluble protein remaining against the temperature. The resulting melting curves can be compared. A shift in the curve for the compound-treated group indicates thermal stabilization and thus, target engagement.

Example Data Interpretation
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound X)
42100%100%
4895%98%
5182%95%
5455%88%
5725%65%
605%30%
63<1%10%

In this example, Compound X stabilizes the target protein, with significantly more protein remaining soluble at higher temperatures compared to the vehicle control. This provides strong evidence of target engagement in a cellular environment.

Section 3: Unbiased Selectivity Profiling with Affinity Proteomics

While CETSA confirms engagement with a known target, it doesn't reveal potential off-targets. Since many pyrrolopyridine derivatives target the highly conserved ATP-binding pocket of kinases, off-target binding is a significant concern.[13] Affinity-based chemical proteomics, such as the use of "Kinobeads," offers a powerful, unbiased approach to simultaneously profile the on-target and off-target interactions of an inhibitor across a large portion of the proteome.[13][14]

Principle of Operation: The Kinobeads technique employs a resin of sepharose beads to which a mixture of non-selective, ATP-competitive kinase inhibitors is covalently attached.[15] When a cell lysate is passed over these beads, a large number of kinases will bind. The experiment is performed in a competitive format: the lysate is pre-incubated with the free test compound (our pyrrolopyridine derivative). If the test compound binds to a particular kinase in the lysate, it will compete for the active site and prevent that kinase from binding to the beads. The proteins captured by the beads are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in the amount of a specific kinase captured by the beads indicates it is a target of the test compound.[15]

Kinobeads_Workflow Lyse 1. Prepare Cell Lysate Incubate 2. Pre-incubate Lysate (Dose-response of Compound) Lyse->Incubate Pulldown 3. Add Kinobeads (Affinity Capture) Incubate->Pulldown Wash 4. Wash Beads to Remove Non-specific Binders Pulldown->Wash Elute 5. Elute & Digest Bound Proteins Wash->Elute Analyze 6. LC-MS/MS Analysis & Data Quantification Elute->Analyze

Caption: Competitive affinity proteomics workflow using Kinobeads and LC-MS.

Protocol Outline: Kinobeads Competition Binding Assay
  • Lysate Preparation: Grow and harvest cells as in the CETSA protocol. Lyse cells in a non-denaturing buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration and normalize all lysate samples.[16]

  • Competition Binding: Aliquot the cell lysate. To each aliquot, add the this compound derivative at a concentration from a wide dose range (e.g., 0.1 nM to 10 µM), plus a DMSO vehicle control. Incubate for 20-30 minutes at 4°C to allow the compound to bind to its targets.[16]

  • Kinobeads Pulldown: Add a prepared slurry of Kinobeads to each lysate sample. Incubate on an end-over-end rotator for 2-3 hours at 4°C to allow kinases not bound by the free compound to bind to the beads.[16][17]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin (on-bead or in-solution digestion).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry. Label-free quantification (LFQ) is commonly used to compare the abundance of each identified protein across the different compound concentrations.

  • Data Analysis: For each identified kinase, plot its LFQ intensity versus the log of the inhibitor concentration. The resulting dose-response curves can be used to determine the binding affinity (Kd or IC50) for every identified on- and off-target, providing a comprehensive selectivity profile of the compound.

Comparative Analysis of Methodologies

Choosing the right assay depends on the specific question being asked at a particular stage of drug development. The three methods discussed provide complementary information.

FeatureBiochemical AssayCellular Thermal Shift Assay (CETSA)Affinity Proteomics (Kinobeads)
Principle Measures modulation of enzymatic activityMeasures ligand-induced thermal stabilizationMeasures competitive binding to an affinity matrix
Context In vitro (purified components)In vivo / in situ (intact cells or lysates)Ex vivo (cell lysates)
Information Yield Potency (IC50) against a single, known targetTarget engagement of a known target in cellsUnbiased identification of on- and off-targets
Throughput High (384- or 1536-well plates)Low to Medium (depends on detection method)Low
Key Advantage Direct, quantitative measure of inhibitionConfirms cellular permeability and engagementProvides a comprehensive selectivity profile
Key Limitation Lacks physiological contextIs not easily applied to all protein targetsIndirect measure of functional effect

Conclusion

Confirming the target engagement of this compound derivatives is a non-negotiable step in their development as therapeutic agents. A single assay is never sufficient. A robust validation strategy begins with direct evidence of target modulation in a biochemical assay , progresses to confirming that the compound reaches and binds its target in the complex cellular environment using CETSA , and finally, employs an unbiased technique like affinity proteomics to understand the compound's broader selectivity profile. By integrating these orthogonal approaches, researchers can build a high-confidence data package that clearly elucidates the compound's mechanism of action, paving the way for successful preclinical and clinical development.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. [Link]

  • Juchimiuk, M., & Wujec, M. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(21), 7244. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 15(2), 661-676. [Link]

  • Chrovian, C. C., Soyode-Johnson, A., Wall, J. L., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261-266. [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Gnedina, O., Ivanova, A., Ryabova, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5863. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(2), 1119-1128. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kim, H. Y., Kim, J. S., Kim, Y. C., et al. (2014). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Bioorganic & Medicinal Chemistry, 22(15), 4087-4101. [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Zhang, T., & Liu, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4512. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. [Link]

  • Li, Y., Wan, Y., Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Médard, G., Pachl, F., Kuster, B., & Lemeer, S. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 14(3), 1574-1585. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113-13117. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine analogs, a class of compounds showing significant promise as kinase inhibitors. By examining the influence of specific structural modifications on their biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the design of more potent and selective therapeutic agents.

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site on a wide range of kinases.[1] The nitrogen atom at the 7-position and the pyrrole nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1]

The focus of this guide, the this compound core, presents a synthetically versatile template. The halogen atoms at positions 7 and 3 serve as strategic handles for introducing diverse substituents through cross-coupling reactions, enabling a systematic exploration of the chemical space to optimize potency and selectivity. This guide will delve into the known SAR of this scaffold, with a particular focus on its implications for inhibiting the RAF/MEK/ERK signaling pathway, a critical mediator of cancer cell proliferation and survival.

The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAF/MEK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers.[3] Consequently, inhibitors targeting kinases within this pathway have emerged as important cancer therapeutics.[3]

Below is a diagram illustrating the core components of the RAF/MEK/ERK signaling pathway.

RAF_MEK_ERK_Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAF/MEK/ERK signaling cascade.

Structure-Activity Relationship (SAR) Comparison of this compound Analogs

The Importance of the 7-Chloro and 3-Iodo Substituents

The presence of halogens at the C7 and C3 positions of the pyrrolo[3,2-b]pyridine core serves two primary purposes in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom at the 7-position can influence the pKa of the pyrrole nitrogen, potentially enhancing its hydrogen bonding capabilities with the kinase hinge region.

  • Synthetic Handles for Diversification: Both the chloro and iodo groups are amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at these positions to probe the surrounding binding pockets of the target kinase.

Studies on related halogenated pyrrolopyrimidines have shown that the introduction of an iodine atom at the C7 position can significantly enhance antiproliferative potency, suggesting the importance of a halogen at this position for activity.[3]

SAR at the C3-Position

The C3-position of the 7-azaindole scaffold is a critical vector for achieving both potency and selectivity. Modifications at this position can be directed towards a hydrophobic pocket adjacent to the ATP-binding site.

Analog C3-Substituent Observed/Expected Activity Rationale
Analog A (Core) IodoStarting point for diversificationThe iodo group is an excellent leaving group for cross-coupling reactions.
Analog B Aryl/HeteroarylPotentially highIntroduction of aromatic rings can lead to beneficial pi-stacking and hydrophobic interactions within the kinase binding pocket. The specific nature of the ring system and its substituents will determine the selectivity profile.
Analog C AlkynylVariableAlkynyl groups can act as linkers to other functionalities or directly interact with the protein. Their linear geometry can be exploited to probe specific regions of the binding site.
Analog D AminePotentially highIntroduction of amine functionalities can lead to the formation of additional hydrogen bonds, improving binding affinity. The nature of the amine (primary, secondary, tertiary) and its substituents will be crucial.
SAR at the N1-Position (Pyrrole Nitrogen)

The pyrrole nitrogen of the 7-azaindole core is a key hydrogen bond donor to the kinase hinge region. Therefore, substitution at this position is generally detrimental to activity. However, in some cases, small alkyl groups may be tolerated or even slightly beneficial, depending on the specific kinase.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, we provide the following detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Add Kinase and Compound to Assay Plate A->B C Incubate B->C D Initiate Reaction (Add ATP/Substrate Mix) C->D E Incubate (Allow Phosphorylation) D->E F Stop Reaction & Detect Signal E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km value for the specific kinase.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide) in kinase buffer.

    • Prepare the kinase enzyme solution in kinase buffer.

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock solution in an appropriate solvent (e.g., 100% DMSO) to create a concentration gradient.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Enzyme Addition:

    • Add the kinase enzyme solution to each well (except the background control wells).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.

  • Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Detect the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioactivity).

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the negative control (100% activity) and a positive control (e.g., a known inhibitor, 0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.[6]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.[5][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of halogen atoms provides a versatile platform for synthetic elaboration and the systematic optimization of pharmacological properties. While further studies are needed to fully elucidate the SAR of this specific analog series, the principles derived from the broader class of 7-azaindole inhibitors provide a strong foundation for future drug discovery efforts.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs with diverse substitutions at the C3-position to probe the hydrophobic pocket of target kinases, such as BRAF. Additionally, co-crystallization studies of potent analogs with their target kinases will be invaluable for understanding the precise binding interactions and guiding the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Wikipedia contributors. (2023, December 19). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Sun, H., Niu, D., Li, X., & Lv, K. (2020). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer Letters, 488, 1-10.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved January 27, 2026, from [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS–RAF–MEK–ERK signaling in cancer: challenges and opportunities. Nature Reviews Drug Discovery, 13(12), 928–942.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 27, 2026, from [Link]

  • Krajina, A., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Provost, J. J. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. As a halogenated heterocyclic compound used in research and development, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and hazardous waste management.

Hazard Identification and Risk Assessment

The primary risks associated with this compound class are:

  • Acute Oral Toxicity: The compound is likely harmful if ingested.[1][2]

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the critical need for containment during disposal procedures.

Table 1: Anticipated GHS Hazard Summary
Hazard ClassGHS CategoryHazard Statement CodeDescription
Acute Toxicity (Oral)Category 4H302Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[4]
STOT - Single ExposureCategory 3H335May cause respiratory irritation.[4]

The Core Principle: Segregation of Halogenated Waste

The molecular structure of this compound contains both chlorine and iodine atoms, classifying it unequivocally as a halogenated organic compound .[5][6] This is the single most important factor determining its disposal pathway.

Causality: Halogenated organic wastes cannot be disposed of with non-halogenated solvents. The primary disposal method for this waste stream is high-temperature incineration at a specialized hazardous waste facility.[5] During incineration, the halogen atoms are converted into acidic gases (e.g., hydrochloric acid, hydroiodic acid). These gases must be neutralized by "scrubbers" in the incinerator's exhaust system to prevent their release into the atmosphere as acid rain and other environmental pollutants. This specialized treatment process is more complex and costly than the fuel blending or recovery methods used for non-halogenated solvents.[6] Mixing waste streams leads to cross-contamination, rendering the entire volume more expensive and difficult to dispose of.[7]

Furthermore, improper incineration of iodinated compounds can lead to the release of iodine vapor, recognizable as a violet-colored cloud, which poses its own environmental and health risks.[8] Therefore, strict segregation is not merely a regulatory formality but a critical step rooted in chemical principles to ensure environmental protection and operational safety.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses or chemical splash goggles.[9]

  • Hand Protection: Nitrile gloves.[10]

  • Body Protection: A properly fastened laboratory coat.[10]

Step 2: Waste Collection and Segregation

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Pure Compound/Residues: Scrape any excess or expired solid material into a designated waste container.

  • Solutions: Collect all solutions containing the compound in a dedicated liquid waste container.

  • Contaminated Labware: Disposable items such as weighing paper, contaminated pipette tips, and gloves should be placed in a sealed, labeled bag or container designated for solid halogenated waste.[10]

  • Critical Segregation: Collect this waste only in containers designated for HALOGENATED ORGANIC WASTE .[5][11] Do not mix with non-halogenated solvents, aqueous waste, or regular trash.[6]

Step 3: Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure compliant disposal.

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12] Do not overfill; leave at least 10% headspace to allow for expansion.[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and "Halogenated Organic Waste."[5] List all chemical constituents by their full name, including "this compound" and any solvents, along with their approximate percentages.[5]

Step 4: On-Site Accumulation

Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • Storage: Keep the container closed at all times, except when adding waste.[11]

  • Location: Store in a secondary containment bin away from heat, ignition sources, and incompatible materials.[13]

  • Regulatory Time Limits: Be aware of institutional and federal time limits for waste accumulation. A request for pickup should be submitted well before the container is full or reaches its accumulation time limit (often around 150-180 days).[14]

Step 5: Arranging Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: When the container is nearly full or approaching its time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14] Do not attempt to dispose of the chemical waste yourself.[15]

Decontamination and Spill Management

Protocol for Decontaminating Empty Containers

The original container of this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]

  • Each volume of rinse solvent (rinsate) must be collected and transferred into your designated HALOGENATED ORGANIC LIQUID WASTE container. The rinsate is considered hazardous waste.[16]

  • After triple-rinsing, deface or remove the original chemical label.[17]

  • The container can now be disposed of in the regular laboratory glass or solid waste stream, depending on the material.[17]

Managing Small Spills
  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[15]

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.[15]

  • Wash the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G Disposal Workflow for this compound cluster_start Waste Generation cluster_classification Waste Classification & Segregation cluster_collection Collection & Containment cluster_final Final Procedures start Waste Generated (Solid, Solution, or Contaminated Item) pure_solid Pure Solid / Residue start->pure_solid solution Solution in Organic Solvent start->solution labware Contaminated Labware (Gloves, Tips, etc.) start->labware empty_container Empty Original Reagent Bottle start->empty_container collect_waste Collect in a Designated 'HALOGENATED ORGANIC WASTE' Container pure_solid->collect_waste solution->collect_waste labware->collect_waste decontaminate Triple-rinse with appropriate solvent. Collect rinsate. empty_container->decontaminate label_container Label Container with Contents & Hazard Information collect_waste->label_container decontaminate->collect_waste Rinsate trash Dispose of Clean, Defaced Container as Regular Waste decontaminate->trash Clean Container store_saa Store Securely in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Contact EHS for Pickup (Waste is incinerated off-site) store_saa->request_pickup

Disposal Workflow Diagram

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The cornerstone of this process is the unwavering commitment to segregating it as halogenated organic waste. By adhering to the procedures outlined in this guide—from wearing the correct PPE to meticulous labeling and contacting EHS for final disposal—researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety within their laboratories.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 27, 2026, from [Link].

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 27, 2026, from [Link].

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(18), 4256. [Link].

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22476236, 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved January 27, 2026, from [Link].

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link].

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 27, 2026, from [Link].

  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved January 27, 2026, from [Link].

  • Taylor & Francis Online. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1291. [Link].

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved January 27, 2026, from [Link].

  • Duke University SMIF. (2018). Standard Operating Procedure for work with Iodine. Retrieved January 27, 2026, from [Link].

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved January 27, 2026, from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine for synthesis. Retrieved January 27, 2026, from [Link].

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 27, 2026, from [Link].

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 27, 2026, from [Link].

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved January 27, 2026, from [Link].

  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5136–5141. [Link].

  • PENTA. (2024). Safety Data Sheet: Pyridine. Retrieved January 27, 2026, from [Link].

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167023165, 1-Boc-5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine. Retrieved January 27, 2026, from [Link].

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved January 27, 2026, from [Link].

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Retrieved January 27, 2026, from [Link].

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved January 27, 2026, from [Link].

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139019, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved January 27, 2026, from [Link].

  • University of Florida EHS. (n.d.). Hazardous Waste Reduction. Retrieved January 27, 2026, from [Link].

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 27, 2026, from [Link].

  • AbacipharmTech. (n.d.). 3-Iodo-1H-pyrrolo[3,2-b]pyridine. Retrieved January 27, 2026, from [Link].

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Operational and Safety Guide for Researchers

As novel heterocyclic compounds like 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine become increasingly pivotal in medicinal chemistry and materials science, a thorough understanding of their safe handling is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides a procedural framework for the safe use of this compound, ensuring both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing structurally related compounds, we can establish a robust safety protocol.

Hazard Assessment: Understanding the Risks

Based on data from analogous halogenated pyrrolopyridines and pyridines, this compound should be treated as a hazardous substance with the potential for the following:

  • Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants (Category 2).[1][2][3][4] Direct contact can cause redness, pain, and in the case of eye contact, serious damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

  • Acute Toxicity: Halogenated pyridines can be harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5][6]

  • Unknown Hazards: As the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it with the utmost caution, assuming it may have other, as yet unidentified, hazardous properties.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure.[8][9] The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[10]Ensure a snug fit to protect against vapors and splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[9][11]Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Respiratory Protection A NIOSH-approved respirator is required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[8] For handling the solid, a particulate respirator (e.g., N95) may be appropriate.Ensure proper fit-testing and training on respirator use.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.Ensure the lab coat is fully buttoned. Consider a chemical-resistant apron for added protection during large-scale operations.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1]

Step-by-Step Handling Protocol

A systematic approach to handling this compound will further mitigate risks. The following workflow provides a clear, procedural guide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][11]

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[1]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[6]

    • Rinse mouth with water.[3]

    • Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4][5]

  • Keep the container tightly closed and clearly labeled.[1][5]

  • Some related compounds recommend refrigeration.

Disposal
  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not discharge to sewer systems.[12]

  • Consult your institution's EHS department for specific disposal guidelines.

By adhering to these protocols, you can significantly reduce the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.

References

  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Safety Data Sheet for 5-CHLORO-2-IODO-1H-PYRROLO[2,3-C]PYRIDINE. CymitQuimica. (2024-12-19).
  • Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
  • Safety Data Sheet for 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. CymitQuimica. (2024-12-19).
  • Safety Data Sheet for Pyridine. Carl ROTH. (2025-03-31).
  • MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Capot Chemical Co.,Ltd.
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
  • Common Personal Protective Equipment. Environmental Health & Safety, University of [University Name - if applicable, otherwise generic]. (2024-08-04).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. (2006-12-06).
  • Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD. (2023-02-01).
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12).
  • 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Safety D
  • 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine. Sigma-Aldrich.
  • 3-Iodo-1H-pyrrolo[2,3-c]pyridine.
  • 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine. Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.